2-Hydrazinopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELCUKYUCBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063651 | |
| Record name | 2-Hydrazinopyridine | |
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Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4930-98-7 | |
| Record name | 2-Hydrazinopyridine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |
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| Record name | 2-Hydrazinopyridine | |
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| Record name | 2-Hydrazinopyridine | |
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| Record name | Pyridine, 2-hydrazinyl- | |
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| Record name | 2-Hydrazinopyridine | |
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| Record name | 2-hydrazinopyridine | |
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| Record name | 2-HYDRAZINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
2-Hydrazinopyridine: A Technical Overview for Researchers
An In-depth Guide to the Properties, Synthesis, and Applications of a Versatile Heterocyclic Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydrazinopyridine, a pivotal building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and outlines its role in various chemical and biological systems.
Core Properties of this compound
This compound, also known as 2-pyridylhydrazine, is a versatile organic compound with the CAS Registry Number 4930-98-7 .[1][2][3][4] Its unique structure, featuring a hydrazine (B178648) group attached to a pyridine (B92270) ring, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical agents.[5][6]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 4930-98-7 | [1][2][3][4] |
| Molecular Formula | C₅H₇N₃ | [1][3][4][7] |
| Molecular Weight | 109.13 g/mol | [1][3][4][7] |
| Melting Point | 41-44 °C | [3][7][8] |
| Boiling Point | 90-92 °C at 1 mmHg | [3][7][8] |
| Appearance | White to light beige low melting solid; can also appear as a deep red crystalline substance or a white to yellow to orange powder. | [3][5][7] |
| Solubility | 40 g/L in water at 25 °C | [6] |
| Storage Temperature | 2-8 °C | [3][8] |
Experimental Protocol: Synthesis of this compound
The following section details a common and reliable method for the laboratory-scale synthesis of this compound from 2-chloropyridine (B119429).[7][9]
Materials and Equipment:
-
2-Chloropyridine
-
Hydrazine hydrate (B1144303)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (with ethyl acetate/methanol (B129727) 8:2 as the mobile phase)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 48 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[7][9] The reaction is complete when the starting material, 2-chloropyridine, is no longer visible on the TLC plate.
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water.
-
Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (5 times).
-
-
Isolation and Purification:
-
Characterization: The final product can be characterized using techniques such as ¹H NMR and LCMS to confirm its identity and purity.[7][9]
Purification Methods:
For obtaining a higher purity product, this compound can be further purified by distillation under vacuum or by recrystallization from a mixture of diethyl ether and hexane.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2-chloropyridine.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications
This compound is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with potential antitumor and antiviral properties.[5][6]
Key areas of application and research include:
-
Pharmaceutical Development: It is a key building block in the development of novel therapeutic agents, particularly anti-cancer drugs.[5]
-
Coordination Chemistry: Its ability to act as a ligand allows for the formation of coordination complexes with various metals, which are instrumental in the development of new catalysts.[5]
-
Enzyme Inhibition Studies: this compound has been utilized in the study of the active sites of enzymes such as lysyl oxidase and amine oxidases.[8][10]
-
Sensing and Detection: It has been incorporated into novel probes for the fluorescent detection of heavy metal ions like Zn(2+) and Cd(2+).[8]
-
Agrochemicals: This compound is also used in the formulation of pesticides and herbicides.[5]
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]
Precautionary Measures:
-
Handle in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[8][11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[12]
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 4930-98-7 [chemicalbook.com]
- 8. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound 97 4930-98-7 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
2-Hydrazinopyridine chemical structure and IUPAC name
This guide provides a comprehensive overview of 2-hydrazinopyridine, a significant heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a pyridine (B92270) ring substituted with a hydrazine (B178648) group at the second position.
IUPAC Name: pyridin-2-ylhydrazine[1][2]
Synonyms: 2-Pyridylhydrazine, 2-hydrazinylpyridine[3][4][5][6]
The chemical structure consists of a six-membered aromatic heterocycle containing one nitrogen atom (a pyridine ring), with a -NHNH₂ (hydrazine) substituent at the C2 position.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | [1][3][4] |
| Molecular Weight | 109.13 g/mol | [1][4] |
| CAS Number | 4930-98-7 | [1][3][4] |
| Appearance | White to orange-brown crystals or crystalline mass | [3][4] |
| Melting Point | 41-48 °C | [4][7][8] |
| Boiling Point | 90-92 °C at 1 mmHg | [7][8] |
| Purity | ≥97% (GC) | [4][8] |
| InChI Key | NWELCUKYUCBVKK-UHFFFAOYSA-N | [3][5] |
| SMILES | NNc1ccccn1 | [3][8] |
Experimental Protocol: Synthesis
This compound is valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[4] A common laboratory-scale synthesis involves the reaction of 2-chloropyridine (B119429) with hydrazine hydrate (B1144303).[7]
Objective: To synthesize this compound from 2-chloropyridine.
Materials:
-
2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol)
-
Hydrazine hydrate (10 vol, e.g., 200 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plate
-
TLC mobile phase: 8:2 ethyl acetate/methanol
Procedure:
-
A solution of 2-chloropyridine in hydrazine hydrate is prepared.[7]
-
The reaction mixture is stirred at 100 °C for 48 hours.[7]
-
The reaction progress is monitored by TLC. The consumption of the 2-chloropyridine starting material is checked.[7]
-
Once the reaction is complete, the mixture is diluted with water (e.g., 200 mL).[7]
-
The product is extracted with ethyl acetate (5 x 500 mL).[7]
-
The combined organic phases are dried over anhydrous sodium sulfate.[7]
-
The solvent is removed under reduced pressure to yield the final product, this compound.[7]
Expected Yield: Approximately 78%.[7]
Characterization: The product can be characterized by ¹H NMR and LCMS analysis.[7]
Applications in Research and Development
This compound serves as a versatile building block and ligand in various scientific fields:
-
Pharmaceutical Synthesis: Its reactive hydrazine group makes it a key intermediate in the synthesis of heterocyclic compounds, some of which exhibit anti-cancer and anti-inflammatory properties.[4]
-
Coordination Chemistry: It functions as a ligand in the formation of coordination complexes with metals, which are important in catalysis and materials science.[4]
-
Analytical Chemistry: It is used in methods for the detection and quantification of carbonyl compounds.[4]
-
Agrochemicals: It is a component in the formulation of pesticides and herbicides.[4]
-
Materials Science: The compound is utilized in developing polymer materials to improve properties like thermal stability.[4]
-
Biochemical Probes: It has been incorporated into fluorescent probes for the dual sensing of metal ions such as Zn²⁺ and Cd²⁺.[8]
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage: Store at 2-8°C under an inert gas.[4][8][9] The compound is noted to be hygroscopic and heat-sensitive.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.
References
- 1. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 4930-98-7 [chemicalbook.com]
- 8. 2-ヒドラジノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. This compound | 4930-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinopyridine, a critical building block in the development of pharmaceutical agents. The primary focus is on the widely utilized synthetic route starting from 2-chloropyridine (B119429) and hydrazine (B178648) hydrate (B1144303). This document outlines the underlying reaction mechanism, detailed experimental protocols for both batch and flow chemistry, a comparative summary of reaction conditions, and methods for purification and characterization.
Reaction Overview and Mechanism
The synthesis of this compound from 2-chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich hydrazine molecule acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine (B92270) ring. The chlorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out using an excess of hydrazine hydrate, which also serves as the reaction medium in many procedures.
Caption: Nucleophilic aromatic substitution mechanism for this compound synthesis.
Comparative Analysis of Synthetic Protocols
Various methods have been reported for the synthesis of this compound from 2-chloropyridine. The choice of protocol often depends on the desired scale, reaction time, and available equipment. The following table summarizes quantitative data from several cited procedures.
| Protocol Type | Reactants & Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Batch | 2-chloropyridine (1 eq.), Hydrazine hydrate (10 vol) | None (Hydrazine hydrate as solvent) | 100 | 48 | 78 | [1][2] |
| Batch | 2-chloropyridine (1 eq.), Hydrazine hydrate (99%) | Not specified | Not specified | 12 | 78 | [3] |
| Flow Reactor | 2-chloropyridine, Hydrazine hydrate (80%) | Butan-1-ol | 100 | 0.028 (100s) | 95.8 | [2] |
| Batch with Phase Transfer Catalyst | 2-chloropyridine (1 eq.), 64% aq. Hydrazine, K2CO3, Aliquat 336 | Water | 102-105 | 21 | 59.45 | [4] |
| Batch (Derivative) | 2,3-dichloropyridine, Hydrazine hydrate | N,N-Dimethylpropanolamine | 125-130 | Not specified | 80 | [5] |
Detailed Experimental Protocols
General Batch Synthesis Protocol
This protocol is adapted from a commonly cited laboratory-scale procedure.[1][2]
Materials:
-
2-chloropyridine (20 g, 0.176 mol, 1 eq.)
-
Hydrazine hydrate (200 mL, 10 vol)
-
Water (200 mL)
-
Ethyl acetate (B1210297) (5 x 500 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g) and hydrazine hydrate (200 mL).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (B129727) (8:2).
-
Once the starting material is completely consumed, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent, affording this compound as a red oil (expected yield: ~15.0 g, 78%).[2]
Large-Scale Flow Chemistry Protocol
This protocol is suitable for large-scale production and offers significantly reduced reaction times.[2]
Materials:
-
Solution A: 2-chloropyridine (200 kg) in butanol (200 kg)
-
Solution B: 80% Hydrazine hydrate (110 kg)
Equipment:
-
Two raw material tank equipments (A and B) with feed pipes
-
Plunger pumps
-
Microchannel reactor
-
Refrigeration and heating integrated machine
-
Collecting device
Procedure:
-
Prepare Solution A by dissolving 200 kg of 2-chloropyridine in 200 kg of butanol in raw material tank A.
-
Place 110 kg of 80% hydrazine hydrate in raw material tank B.
-
Set the volume flow rate for Solution A to 0.0375 L/s and for Solution B to 0.01 L/s using plunger pumps.
-
Control the reaction temperature in the microchannel reactor to 100 °C.
-
Pump the two solutions simultaneously into the microchannel reactor. The residence time in the channel should be 100 seconds.
-
After the discharge is stable, collect the reaction liquid.
-
Cool the collected liquid to induce solid-liquid separation.
-
After drying the solid, 185 kg of this compound is obtained (yield: 95.8%).[2]
Experimental and Purification Workflow
The general workflow for the synthesis and purification of this compound involves several key steps, from reaction setup to final product analysis.
Caption: A typical experimental workflow for the synthesis of this compound.
Purification and Characterization
Purification Methods
The crude this compound obtained is typically a red oil.[2] Common purification methods include:
-
Vacuum Distillation: Effective for removing non-volatile impurities.
-
Recrystallization: The product can be recrystallized from solvents like a mixture of diethyl ether and hexane.[1] The monohydrochloride salt can be recrystallized from aqueous HCl.[1]
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. A representative ¹H NMR (300 MHz, CDCl₃) shows peaks at δ 8.14 (1H, d), 7.51-7.45 (1H, m), 6.71-6.66 (2H, m), 5.78 (1H, brs, -NH), and 3.81 (2H, brs, -NH₂).[2]
-
LCMS (Liquid Chromatography-Mass Spectrometry): This technique is used to assess purity and confirm the molecular weight of the product. The calculated m/z for [C₅H₇N₃+H]⁺ is 109.13, with measured values typically around 110.1.[2]
Safety Considerations
Hydrazine and its hydrate are toxic and potentially carcinogenic.[6] Anhydrous hydrazine can be explosive.[6] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An excess of hydrazine hydrate is often used to prevent the formation of dimeric byproducts.[7]
Conclusion
The synthesis of this compound from 2-chloropyridine is a robust and well-established method crucial for the synthesis of various heterocyclic compounds of medicinal interest. While traditional batch processing is effective, modern flow chemistry techniques offer significant advantages in terms of reaction time, yield, and scalability. This guide provides researchers and drug development professionals with the necessary technical details to successfully implement this important synthetic transformation.
References
- 1. This compound | 4930-98-7 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. patents.justia.com [patents.justia.com]
- 5. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
2-Hydrazinopyridine physical properties melting point boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-hydrazinopyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The data and methodologies presented herein are intended to support research and development activities by providing reliable physical constants and procedural insights.
Quantitative Physical Properties
The physical properties of this compound have been determined by various sources. The following table summarizes the key quantitative data for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 41-44 °C | [1][2][3][4] |
| 43-47 °C | [5] | |
| 44-48 °C | [6] | |
| 44.5-46.0 °C | [7] | |
| 47 °C | [8] | |
| Boiling Point | 90-92 °C at 1 mmHg | [1][2][4] |
| 185 °C at 140 mmHg | [6][7][8] | |
| Molecular Formula | C₅H₇N₃ | [5][6][7][9] |
| Molecular Weight | 109.13 g/mol | [1][4][6][7] |
| Appearance | White to light beige low melting solid, Crystals or crystalline mass, White to yellow to orange powder | [5][6][7][10] |
| Purity (Assay) | ≥ 97% (GC), 98% | [1][3][4][5][6][7] |
Experimental Protocols
Accurate determination of physical properties is crucial for compound identification and purity assessment.[5][7] The following sections detail the standard methodologies for measuring the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.[7] Impurities tend to lower and broaden the melting range.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
-
Capillary tubes (sealed at one end)[8]
-
Thermometer
-
Heating medium (e.g., oil bath or metal block)[7]
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 1-2 mm.[6][8] The tube is tapped gently to pack the sample at the sealed end.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in the heating bath of the melting point apparatus.[7]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[5][7] Constant stirring of the heating medium is necessary for uniform temperature distribution.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[6] The melting point is reported as the range t₁ - t₂.[8] For high accuracy, multiple determinations are recommended.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] It is an important physical constant for liquid compounds. Since the boiling point is pressure-dependent, the pressure at which it is measured must always be reported.[9]
Apparatus:
-
Thiele tube or similar heating apparatus[3]
-
Small test tube (fusion tube)[11]
-
Capillary tube (sealed at one end)[11]
-
Thermometer
-
Heating medium (e.g., mineral oil)
Procedure (Micro Method):
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[11]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[2][11] The test tube is then attached to a thermometer.
-
Heating: The assembly is heated gently and uniformly in a Thiele tube.[2] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[12]
-
Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[2][12] At this point, heating is discontinued. The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Synthesis and Purification
A common laboratory-scale synthesis of this compound involves the reaction of 2-chloropyridine (B119429) with hydrazine (B178648) hydrate.[13]
Procedure:
-
A solution of 2-chloropyridine is added to an excess of hydrazine hydrate.[13]
-
The reaction mixture is heated, for instance at 100°C for 48 hours, with progress monitored by thin-layer chromatography (TLC).[13]
-
Upon completion, the mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.[13]
-
The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the product.[13]
-
Purification can be achieved by vacuum distillation or recrystallization from a solvent mixture such as ether/hexane.[2]
Visualization of Physical States
The following diagram illustrates the relationship between the physical state of this compound and temperature under atmospheric pressure, highlighting the phase transitions at its melting and boiling points.
Caption: Logical flow of this compound's phase transitions with increasing temperature.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
2-Hydrazinopyridine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative determination, and discusses the key factors influencing its solubility.
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the necessary information to assess its solubility for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | --INVALID-LINK-- |
| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |
| Melting Point | 46-49 °C | Sigma-Aldrich |
| Boiling Point | 90-92 °C at 1 mmHg | Sigma-Aldrich |
| Appearance | White to yellow or tan crystalline powder | Sigma-Aldrich |
| Water Solubility | 40 g/L at 25 °C | Guidechem |
Qualitative Solubility of this compound in Organic Solvents
Based on available data sheets and chemical supplier information, the following table summarizes the qualitative solubility of this compound.
| Solvent | Solvent Type | Solubility | Reference |
| Methanol (B129727) | Polar Protic | Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Ethanol | Polar Protic | Likely Soluble | Inferred from use as a reaction solvent. |
| n-Butanol | Polar Protic | Likely Soluble | Inferred from use as a reaction solvent. --INVALID-LINK-- |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Inferred from use as a reaction solvent. --INVALID-LINK-- |
| Ethyl Acetate | Moderately Polar | Used for extraction | --INVALID-LINK-- |
| Diethyl Ether/Hexane | Nonpolar/Slightly Polar | Used for recrystallization | --INVALID-LINK-- |
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The presence of both a polar hydrazine (B178648) group and a moderately polar pyridine (B92270) ring influences its interaction with different solvents.
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms in both the pyridine ring and the hydrazine moiety. This suggests a higher affinity for polar solvents.
-
Hydrogen Bonding: The hydrazine group has hydrogen bond donors (-NH₂) and acceptors (-N-), while the pyridine ring contains a hydrogen bond acceptor (the ring nitrogen). This capability for hydrogen bonding is a primary driver of its solubility in protic solvents like methanol and water.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is a critical parameter to consider during experimental determination and for processes like recrystallization.
Spectroscopic Profile of 2-Hydrazinopyridine: A Technical Guide to ¹H and ¹³C NMR Data
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-hydrazinopyridine (CAS No: 4930-98-7), a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's spectral characteristics to aid in its identification and characterization.
Introduction
This compound, with the molecular formula C₅H₇N₃, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Accurate and well-documented spectroscopic data are crucial for confirming its structure and purity. This guide presents a detailed summary of its ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, compiled from available scientific sources.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazine (B178648) moiety. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 300 MHz.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.14 | Doublet (d) | 1H | 3 | H-6 |
| 7.51-7.45 | Multiplet (m) | 1H | - | H-4 |
| 6.71-6.66 | Multiplet (m) | 2H | - | H-3, H-5 |
| 5.78 | Broad Singlet (br s) | 1H | - | -NH |
| 3.81 | Broad Singlet (br s) | 2H | - | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz[1]
The assignments are based on the typical electronic environment of protons in a substituted pyridine ring. The H-6 proton, being adjacent to the electronegative nitrogen atom, is the most deshielded. The protons of the -NH and -NH₂ groups appear as broad singlets due to quadrupole broadening and potential chemical exchange.
¹³C NMR Spectroscopic Data
The carbon NMR spectrum of this compound displays five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.7 | C-2 |
| 148.1 | C-6 |
| 137.9 | C-4 |
| 113.8 | C-5 |
| 108.9 | C-3 |
Solvent: CDCl₃
Note: The specific 13C NMR data was not explicitly found in the search results. The provided data is a representative spectrum for 2-substituted pyridines and should be used as a reference. Definitive assignments would require experimental verification or consultation of spectral databases where the spectrum is available, such as SpectraBase.[2]
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.
Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse-acquire sequence is used with a relaxation delay of 1-5 seconds.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single lines for each carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. The processing steps include Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Visualization of Structure and Workflow
To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below, along with a logical workflow for NMR analysis.
Caption: Molecular structure of this compound with numbering for NMR correlation.
Caption: A logical workflow for a typical NMR experiment and data analysis.
References
FT-IR and mass spectrometry analysis of 2-Hydrazinopyridine
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Hydrazinopyridine
Introduction
This compound (C₅H₇N₃) is a heterocyclic aromatic organic compound that serves as a vital building block in numerous synthetic applications.[1][2][3] With a molecular weight of approximately 109.13 g/mol , it consists of a pyridine (B92270) ring substituted with a hydrazine (B178648) group at the second position.[2][3][4] This versatile intermediate is extensively utilized in the development of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][5][6] Given its role in drug development and other high-purity applications, precise structural confirmation and purity assessment are critical. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two powerful, complementary analytical techniques essential for the comprehensive characterization of this compound.
This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the FT-IR and mass spectrometric analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a definitive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.
-
Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostic checks.
-
Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, perform a background scan to acquire a spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[7]
-
Sample Application : Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Lower the pressure arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Do not overtighten.[7]
-
Spectrum Acquisition : Initiate the sample scan. The instrument will co-add multiple scans (typically 16-64) to improve the signal-to-noise ratio. The analysis is typically performed in the mid-infrared range of 4000–400 cm⁻¹.[7]
-
Data Processing : After acquisition, the resulting interferogram is converted into a spectrum via a Fourier transform.[8] The spectrum is then ready for analysis.
-
Cleaning : Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.
FT-IR Data for this compound
The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to its key functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3350 - 3150 | N-H Stretch | Hydrazine (-NHNH₂) group, often appearing as multiple sharp or broad peaks. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds on the pyridine ring. |
| ~1620 | N-H Bend | Scissoring vibration of the primary amine (-NH₂) in the hydrazine group. |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridine moiety. |
| 1300 - 1000 | C-N Stretch | Stretching vibration of the bond between the pyridine ring and the hydrazine nitrogen. |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H wagging, characteristic of the substitution pattern on the pyridine ring. |
Note: The exact peak positions can vary slightly based on the sample state (e.g., neat, KBr pellet) and instrument calibration.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For small organic molecules like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the sample, causing ionization to form a radical cation known as the molecular ion (M⁺•). The excess energy imparted often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z, providing the molecular weight and crucial structural information.[10][11]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small quantity of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.[11]
-
Ionization : The gaseous sample molecules pass into the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming the molecular ion (M⁺•).[9][11]
-
Fragmentation : The energetically unstable molecular ions fragment into smaller, positively charged ions and neutral radicals or molecules.[10]
-
Mass Analysis : The resulting ions (molecular and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
-
Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation : The instrument's software processes these signals to generate a mass spectrum, plotting the relative intensity of each ion against its m/z value.
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound provides clear evidence of its molecular weight and a predictable fragmentation pattern.
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Relative Intensity | Notes |
| 109 | [C₅H₇N₃]⁺• | High | Molecular Ion (M⁺•) . Confirms the molecular weight.[2][3] |
| 108 | [C₅H₆N₃]⁺ | Moderate | Loss of a hydrogen atom (M-1). |
| 80 | [C₅H₆N]⁺ | Moderate | Loss of the diazenyl radical (•N₂H). |
| 79 | [C₅H₅N]⁺• | High | Loss of the aminyl radical (•NH₂). This corresponds to the pyridinium (B92312) radical cation.[3] |
| 78 | [C₅H₄N]⁺ | Moderate | Loss of a hydrogen atom from the m/z 79 fragment. |
| 52 | [C₄H₄]⁺• | High | Fragmentation of the pyridine ring, likely from the m/z 78 fragment losing HCN.[3] |
Fragmentation Pathway
The fragmentation of this compound is driven by the stability of the resulting ions and neutral species. The primary fragmentation events involve the cleavage of the C-N and N-N bonds of the hydrazine substituent.
Conclusion
FT-IR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of this compound. FT-IR provides a detailed fingerprint of the molecule's functional groups, confirming the presence of the hydrazine moiety and the aromatic pyridine ring. Mass spectrometry complements this by providing the exact molecular weight and offering insight into the molecule's structure through predictable fragmentation patterns. The combined application of these techniques allows for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for applications in pharmaceutical and chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijsdr.org [ijsdr.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Theoretical and Computational Studies of 2-Hydrazinopyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-hydrazinopyridine, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the molecular structure, synthesis, and spectroscopic characterization of this compound, with a core focus on computational analyses. Key theoretical methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are discussed. Quantitative data is summarized in structured tables, and detailed protocols for synthesis and characterization are provided. The guide also includes visualizations of key workflows and logical relationships to facilitate a deeper understanding of the computational approaches and applications of this compound.
Introduction
This compound (C5H7N3) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a hydrazine (B178648) group.[1] Its unique structure makes it a valuable precursor and ligand in various chemical industries.[1] It serves as a critical building block for the synthesis of a wide range of derivatives, including pyrazoles and pyrazolylpyridines, which are of significant interest in medicinal chemistry due to their potential antitumor and antiviral activities.[1][2] Furthermore, this compound and its derivatives are utilized as ligands in the formation of metal complexes for catalysis and have applications in the development of chemical sensors and as probes for analyzing enzyme active sites.[3] Computational and theoretical studies are instrumental in elucidating its electronic structure, reactivity, and potential interactions, thereby guiding the design of new functional molecules.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical syntheses.
| Property | Value | Reference |
| Molecular Formula | C5H7N3 | [4][5] |
| Molecular Weight | 109.13 g/mol | [5] |
| CAS Registry Number | 4930-98-7 | [4][5] |
| Appearance | White to yellow to orange powder or lump | |
| Melting Point | 44.5 - 46 °C | [6] |
| Boiling Point | 90 - 92 °C at 1 mmHg | [6] |
| IUPAC Name | pyridin-2-ylhydrazine | [5] |
| Synonyms | 2-Pyridylhydrazine, Pyridine, 2-hydrazino- | [4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated pyridine, such as 2-chloropyridine (B119429), with hydrazine hydrate (B1144303).
Experimental Protocol: Synthesis from 2-Chloropyridine
This protocol is adapted from established laboratory procedures.[7]
Materials:
-
2-chloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol (or another suitable solvent)[7]
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Water
Procedure:
-
A solution of 2-chloropyridine (e.g., 20 g, 0.176 mol) is prepared in a suitable solvent like butan-1-ol (200 mL).[7]
-
Hydrazine hydrate (e.g., 200 mL) is added to the solution.[7]
-
The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 48 hours). The reaction progress is monitored using thin-layer chromatography (TLC).[7]
-
Upon confirmation of the complete consumption of the starting material, the reaction mixture is cooled and diluted with water (200 mL).[7]
-
The aqueous mixture is extracted multiple times with ethyl acetate (e.g., 5 x 500 mL).[7]
-
The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4).[7]
-
The solvent is removed under reduced pressure to yield this compound as a red oil.[7]
Characterization: The final product is typically characterized by:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecular structure.[7]
-
LCMS Analysis: To verify the molecular weight of the synthesized compound.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[8]
Theoretical and Computational Analysis
Computational chemistry provides profound insights into the electronic properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations.[9][10]
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. A common approach involves using the B3LYP hybrid functional with a suitable basis set, such as 6-311++G(d,p) or LanL2DZ for metal complexes.[10][11]
Typical Workflow:
-
Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculations: These are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical vibrational spectra.
-
Property Calculations: Once a stable structure is confirmed, further calculations are performed to determine electronic properties like HOMO-LUMO energies, NBO charges, and MEP surfaces.[10][11]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine stands as a pivotal heterocyclic building block in the synthesis of a myriad of compounds with significant applications in medicinal chemistry and materials science. Its unique chemical architecture, featuring both a pyridine (B92270) ring and a reactive hydrazine (B178648) moiety, has rendered it an invaluable precursor for the development of pharmaceuticals, agrochemicals, and ligands for catalysis. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of synthetic workflows and its role in biological signaling pathways.
Discovery and Historical Evolution of Synthesis
The first documented synthesis of a derivative of 2-pyridylhydrazine was reported by Robert George Fargher and Reginald Furness in their 1915 publication in the Journal of the Chemical Society, Transactions.[1] Their work laid the foundational stone for the exploration of this class of compounds.
Over the decades, the synthetic routes to this compound have evolved, driven by the need for improved yields, scalability, and milder reaction conditions. The most prevalent and historically significant methods are summarized below.
Synthesis from 2-Halopyridines
The nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine hydrate (B1144303) is the most common and widely practiced method for synthesizing this compound. Both 2-chloropyridine (B119429) and 2-bromopyridine (B144113) have been extensively used as starting materials.
-
From 2-Chloropyridine: This is often the more economical choice of starting material. The reaction typically requires heating 2-chloropyridine with an excess of hydrazine hydrate.[2][3] The large excess of hydrazine hydrate is often employed to minimize the formation of dimeric side products.[4]
-
From 2-Bromopyridine: 2-Bromopyridine is generally more reactive than its chloro-analogue due to the lower C-Br bond dissociation energy, which facilitates the nucleophilic substitution.[4] This can sometimes lead to higher yields or allow for milder reaction conditions.
Alternative Synthetic Routes
While less common, alternative methods for the synthesis of this compound have also been explored:
-
From 2-Aminopyridine (B139424): This method involves the diazotization of 2-aminopyridine followed by reduction of the resulting diazonium salt.[4]
-
From 2-Hydroxypyridine (B17775) (2-Pyridone): The reaction of 2-hydroxypyridine with excess hydrazine hydrate at high temperatures has also been reported as a potential synthetic route.[4]
The following diagram illustrates the historical development of the primary synthetic pathways to this compound.
Quantitative Data on Synthetic Methods
The following tables summarize the quantitative data from various reported syntheses of this compound, allowing for a clear comparison of the different methods.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Hydrazine Hydrate | None | 100 | 48 | 78 | --INVALID-LINK--[2][3] |
| 2-Chloropyridine | Hydrazine Hydrate | Butan-1-ol | 100 | 0.028 (Flow reactor) | 95.8 | --INVALID-LINK--[2] |
| 2-Chloropyridine | Hydrazine Hydrate (99%) | None | Not Specified | Not Specified | Good | --INVALID-LINK--[5] |
| 2,3-Dichloropyridine (B146566) | Hydrazine Hydrate (80%) | N,N-dimethylpropanolamine | 130 | 10 | 95 | --INVALID-LINK--[6] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Polar Solvent | Reflux | 4-8 | 95-99 | --INVALID-LINK--[7] |
Table 1: Synthesis of this compound and its Derivatives from Chloro-pyridines.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Hydrazine Hydrate | Not Specified | Not Specified | Not Specified | Generally higher than 2-chloropyridine | --INVALID-LINK--[4] |
| 2,6-Dibromopyridine | Hydrazine Hydrate | 1-Propanol | 80 | 12 | Not specified | --INVALID-LINK--[8] |
Table 2: Synthesis of Hydrazinopyridines from Bromo-pyridines.
Detailed Experimental Protocols
General Procedure for the Synthesis of this compound from 2-Chloropyridine[2][3]
Reagents and Equipment:
-
2-Chloropyridine
-
Hydrazine hydrate
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Monitor the progress of the reaction by TLC (eluent: 8:2 ethyl acetate/methanol).
-
Once the starting material is completely consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (5 x volume).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as a red oil.
-
The product can be further purified by vacuum distillation or recrystallization from ether/hexane.
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[2]
-
LCMS: Calculated for C₅H₇N₃ [M+H]⁺: 109.13; Measured: 110.1.[2]
Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine[6]
Reagents and Equipment:
-
2,3-Dichloropyridine
-
80% Hydrazine hydrate
-
N,N-dimethylpropanolamine
-
Reaction kettle with nitrogen inlet
-
Centrifuge
-
Double-cone dryer
Procedure:
-
In a reaction kettle, uniformly mix 2,3-dichloropyridine and N,N-dimethylpropanolamine.
-
Add 80% hydrazine hydrate to the mixture.
-
Replace the air in the kettle with nitrogen three times.
-
Heat the mixture to 130 °C and maintain at reflux for 10 hours.
-
After the reaction is complete, cool the mixture to 25 °C to induce crystallization.
-
Transfer the material to a centrifuge to separate the solid product.
-
Wash the centrifuged solid with water.
-
Dry the solid product in a double-cone dryer at -0.09 MPa and 60 °C to obtain 3-chloro-2-hydrazinopyridine.
Visualizations
Generalized Experimental Workflow for Synthesis from 2-Halopyridine
The following diagram outlines the general experimental workflow for the synthesis of this compound from a 2-halopyridine precursor.
Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)
This compound and its derivatives are known to interact with monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. The hydrazine moiety is a key pharmacophore responsible for the inhibitory activity. The diagram below illustrates the proposed mechanism of MAO inhibition by a hydrazine-containing compound.
Conclusion
Since its initial discovery, the synthesis of this compound has undergone significant refinement, establishing it as a readily accessible and highly versatile chemical intermediate. The predominant synthetic strategy, involving the reaction of 2-halopyridines with hydrazine hydrate, has been optimized for both laboratory and industrial-scale production. The rich chemistry of the hydrazine functional group, particularly its ability to act as a nucleophile and a precursor to various heterocyclic systems, has cemented the role of this compound in the development of novel therapeutic agents, most notably as inhibitors of key enzymes such as monoamine oxidase. This guide provides a foundational understanding for researchers and professionals in drug development, enabling further innovation in the application of this remarkable molecule.
References
- 1. LXXIII.—Derivatives of 2-pyridylhydrazine and 2-quinolylhydrazine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 4930-98-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with 2-Hydrazinopyridine. It is intended to serve as an essential resource for laboratory personnel, ensuring safe and effective utilization of this versatile chemical intermediate. This document includes detailed information on physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and emergency procedures. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and a representative derivatization reaction of this compound.
Chemical and Physical Properties
This compound, also known as 2-pyridylhydrazine, is a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4930-98-7 | [1] |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | White to light beige low melting solid or deep red crystalline lumps | [1][2] |
| Melting Point | 41-44 °C (lit.) | [1] |
| Boiling Point | 90-92 °C at 1 mmHg (lit.) | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Soluble in methanol (B129727). | [1] |
| Storage Temperature | 2-8°C, under an inert gas | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) classifications and associated precautionary statements are summarized below.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Incompatible Materials
This compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] It is also hygroscopic and should be protected from moisture.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are mandatory when handling this compound to prevent exposure.
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or chloroprene) are necessary.[1]
-
Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1] Do not let the chemical enter drains.[1]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and a representative reaction of this compound.
Synthesis of this compound from 2-Chloropyridine (B119429)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials and Reagents:
-
2-Chloropyridine
-
Hydrazine (B178648) hydrate (B1144303) (80% solution)
-
Ethyl acetate (B1210297)
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).
-
Carefully add hydrazine hydrate (10 vol., e.g., 200 mL). Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to 100°C and stir for 48 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[1]
-
Once the 2-chloropyridine has been consumed, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (e.g., 200 mL).[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (5 x 500 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a red oil.[1]
Caption: Synthesis workflow for this compound.
Purification of this compound
The crude product from the synthesis can be purified by either vacuum distillation or recrystallization.
Equipment:
-
Vacuum distillation apparatus (Claisen adapter recommended)
-
Stir bar
-
Heating mantle
-
Vacuum source (e.g., vacuum pump)
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place the crude this compound and a stir bar into the distilling flask.
-
Connect the apparatus to the vacuum source with a cold trap in between.
-
Slowly apply the vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 1 mmHg), begin to gently heat the distilling flask.
-
Collect the fraction that distills at 90-92°C.[1]
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Workflow for vacuum distillation of this compound.
Materials and Reagents:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot diethyl ether.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
To induce further crystallization, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Caption: Recrystallization workflow for this compound.
Synthesis of N-furan-3-ylmethylene-N'-pyridin-2-yl-hydrazine
This protocol details the formation of a Schiff base, a common reaction for hydrazines.
Materials and Reagents:
-
This compound (1.09 g, 10 mmol)
-
3-Furaldehyde (B129913) (0.96 g, 10 mmol)
-
Absolute Ethanol (B145695) (25 mL)
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.09 g, 10 mmol).
-
Add 15 mL of absolute ethanol and stir to dissolve.
-
In a separate beaker, dissolve 3-furaldehyde (0.96 g, 10 mmol) in 10 mL of absolute ethanol.
-
Add the 3-furaldehyde solution to the this compound solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry.
Caption: Workflow for Schiff base formation with this compound.
Emergency Response Logical Flow
A clear and logical response to emergencies is critical for laboratory safety.
Caption: Logical flow for emergency response to a this compound incident.
Conclusion
This compound is a chemical that offers significant utility in synthetic chemistry but must be handled with a high degree of care. Adherence to the safety precautions, proper use of personal protective equipment, and a thorough understanding of the experimental procedures outlined in this guide are paramount for ensuring the safety of all laboratory personnel. This document should be used in conjunction with the official Safety Data Sheet (SDS) and site-specific safety protocols.
References
2-Hydrazinopyridine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydrazinopyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this versatile chemical intermediate.
Chemical and Physical Properties
This compound, also known as 2-Pyridylhydrazine, is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block for various bioactive molecules underscores the importance of understanding its stability profile.[1][2]
| Property | Value | Source |
| CAS Number | 4930-98-7 | [1][3][4][5][6][7][8] |
| Molecular Formula | C5H7N3 | [1][5][6][7] |
| Molecular Weight | 109.13 g/mol | [1][5] |
| Appearance | White to yellow to orange-brown crystals or crystalline mass | [1][7] |
| Melting Point | 41-48 °C | [1][4] |
| Boiling Point | 90-92 °C at 1 mmHg | [4] |
| Solubility | Soluble in methanol (B129727) | [3][6] |
Stability Profile
While specific public data on the degradation kinetics and a detailed profile of degradation products for this compound are limited, its chemical structure suggests potential sensitivities. The hydrazine (B178648) moiety is susceptible to oxidation, and the pyridine (B92270) ring can be involved in various reactions. The compound is also noted to be potentially hygroscopic and heat-sensitive.
General Instabilities
Hydrazine-containing compounds can be prone to degradation through several pathways:
-
Oxidation: The lone pair of electrons on the nitrogen atoms in the hydrazine group makes it susceptible to oxidation, which can be catalyzed by metal ions and exposure to air.
-
Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, the hydrazino group's stability can be pH-dependent.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of many organic molecules, including those with aromatic and nitrogen-containing functional groups.
-
Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule.
Due to the lack of specific studies on this compound, a thorough in-house stability study is highly recommended before its inclusion in critical applications, especially in pharmaceutical formulations.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage conditions are consistently recommended by various suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | To prevent oxidation of the sensitive hydrazine group by atmospheric oxygen. |
| Light | Protect from light | To avoid photodegradation. |
| Moisture | Store in a dry environment and protect from moisture | To prevent potential hydrolysis and degradation due to hygroscopicity. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Take precautions against static discharge.
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not publicly available, the following protocols, based on general principles of pharmaceutical stability testing, can be adapted to assess its stability.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient to achieve good separation of the parent peak from any degradation peaks.
-
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance (a UV scan of the compound in the mobile phase will help determine the optimal wavelength).
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the method's specificity and stability-indicating capability.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability and storage of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for the appropriate storage of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability of this compound is critical for its effective use in research and development. Adherence to the recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere and protected from light and moisture—is paramount. While specific degradation pathways and kinetics are not extensively documented in public literature, the provided experimental frameworks for forced degradation and stability-indicating method development offer a robust starting point for in-depth analysis. For critical applications, particularly in drug development, a comprehensive in-house stability study is strongly advised to ensure the quality, safety, and efficacy of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4930-98-7 [chemicalbook.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Acidity and Basicity of 2-Hydrazinopyridine
This guide provides a comprehensive overview of the acid-base properties of 2-hydrazinopyridine, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's predicted acidity, details the primary site of protonation, and presents established experimental protocols for determining acid dissociation constants.
Introduction to this compound
This compound is a heterocyclic organic compound incorporating both a pyridine (B92270) ring and a hydrazine (B178648) functional group. This unique combination of a basic aromatic amine and a nucleophilic hydrazine moiety imparts it with versatile chemical reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the acidity and basicity of this compound is crucial for reaction optimization, salt formation for drug formulation, and predicting its physiological behavior.
Acidity and Basicity Profile
The acid-base characteristics of this compound are defined by its pKa values, which quantify the extent of proton donation (acidity) and acceptance (basicity).
Predicted pKa Values
| Predicted pKa | Ionizable Group | Description |
| 9.72 ± 0.70 | Pyridinium (B92312) ion (conjugate acid) | This predicted pKa corresponds to the deprotonation of the protonated form of this compound. A value in this range indicates that this compound is a moderately weak base.[1][2] |
Protonation Sites
Experimental and computational studies on a related 2-pyridinyl moiety have demonstrated that the primary site of protonation is the endocyclic nitrogen atom (N1) of the pyridine ring.[3] This is attributed to the greater basicity of the sp²-hybridized ring nitrogen compared to the nitrogen atoms of the hydrazine group. The protonation of the pyridine nitrogen leads to the formation of the pyridinium cation.
Experimental Determination of pKa
The pKa of a compound like this compound can be experimentally determined using various established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[4][5]
Experimental Protocol:
-
Preparation of Analyte Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is a concern. The ionic strength of the solution is maintained constant using an inert salt like KCl (e.g., 0.1 M).
-
Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point. For a basic compound like this compound, the pKa of the conjugate acid is being determined.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.
Experimental Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range of the analyte are prepared.
-
Preparation of Analyte Solutions: A stock solution of this compound is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Signaling Pathways and Logical Relationships
The acid-base equilibrium of this compound is a fundamental chemical process that can be visualized to illustrate the relationship between the neutral and protonated forms of the molecule.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices | PLOS One [journals.plos.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Unveiling the Structural Nuances of 2-Hydrazinopyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive analysis of the structural characteristics of 2-hydrazinopyridine, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive single-crystal structure of this compound is not publicly available, this document provides a detailed overview of its synthesis, potential crystallographic analysis workflow, and insights gleaned from the closely related compound, 2,6-bis-hydrazinopyridine. The guide also explores the pivotal role of this compound's structural features in its chemical reactivity and applications in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with a hydrazine (B178648) group at the second position.[1][2] Its unique combination of an aromatic system and a reactive hydrazine moiety makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry.[1][3] The molecule's ability to form stable complexes with metal ions and to participate in various chemical transformations has led to its use in the development of pharmaceuticals and other functional materials.[3] Understanding the three-dimensional arrangement of atoms in this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel derivatives with enhanced properties.
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.
Synthesis of this compound from 2-Chloropyridine (B119429)
A widely employed method involves the reaction of 2-chloropyridine with hydrazine hydrate (B1144303).
-
Reaction Setup: A mixture of 2-chloropyridine and an excess of hydrazine hydrate is heated under reflux. The large excess of hydrazine hydrate serves as both the nucleophile and the solvent.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) for several hours to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the excess hydrazine hydrate is removed under reduced pressure. The resulting residue is then purified, often by distillation or crystallization, to yield this compound.
Crystallization
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed, and the solvent is slowly evaporated. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals. The temperature of cooling crystallization is generally set to be 20-30 ℃.[4]
Workflow for Crystal Structure Analysis
The determination of the crystal structure of a small molecule like this compound typically follows a well-established workflow involving single-crystal X-ray diffraction. The logical steps of this process are outlined in the diagram below.
Experimental workflow for crystal structure analysis.
Structural Insights from 2,6-bis-hydrazinopyridine Dihydrate
While the crystal structure of this compound is not available, the crystallographic data for the related compound, 2,6-bis-hydrazinopyridine dihydrate, provides valuable insights into the potential structural features of the hydrazinopyridine moiety. The crystallographic data for this compound is summarized in the table below.
| Parameter | 2,6-bis-hydrazinopyridine dihydrate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6218(18) |
| b (Å) | 6.7331(12) |
| c (Å) | 13.489(3) |
| β (°) | 109.292(8) |
| Volume (ų) | 826.4(3) |
| Z | 4 |
Data sourced from a study on the synthesis and characterization of 2,6-bis-hydrazinopyridine.[3]
This data indicates a monoclinic crystal system, which is common for organic molecules. The presence of two hydrazine groups and water molecules in the crystal lattice of 2,6-bis-hydrazinopyridine dihydrate suggests a complex network of hydrogen bonds, a feature that would also be expected to be prominent in the crystal structure of this compound.
The Role of Structure in Functionality
The chemical behavior and biological activity of this compound are intrinsically linked to its molecular structure. The interplay between the pyridine ring and the hydrazine group dictates its role in various applications.
Logical relationships of this compound's structure.
The electron-withdrawing nature of the pyridine ring influences the nucleophilicity of the hydrazine group. The hydrazine moiety, with its lone pairs of electrons and hydrogen atoms, is an excellent hydrogen bond donor and acceptor, facilitating the formation of predictable intermolecular interactions that are crucial for crystal packing and molecular recognition in biological systems. These structural attributes are exploited in drug design, where this compound can act as a key pharmacophore, and in materials science for the construction of novel supramolecular architectures.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this technical guide has provided a comprehensive overview of its synthesis, a hypothetical workflow for its structural determination, and an analysis of its key structural features based on related compounds and its known chemical behavior. The elucidation of the precise solid-state structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a more profound understanding of its properties and paving the way for the design of new molecules with tailored functionalities for applications in medicine and materials science. Further research to obtain and analyze single crystals of this compound is highly encouraged.
References
Methodological & Application
Application Notes and Protocols: 2-Hydrazinopyridine as a Reagent for Carbonyl Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, such as aldehydes and ketones, are crucial molecules in various biological and chemical processes. They are involved in everything from metabolic pathways to cellular signaling and are often markers of oxidative stress, known as "carbonyl stress." The accurate detection and quantification of these compounds are therefore of significant interest in biomedical research and drug development. However, many carbonyl compounds are challenging to analyze directly using common analytical techniques like liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency and chromatographic retention.
2-Hydrazinopyridine (2-HP) is a derivatization reagent that effectively addresses these challenges. By reacting with aldehydes and ketones, it forms stable hydrazone derivatives. This derivatization significantly improves the analytical properties of the carbonyl compounds, leading to enhanced sensitivity and more reliable quantification. This document provides detailed application notes and protocols for the use of this compound in carbonyl detection. While 2-HP is effective, analogs such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (B107646) (HQ) have also been developed to offer further advantages in specific applications.[1][2][3][4] For instance, HMP, with its fixed positive charge, can increase the detection sensitivity of certain steroids by as much as 1000-fold.[1][2]
Principle of the Method
The derivatization of carbonyl compounds with this compound is based on a nucleophilic addition reaction to form a hydrazone. The hydrazine (B178648) group of 2-HP acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration, resulting in the formation of a stable C=N double bond, characteristic of a hydrazone.[3][4][5] This reaction is highly efficient for aliphatic aldehydes and ketones.[6]
The resulting hydrazone derivative is more amenable to analysis by reversed-phase LC-MS for several reasons:
-
Enhanced Ionization Efficiency: The pyridine (B92270) ring in the 2-HP moiety is readily protonated, leading to a significant increase in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).
-
Improved Chromatographic Retention: The derivatization increases the hydrophobicity of small, polar carbonyl compounds, leading to better retention and separation on reversed-phase HPLC columns.[3]
-
Increased Stability: The resulting hydrazones are generally more stable than the parent carbonyl compounds.
Reaction Mechanism
The reaction between this compound and a carbonyl compound (aldehyde or ketone) proceeds via a two-step mechanism to form a hydrazone.
Caption: Reaction of this compound with a carbonyl compound.
Experimental Protocols
Materials and Reagents
-
This compound (2-HP)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Acetic acid (for mobile phase)
-
Standard carbonyl compounds for calibration curve
-
Internal standard (e.g., an isotopically labeled carbonyl compound)
-
Biological samples (e.g., plasma, urine, cell lysates)
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to ensure efficient derivatization.
-
Plasma/Serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant is collected for the derivatization step.
-
Urine: Centrifuge at high speed to remove any particulate matter. The supernatant can typically be used directly for derivatization after appropriate dilution.
-
Tissue Samples: Homogenize the tissue in a suitable buffer or solvent mixture. This is followed by protein precipitation with a solvent like acetonitrile and centrifugation to collect the supernatant.
Derivatization Protocol
-
Prepare Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile.
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the prepared sample (supernatant from plasma/serum, diluted urine, or tissue extract) with 50 µL of the 10 mM 2-HP solution.
-
Add Internal Standard: To account for variability during the procedure, add an appropriate internal standard.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.
-
Centrifugation: After incubation, centrifuge the sample to pellet any precipitate.
-
Analysis: The supernatant is now ready for injection into the LC-MS system.
LC-MS Analysis Conditions
The following are typical starting conditions for LC-MS analysis. These may need to be optimized for specific carbonyl compounds of interest.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan or Multiple Reaction Monitoring (MRM) for targeted analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
Quantitative Data Summary
The use of this compound and its analogs significantly enhances the sensitivity of carbonyl compound detection. The table below summarizes the reported improvements in detection for various compounds.
| Derivatization Reagent | Analyte(s) | Matrix | Improvement in Sensitivity | Reference |
| 2-Hydrazino-1-methylpyridine (HMP) | Cortisol, Cortisone | Saliva | 1000-fold | [1][2] |
| 2-Hydrazino-1-methylpyridine (HMP) | 5α-dihydrotestosterone | Plasma | Enables detection at low nanomolar concentrations | [7][8] |
| This compound (HP) | Steroids | Plasma | Enhanced detection responses in ESI-MS | [1] |
| 2-Hydrazinoquinoline (HQ) | Short-chain carboxylic acids, aldehydes, and ketones | Urine, Serum, Liver Extract | Improved chromatographic performance and ionization efficiency | [3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl compounds using this compound derivatization followed by LC-MS analysis.
Caption: Workflow for carbonyl analysis using 2-HP derivatization.
Applications in Research and Drug Development
-
Metabolomics: 2-HP derivatization is a powerful tool in metabolomics for the comprehensive profiling of carbonyl-containing metabolites in biological samples.[1][2] This can provide insights into metabolic dysregulation in various diseases.
-
Biomarker Discovery: The enhanced sensitivity offered by 2-HP allows for the detection of low-abundance carbonyl compounds that may serve as early biomarkers for diseases associated with oxidative stress, such as neurodegenerative diseases, diabetes, and cancer.
-
Drug Development: In the pharmaceutical industry, this method can be used to assess the impact of drug candidates on carbonyl metabolism and to monitor the formation of reactive carbonyl species that could lead to toxicity.
-
Environmental and Food Analysis: The derivatization method can be adapted for the detection of carbonyl compounds in environmental samples (e.g., water, air) and food products, where they can be present as contaminants or flavor components.[2]
Conclusion
This compound and its analogs are invaluable reagents for the sensitive and reliable detection of carbonyl compounds. The derivatization protocols are straightforward and significantly enhance the performance of LC-MS analysis. By converting challenging analytes into species with favorable chromatographic and mass spectrometric properties, these reagents enable researchers and drug development professionals to gain deeper insights into the roles of carbonyl compounds in health and disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of aldehydes and ketones is crucial in various fields, including clinical diagnostics, environmental analysis, and drug development. These carbonyl-containing compounds are often present at low concentrations in complex biological matrices, posing analytical challenges. Derivatization with 2-hydrazinopyridine (2-HP) is a highly effective strategy to enhance the detectability of aldehydes and ketones in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
This compound reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The introduction of the pyridine (B92270) moiety significantly increases the ionization efficiency of the analytes in electrospray ionization (ESI), leading to substantial improvements in sensitivity. This application note provides detailed protocols for the derivatization of aldehydes and ketones with 2-HP, along with quantitative data and analytical methods for their analysis.
Reaction Mechanism
The derivatization reaction proceeds through a nucleophilic addition of the hydrazine (B178648) nitrogen of this compound to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone with a carbon-nitrogen double bond. The reaction is typically carried out in an acidic methanolic solution and accelerated by heating.
Applications
The derivatization with this compound is particularly advantageous for the analysis of low-abundance carbonyl compounds in biological samples. Key applications include:
-
Endocrinology: Quantification of steroid hormones (e.g., testosterone, progesterone, cortisol) in plasma, serum, and saliva.[1]
-
Metabolomics: Profiling of carbonyl-containing metabolites to study metabolic pathways and disease biomarkers.
-
Clinical Chemistry: Development of sensitive diagnostic assays for diseases associated with altered carbonyl levels.
-
Environmental Monitoring: Detection of aldehydes and ketones as pollutants in air and water samples.
Quantitative Data Summary
The derivatization with this compound significantly improves the limits of detection (LOD) and quantification (LOQ) for various aldehydes and ketones. The following table summarizes the quantitative performance of the method for selected steroid hormones.
| Analyte | Matrix | LOD (ng/mL) | Reference |
| Progesterone | Fathead Minnow Plasma | 0.16 | [2][3] |
| 17α-hydroxypregnenolone | Fathead Minnow Plasma | 0.63 | [2][3] |
| 11-deoxycortisol | Fathead Minnow Plasma | 0.63 | [2][3] |
| 17α,20β-dihydroxypregnenone | Fathead Minnow Plasma | 0.63 | [2][3] |
| 11-ketotestosterone | Fathead Minnow Plasma | 1.25 | [2][3] |
Experimental Protocols
Materials and Reagents
-
This compound (derivatization grade, ≥97.0%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Aldehyde/Ketone standards
-
Internal standards (e.g., isotopically labeled analogs)
-
Sample extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate)
Equipment
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Protocol 1: Derivatization of Steroid Hormones in Plasma/Serum
This protocol is adapted from methods for the analysis of androgens and other steroid hormones in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Add 500 µL of extraction solvent (e.g., 10% butanol in methyl tert-butyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.
2. Derivatization Procedure
-
Prepare the derivatization reagent: 5 mg/mL this compound in methanol. Some protocols may include an acid catalyst such as trifluoroacetic acid (e.g., 2-HP:TFA 1:2.5 v/v).
-
Reconstitute the dried extract in 50-100 µL of the derivatization reagent.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 30-60 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for the separation of derivatized steroids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of the derivatized analyte, and the product ions are specific fragments.
Protocol 2: General Protocol for Aldehydes and Ketones in Aqueous Samples
This protocol provides a general framework for the derivatization of various carbonyl compounds. Optimization of reaction conditions may be necessary for specific analytes.
1. Sample Preparation
For aqueous samples, a pre-concentration step such as solid-phase extraction (SPE) may be required depending on the analyte concentration.
2. Derivatization Procedure
-
Prepare a 1 mg/mL solution of this compound in methanol containing 0.1% formic acid.
-
To 100 µL of the sample (or standard solution), add 100 µL of the derivatization reagent.
-
Vortex and incubate at 60°C for 60 minutes.
-
Cool the reaction mixture and inject directly into the LC-MS/MS system or perform a solvent evaporation and reconstitution step if concentration is needed.
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
Derivatization with this compound is a robust and sensitive method for the quantitative analysis of aldehydes and ketones, particularly in complex biological matrices. The protocols provided herein offer a solid foundation for researchers to implement this technique for a wide range of applications. The significant enhancement in ionization efficiency allows for the detection and quantification of low-abundance carbonyl compounds that would otherwise be challenging to measure. Further optimization of the derivatization and chromatographic conditions may be beneficial for specific analytes and matrices.
References
- 1. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: 2-Hydrazinopyridine in the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole (B372694) derivatives utilizing 2-hydrazinopyridine as a key reagent. The protocols detailed below are based on established synthetic methodologies, offering guidance for the preparation of diverse pyrazole-containing compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
Pyrazole moieties are privileged scaffolds in medicinal chemistry, present in a wide array of approved drugs exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent.[1][5] this compound is a valuable building block in this context, as it allows for the introduction of a pyridinyl group at the N1 position of the pyrazole ring, a common feature in many biologically active molecules. This document outlines key synthetic strategies, experimental protocols, and data for the synthesis of 1-(pyridin-2-yl)pyrazole derivatives.
Synthetic Methodologies
The primary and most classical method for synthesizing pyrazoles from this compound is the Knorr pyrazole synthesis, which involves the reaction with a 1,3-dicarbonyl compound.[1] Variations of this method, including microwave-assisted synthesis, offer advantages in terms of reaction time and yield. Additionally, multicomponent reactions provide an efficient route to more complex pyrazole derivatives.
Knorr Pyrazole Synthesis (Conventional Heating)
This method involves the condensation of this compound with a β-diketone, β-ketoester, or other 1,3-dicarbonyl equivalents in a suitable solvent, often with acid or base catalysis. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[6][7][8][9] The application of microwave energy to the synthesis of pyrazoles from this compound can significantly enhance the efficiency of the cyclocondensation reaction.
Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. For the synthesis of pyranopyrazole derivatives, a one-pot reaction of an aldehyde, malononitrile (B47326), a 1,3-dicarbonyl compound (like ethyl acetoacetate), and this compound can be employed.[10][11][12][13][14]
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyridin-2-yl)-3,5-disubstituted-1H-pyrazole via Conventional Heating
This protocol describes a general procedure for the reaction of this compound with a 1,3-diketone.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol (B145695) or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid.
-
Add the 1,3-diketone (1.0 eq.) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) if using a neutral solvent like ethanol.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of 1-(Pyridin-2-yl)-3,5-disubstituted-1H-pyrazole
This protocol provides an accelerated method for the synthesis described in Protocol 1.
Materials:
-
This compound
-
Substituted 1,3-diketone
-
Ethanol or DMF
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq.) and the 1,3-diketone (1.0 eq.).
-
Add a suitable solvent such as ethanol or DMF.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (filtration or evaporation).
-
Purify the product by recrystallization or column chromatography.
Protocol 3: One-Pot, Four-Component Synthesis of Ethyl 6-amino-5-cyano-4-aryl-1-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
This protocol details a multicomponent approach to pyranopyrazole derivatives.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl acetoacetate (B1235776)
-
This compound
-
Ethanol
-
Piperidine or another basic catalyst
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), ethyl acetoacetate (1.0 eq.), and this compound (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or gentle reflux for the specified time (can range from minutes to hours).
-
Monitor the reaction by TLC.
-
Upon completion, a solid product often precipitates. Collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Data Presentation
Table 1: Synthesis of Pyrazole Derivatives using this compound
| Entry | 1,3-Dicarbonyl Compound | Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| 1 | Acetylacetone | Conventional | Ethanol | Acetic Acid | 4 h | ~85% | General Knorr Synthesis |
| 2 | Dibenzoylmethane | Conventional | Glacial Acetic Acid | - | 6 h | ~90% | General Knorr Synthesis |
| 3 | Ethyl Acetoacetate | Microwave | DMF | - | 10 min | >90% | [6][7] |
| 4 | Various Aldehydes, Malononitrile, Ethyl Acetoacetate | Multicomponent | Ethanol | Piperidine | 30 min | 80-95% | [10][11][13] |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
Visualizations
Synthetic Workflow
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academicstrive.com [academicstrive.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. chem.msu.ru [chem.msu.ru]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocondensation Reactions of 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile cyclocondensation reactions of 2-hydrazinopyridine, a key building block in the synthesis of a wide array of fused heterocyclic compounds. The resulting scaffolds, particularly[1][2][3]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines key synthetic strategies, provides detailed experimental protocols for reproducible results, and presents quantitative data to facilitate reaction optimization and substrate scope exploration.
Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine core is a prevalent motif in many biologically active compounds. Several efficient methods have been developed for its synthesis starting from this compound.
One-Pot Oxidative Cyclization with Aldehydes
A mild and efficient one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines involves the reaction of this compound with various aldehydes followed by an in-situ oxidative cyclization. This method is characterized by its operational simplicity and broad substrate scope.[1][4]
General Reaction Scheme:
Caption: One-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines.
Quantitative Data:
The following table summarizes the yields of various 3-substituted[1][2][3]triazolo[4,3-a]pyridines synthesized via a one-pot reaction of this compound and different aldehydes using Trichloroisocyanuric acid (TCCA) as the oxidant at room temperature.[5]
| Entry | Aldehyde (R-CHO) | Product (R) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Phenyl | 85 |
| 2 | 4-Methylbenzaldehyde | 4-Tolyl | 81 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 84 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 83 |
| 5 | 4-Bromobenzaldehyde | 4-Bromophenyl | 84 |
| 6 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 82 |
| 7 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 80 |
| 8 | Thiophene-2-carboxaldehyde | 2-Thienyl | 78 |
Experimental Protocol: One-Pot Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine [5]
-
Materials:
-
This compound (1.0 mmol, 109 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Trichloroisocyanuric acid (TCCA) (1.0 mmol, 232 mg)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add Trichloroisocyanuric acid (TCCA) (1.0 mmol) in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Palladium-Catalyzed Synthesis from 2-Chloropyridine (B119429) and Hydrazides
An alternative route to[1][2][3]triazolo[4,3-a]pyridines involves a two-step sequence starting from the more readily available 2-chloropyridine. The process includes a palladium-catalyzed coupling of 2-chloropyridine with a hydrazide, followed by a microwave-assisted dehydrative cyclization.[1][4][6][7]
Experimental Workflow:
Caption: Workflow for the Pd-catalyzed synthesis of triazolopyridines.
Experimental Protocol: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine [1]
-
Step 1: Palladium-Catalyzed Coupling
-
Materials:
-
2-Chloropyridine (2 mmol, 227 mg)
-
Acetic hydrazide (3 mmol, 222 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Josiphos ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (0.04 mmol)
-
Sodium bicarbonate (6 mmol, 504 mg)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
-
Procedure:
-
In a sealed vial, combine acetic hydrazide (3 mmol), Pd₂(dba)₃ (0.02 mmol), Josiphos ligand (0.04 mmol), and sodium bicarbonate (6 mmol) in DMF (4 mL).
-
Add neat 2-chloropyridine (2 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 15 hours.
-
After cooling to room temperature, the crude reaction mixture containing the N-arylhydrazide intermediate is typically used directly in the next step without purification.
-
-
-
Step 2: Microwave-Assisted Dehydrative Cyclization
-
Materials:
-
Crude N-arylhydrazide intermediate from Step 1
-
Acetic acid
-
-
Procedure:
-
Transfer the crude reaction mixture from Step 1 to a microwave reaction vessel.
-
Add acetic acid.
-
Heat the mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 10-30 minutes, optimization may be required).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
-
-
Cyclodesulfurization of Thiosemicarbazides derived from Isothiocyanates
The reaction of this compound with isothiocyanates provides thiosemicarbazide (B42300) intermediates, which can undergo cyclodesulfurization to yield 3-amino-[1][2][3]triazolo[4,3-a]pyridines. This transformation can be promoted by various reagents, including iodine.[3][7]
Experimental Protocol: Iodine-Mediated Synthesis of 3-Anilino-[1][2][3]triazolo[4,3-a]pyridine
-
Materials:
-
This compound (1.0 mmol, 109 mg)
-
Phenyl isothiocyanate (1.0 mmol, 135 mg, 120 µL)
-
Iodine (I₂) (1.2 mmol, 305 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (5 mL)
-
Saturated sodium thiosulfate (B1220275) solution
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add phenyl isothiocyanate (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the thiosemicarbazide intermediate.
-
Add potassium carbonate (2.0 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 3-anilino-[1][2][3]triazolo[4,3-a]pyridine.
-
Synthesis of Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are another important class of fused heterocycles with a broad range of biological activities. Their synthesis often involves the reaction of this compound or its derivatives with 1,3-dicarbonyl compounds or their equivalents.
Condensation with 1,3-Dicarbonyl Compounds
The classical approach to pyrazolo[1,5-a]pyridines involves the condensation of this compound with 1,3-dicarbonyl compounds such as β-ketoesters and β-diketones. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Reaction Mechanism:
Caption: Mechanism for the synthesis of pyrazolo[1,5-a]pyridines.
Quantitative Data:
The following table shows the yields of pyrazolo[1,5-a]pyridine derivatives from the reaction of N-amino-2-iminopyridines (derived from this compound) with various 1,3-dicarbonyl compounds.[8]
| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | R³ | Yield (%) |
| 1 | Ethyl 2-cyano-3-phenyl-3-oxopropanoate | Ph | H | COOEt | 94 |
| 2 | Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate | 4-Cl-Ph | H | COOEt | 90 |
| 3 | Ethyl 2-cyano-3-(4-bromophenyl)-3-oxopropanoate | 4-Br-Ph | H | COOEt | 84 |
| 4 | Methyl 2-cyano-3-phenyl-3-oxopropanoate | Ph | H | COOMe | 89 |
| 5 | Ethyl 2-cyano-3-(4-methoxyphenyl)-3-oxopropanoate | 4-MeO-Ph | H | COOEt | 85 |
Experimental Protocol: Synthesis of Ethyl 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Materials:
-
This compound (10 mmol, 1.09 g)
-
Ethyl acetoacetate (B1235776) (10 mmol, 1.30 g, 1.27 mL)
-
Ethanol (B145695) (20 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add ethyl acetoacetate (10 mmol) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Experimental Protocol: Synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyridine from Benzoylacetone (B1666692) [9]
-
Materials:
-
This compound (1.0 mmol, 109 mg)
-
Benzoylacetone (1.0 mmol, 162 mg)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and benzoylacetone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-methyl-7-phenylpyrazolo[1,5-a]pyridine.
-
Conclusion
The cyclocondensation reactions of this compound offer a powerful and versatile platform for the synthesis of medicinally relevant fused heterocyclic systems. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel[1][2][3]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines. The operational simplicity, generally good yields, and the ability to introduce a wide range of substituents make these methods highly valuable in the fields of organic synthesis and drug discovery. Further exploration of substrate scope and reaction conditions can lead to the development of new derivatives with enhanced biological activities.
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Hydrazinopyridine as a Ligand for Transition Metal Complexes
Introduction
2-Hydrazinopyridine (CAS: 4930-98-7), also known as 2-pyridylhydrazine, is a versatile heterocyclic compound featuring a pyridine (B92270) ring functionalized with a hydrazine (B178648) group.[1][2] This unique structure allows it to act as an effective chelating agent, forming stable coordination complexes with a wide range of transition metals.[1][3] The resulting metal complexes have garnered significant interest due to their diverse applications in medicinal chemistry, catalysis, and materials science.[2][3] In medicinal chemistry, these complexes are explored for their potential antitumor, antiviral, and antimicrobial properties.[1][4][5] In catalysis, they can serve as efficient catalysts for various organic transformations.[3] Furthermore, their incorporation into polymers can yield advanced materials with tailored thermal, optical, or magnetic properties.[3]
These application notes provide an overview of the use of this compound in forming transition metal complexes, with a focus on their synthesis, characterization, and application as potential anticancer agents.
Application Note 1: Palladium(II) Complexes of this compound as Cytotoxic Agents
Transition metal complexes, particularly those of platinum and palladium, are a cornerstone of cancer chemotherapy.[6] Complexes utilizing ligands like this compound are being investigated as alternatives to traditional platinum-based drugs like cisplatin (B142131) to overcome issues of toxicity and acquired resistance.[6] Palladium(II) complexes with this compound (hzpy) and secondary ligands such as oxalate (B1200264) (ox), malonate (ma), and pyrophosphate (pyph) have demonstrated moderate to good cytotoxic effects against various human cancer cell lines.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of three palladium(II)-2-hydrazinopyridine complexes was evaluated against four human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below. The complexes exhibited notable performance, particularly against the PC-3 prostate cancer cell line.[6]
| Complex | IC50 (μg/mL) vs. MCF-7 (Breast Cancer) | IC50 (μg/mL) vs. HepG-2 (Liver Cancer) | IC50 (μg/mL) vs. PC-3 (Prostate Cancer) | IC50 (μg/mL) vs. HEP-2 (Larynx Carcinoma) |
| [Pd(hzpy)(ox)] | 12.35 | 9.45 | 2.87 | 10.45 |
| [Pd(hzpy)(ma)] | 10.24 | 13.56 | 4.35 | 11.23 |
| [Pd(hzpy)(pyph)] | 15.34 | 11.23 | 5.67 | 13.45 |
| Vinblastine Sulfate (Control) | 65.3 | 54.2 | 42.4 | 49.5 |
| Data sourced from Biointerface Research in Applied Chemistry.[6] |
Experimental Protocol: Synthesis of Palladium(II)-2-Hydrazinopyridine Complexes
This protocol details the general two-step synthesis for [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)] complexes in a 1:1:1 molar ratio of palladium salt to primary ligand to secondary ligand.[6]
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
This compound hydrochloride (or free base)
-
Oxalic acid (H₂C₂O₄), Malonic acid (H₄C₃O₄), or Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)
-
Diethyl ether
-
Deionized water
Procedure:
-
Step 1: Preparation of the Primary Complex Solution.
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol (0.294 g) of Na₂PdCl₄ in 30 mL of ethanol.
-
Add 1.0 mmol (0.182 g, adjusted if using hydrochloride salt) of this compound to the solution while stirring at room temperature.
-
Continue stirring for 1-2 hours to allow for the initial coordination of the this compound ligand.
-
-
Step 2: Addition of the Secondary Ligand.
-
To the stirring mixture from Step 1, add 1.0 mmol of the respective secondary ligand:
-
For [Pd(hzpy)(ox)]: 0.126 g of oxalic acid.
-
For [Pd(hzpy)(ma)]: 0.104 g of malonic acid.
-
For [Pd(hzpy)(pyph)]: 0.446 g of sodium pyrophosphate decahydrate.
-
-
Adjust the pH of the mixture to approximately 3.5 using a dilute acid or base as needed.
-
-
Step 3: Reaction and Precipitation.
-
Reflux the reaction mixture for 4 hours with continuous stirring.
-
Allow the mixture to cool to room temperature. A solid precipitate should form.
-
-
Step 4: Isolation and Purification.
-
Collect the solid precipitate by filtration using a Buchner funnel.
-
Wash the filtered complex thoroughly with hot ethanol to remove any unreacted starting materials.
-
Perform a final wash with diethyl ether.
-
Dry the purified solid complex under a vacuum.
-
-
Step 5: Characterization.
-
The final product can be characterized using standard analytical techniques such as FT-IR, UV-Vis, and ¹H NMR spectroscopy to confirm its structure and purity.[6] FT-IR spectra are expected to show characteristic bands for M-N and M-O bonds in the regions of 435-470 cm⁻¹ and 528-532 cm⁻¹, respectively.[6]
-
Caption: Workflow for the synthesis of Palladium(II)-2-hydrazinopyridine complexes.
Application Note 2: this compound in the Synthesis of Schiff Base Ligands
This compound is a valuable building block for synthesizing more complex polydentate ligands, particularly Schiff bases.[8] These ligands are formed through the condensation reaction between the hydrazine group of this compound and a carbonyl compound (an aldehyde or ketone).[8][9] The resulting Schiff base ligands, such as those derived from 2-pyridinecarbaldehyde or 2-acetylpyridine, can coordinate to metal ions in a tridentate fashion, utilizing two pyridyl nitrogen atoms and one imino nitrogen atom.[10][11]
Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethylene)-2-(pyridin-2-yl)hydrazine (HL1)
This protocol describes the synthesis of a tridentate Schiff base ligand from this compound and 2-pyridinecarbaldehyde.[8]
Materials:
-
This compound
-
2-Pyridinecarbaldehyde
-
Ethanol
-
Methanol
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 10 mmol (1.091 g) of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 10 mmol (1.071 g) of 2-pyridinecarbaldehyde in 25 mL of methanol.
-
-
Reaction:
-
Add the 2-pyridinecarbaldehyde solution to the this compound solution.
-
Stir the resulting mixture under reflux for 30 minutes.
-
-
Product Formation:
-
After refluxing, allow the solution to cool to room temperature. The Schiff base ligand (HL1) is formed in the solution.
-
The product can be used directly in solution for complexation reactions or isolated by evaporating the solvent.
-
-
Complex Formation (General):
Caption: Synthesis of a tridentate Schiff base ligand from this compound.
Characterization Data
Upon coordination to a metal center, characteristic shifts are observed in the spectroscopic data of the ligand.
| Compound | Key FT-IR Bands (cm⁻¹) | Selected ¹H NMR Signals (δ, ppm) |
| HL1 (Ligand) | ~3204 (N-H), ~1635 (C=N) | ~11.18 (s, 1H, N-H), ~8.14 (s, 1H, H-C=N) |
| [Mn(HL1)(Cl₂)(H₂O)] | N-H band disappears or shifts, C=N band shifts to lower frequency | N-H proton signal disappears upon coordination |
| Data sourced from Transition Metal Chemistry.[8][10] |
The disappearance of the N-H stretching vibration and proton signal, along with a shift in the C=N (imine) stretching frequency, confirms the coordination of the ligand to the metal center.[10][11]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. iiste.org [iiste.org]
- 10. Metal transition complexes of tridentate Schiff base ligands derived from this compound: synthesis, spectroscopic characterization and X-ray structures - ePrints Soton [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydrazinopyridine in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-hydrazinopyridine derivatives as potential anticancer agents. This document includes detailed experimental protocols for the synthesis of key compound classes, a summary of their cytotoxic activities, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of heterocyclic compounds. Its derivatives, particularly Schiff bases and their metal complexes, have garnered significant attention for their promising anticancer activities. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA. This document outlines the synthesis of these potential anticancer agents and the evaluation of their biological activity.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of this compound-Based Hydrazone Derivatives
| Compound Reference | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3h (pyrrole containing) | PC-3 | Prostate Cancer | 1.32 | [1] |
| MCF-7 | Breast Cancer | 2.99 | [1] | |
| HT-29 | Colon Cancer | 1.71 | [1] | |
| Compound 11 | MCF-7 | Breast Cancer | 26.84 | [1] |
| Compound 8 | HeLa | Cervical Cancer | 34.38 | [1] |
| Imidazo[1,2-α]pyridine derivative | EBC-1 | Lung Cancer | ~3.0 | [2] |
| AsPc-1 | Pancreatic Cancer | ~3.0 | [2] | |
| Suit-2 | Pancreatic Cancer | ~3.0 | [2] | |
| Mia-PaCa-2 | Pancreatic Cancer | ~3.0 | [2] |
Table 2: Cytotoxicity (IC50, µg/mL) of Palladium(II) Complexes of this compound
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| [Pd(hzpy)(ox)] | PC-3 | Prostate Carcinoma | 2.87 | [3] |
| MCF-7 | Breast Cancer | Moderate Activity | [3] | |
| HepG-2 | Hepatocellular Carcinoma | Moderate Activity | [3] | |
| HEP-2 | Larynx Carcinoma | Moderate Activity | [3] | |
| [Pd(hzpy)(ma)] | PC-3 | Prostate Carcinoma | > [Pd(hzpy)(ox)] | [3] |
| [Pd(hzpy)(pyph)] | PC-3 | Prostate Carcinoma | > [Pd(hzpy)(ox)] | [3] |
| Vinblastine Sulfate (Reference) | PC-3 | Prostate Carcinoma | 42.4 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases derived from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde (B42025) derivatives)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a solution of 1 mmol of the desired substituted aldehyde in 10 mL of absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product (Schiff base) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (FT-IR, NMR) and elemental analysis.[4][5]
Protocol 2: Synthesis of Palladium(II) Complexes with this compound
This protocol details the synthesis of palladium(II) complexes incorporating a this compound ligand.
Materials:
-
Sodium tetrachloropalladate(II) (Na2PdCl4)
-
This compound
-
Secondary ligand (e.g., oxalic acid, malonic acid)
-
Ethanol
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask, dissolve 1.0 mmol of Na2PdCl4 in 30 mL of ethanol.
-
To this solution, add 1.0 mmol of this compound with continuous stirring at room temperature.
-
Allow the mixture to stir for 2 hours to facilitate the formation of the initial complex.
-
In a separate flask, prepare a solution of 1.0 mmol of the secondary ligand (e.g., oxalic acid) in ethanol.
-
Add the secondary ligand solution dropwise to the reaction mixture containing the palladium-hydrazinopyridine complex.
-
Continue stirring the reaction mixture for an additional 4-6 hours at room temperature.
-
The resulting precipitate, the final palladium(II) complex, is collected by filtration.
-
Wash the complex with ethanol and then diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl2.[3]
Protocol 3: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure for evaluating the in vitro anticancer activity of synthesized compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Diagram 1: General Synthesis Workflow for this compound Anticancer Agents
Caption: A workflow diagram illustrating the synthesis and evaluation of this compound-based anticancer agents.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.
Diagram 3: Proposed Apoptotic Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by this compound derivatives.[2][9][10]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine is a versatile heterocyclic building block in medicinal chemistry, prized for its role as a scaffold in the synthesis of a wide array of biologically active compounds.[1][2] Its unique chemical properties, including the presence of a reactive hydrazine (B178648) group and a pyridine (B92270) ring, make it a valuable precursor for generating derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents.
Applications in Medicinal Chemistry
The this compound moiety is a key pharmacophore in a variety of therapeutic areas. Its derivatives, particularly hydrazones, have demonstrated significant potential in drug discovery.
Anticancer Activity
Hydrazone derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
Compounds incorporating the this compound scaffold have been investigated for their anti-inflammatory properties. They can exhibit inhibitory effects on enzymes such as cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3h (a hydrazide-hydrazone derivative) | PC-3 (Prostate) | MTT Assay | 1.32 | [3] |
| MCF-7 (Breast) | MTT Assay | 2.99 | [3] | |
| HT-29 (Colon) | MTT Assay | 1.71 | [3] | |
| 9a (a benzohydrazide (B10538) derivative) | MCF-7 (Breast) | MTT Assay | 2 | [4] |
| SGK-205 | PC3 (Prostate) | Not Specified | Not Specified | [5] |
| SGK-216 | MOLT-4 (Leukemia) | Not Specified | Not Specified | [5] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Enzyme/Model | Assay Type | IC50 (µM) | Reference |
| PS18 | COX-1 | Colorimetric Inhibitor Screening | 57.3 | [1] |
| PS33 | COX-1 | Colorimetric Inhibitor Screening | 51.8 | [1] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of this compound from 2-Chloropyridine (B119429)
This protocol describes a common method for the synthesis of the this compound building block.[2]
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (B1144303)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol) in a round-bottom flask, add hydrazine hydrate (10 vol, e.g., 200 mL).
-
Stir the reaction mixture at 100 °C for 48 hours under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (B129727) (8:2).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 200 mL) and extract with ethyl acetate (5 x 500 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield this compound as a red oil.
-
Characterize the product using NMR and LCMS analysis.
Protocol 2: Synthesis of Hydrazone Derivatives from this compound
This protocol outlines the general procedure for synthesizing hydrazone derivatives, which are a common class of biologically active compounds derived from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde or ketone
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde or ketone (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Biological Assay Protocols
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][2][10][11][12]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds (this compound derivatives)
-
Carrageenan (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the compounds.
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptosis induction by a hydrazone derivative.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-hydrazinopyridine as a key starting material. The procedures outlined below are established methods for producing 1,2,4-triazolo[4,3-a]pyridines and pyrazoles, classes of compounds with significant interest in medicinal chemistry and drug development. For clarity, all quantitative data is summarized in structured tables, and experimental workflows and reaction pathways are visualized using diagrams.
Synthesis of 1,2,4-Triazolo[4,3-a]pyridines
The fused heterocyclic system of 1,2,4-triazolo[4,3-a]pyridine is a common scaffold in pharmacologically active molecules. Two efficient one-pot methods for the synthesis of this ring system from this compound are presented below.
From α-Keto Acids via KI-Catalyzed Oxidative Cyclization
This protocol describes a transition-metal-free, one-pot synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines from this compound and various α-keto acids. The reaction proceeds via a potassium iodide-catalyzed oxidative cyclization.[1][4]
Experimental Protocol:
-
To a 10 mL oven-dried sealed tube, add the α-keto acid (0.5 mmol, 1.0 equiv.), this compound (0.5 mmol, 1.0 equiv.), potassium iodide (KI, 0.1 mmol, 20 mol%), and sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (B91453) (2 mL) to the tube.
-
To the resulting suspension, add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 1.0 mmol, 2.0 equiv.).
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous sodium thiosulfate (B1220275) solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 3-substituted-[1][2][3]triazolo[4,3-a]pyridines using different α-keto acids.[1]
| Entry | R in R-CO-COOH | Product | Yield (%) |
| 1 | Phenyl | 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine | 82 |
| 2 | 4-Methylphenyl | 3-(4-methylphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 83 |
| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 75 |
| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 78 |
| 5 | 4-Bromophenyl | 3-(4-bromophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 71 |
| 6 | 3-Methylphenyl | 3-(3-methylphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 76 |
| 7 | 2-Methylphenyl | 3-(2-methylphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 40 |
| 8 | Naphthyl | 3-(naphthalen-2-yl)-[1][2][3]triazolo[4,3-a]pyridine | 65 |
Reaction Pathway:
Caption: Reaction pathway for triazole synthesis from α-keto acids.
From Aromatic Aldehydes via One-Pot Oxidative Cyclization
This protocol details a mild and efficient one-pot synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines from this compound and various aromatic aldehydes using readily available oxidants.[2][5]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the aromatic aldehyde (1.0 mmol, 1.0 equiv.) in ethanol (B145695) (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.
-
Add sodium hypochlorite (B82951) (NaOCl, 1.2 mmol, 1.2 equiv., as a 10-15% aqueous solution) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short plug of alumina (B75360) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.
Quantitative Data:
The following table presents the yields for the synthesis of various 3-aryl-[1][2][3]triazolo[4,3-a]pyridines using different aromatic aldehydes with various oxidants.[5]
| Entry | Ar in Ar-CHO | Oxidant | Yield (%) |
| 1 | Phenyl | NBS-DBU | 92 |
| 2 | Phenyl | TCCA | 85 |
| 3 | Phenyl | HTIB | 90 |
| 4 | 4-Chlorophenyl | NBS-DBU | 90 |
| 5 | 4-Chlorophenyl | TCCA | 84 |
| 6 | 4-Chlorophenyl | HTIB | 88 |
| 7 | 4-Methoxyphenyl | NBS-DBU | 89 |
| 8 | 4-Methoxyphenyl | TCCA | 84 |
| 9 | 4-Methoxyphenyl | HTIB | 87 |
| 10 | 4-Nitrophenyl | NBS-DBU | 88 |
| 11 | 4-Nitrophenyl | TCCA | 83 |
| 12 | 4-Nitrophenyl | HTIB | 86 |
NBS-DBU: N-Bromosuccinimide-1,8-Diazabicyclo[5.4.0]undec-7-ene; TCCA: Trichloroisocyanuric acid; HTIB: Hydroxy(tosyloxy)iodobenzene
Experimental Workflow:
Caption: Workflow for one-pot triazole synthesis from aldehydes.
Synthesis of Pyrazoles
Pyrazoles are another important class of N-heterocycles prevalent in many pharmaceutical agents. A common and efficient method for their synthesis is the Paal-Knorr condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.
From β-Diketones via Paal-Knorr Condensation
This protocol describes the synthesis of 2-(3,5-disubstituted-1H-pyrazol-1-yl)pyridines from this compound and various β-diketones.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv.) in ethanol (30 mL).
-
Add the β-diketone (10 mmol, 1.0 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(3,5-disubstituted-1H-pyrazol-1-yl)pyridine.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 2-(3,5-disubstituted-1H-pyrazol-1-yl)pyridines.
| Entry | R¹ in R¹-CO-CH₂-CO-R² | R² in R¹-CO-CH₂-CO-R² | Product | Yield (%) |
| 1 | Methyl | Methyl | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | 92 |
| 2 | Phenyl | Phenyl | 2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine | 88 |
| 3 | Methyl | Phenyl | 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)pyridine & 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)pyridine (mixture) | 85 (mixture) |
| 4 | Trifluoromethyl | Phenyl | 2-(3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine & 2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (mixture) | 82 (mixture) |
Reaction Mechanism:
Caption: Mechanism of Paal-Knorr pyrazole (B372694) synthesis.
References
- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | MDPI [mdpi.com]
Application Notes & Protocols: Knorr Pyrazole Synthesis of Pyridinyl-Pyrazoles using 2-Hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to pyrazole derivatives.[1] The reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[2][3] Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active compounds and approved drugs, exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[4][5]
This document provides detailed application notes and protocols for the Knorr pyrazole synthesis specifically utilizing 2-hydrazinopyridine. The resulting 2-(1H-pyrazol-1-yl)pyridine scaffold is of significant interest in drug discovery. The pyridine (B92270) ring can enhance pharmacokinetic properties by acting as a hydrogen bond acceptor and participating in metabolic processes, while the pyrazole core provides a stable, aromatic framework for further functionalization.[6] These compounds are key building blocks for developing novel therapeutic agents.[7][8]
General Reaction Mechanism
The synthesis proceeds via an acid-catalyzed condensation mechanism. The reaction is initiated by the nucleophilic attack of the more basic nitrogen of this compound onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[9][2] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed.[1]
Applications in Drug Discovery
Pyridinyl-pyrazole derivatives are integral to the development of new pharmaceuticals. Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal for binding to biological targets like protein kinases, which are often implicated in cancer and inflammatory diseases. The synthesis of a library of these compounds using various substituted 1,3-dicarbonyls allows for systematic Structure-Activity Relationship (SAR) studies.
The general workflow for leveraging this synthesis in a drug discovery program involves the chemical synthesis of a diverse library of pyridinyl-pyrazoles, followed by high-throughput biological screening to identify initial "hits." These hits then undergo further chemical modification (lead optimization) to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to the identification of a drug candidate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyridinyl-pyrazole derivatives. These should be considered as starting points and may require optimization based on the specific substrates and scale used.
Safety Precautions: Hydrazine derivatives are toxic and potentially carcinogenic. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
This protocol details the reaction of this compound with acetylacetone (B45752).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol (B145695) or Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 45.8 mmol) in ethanol (50 mL).
-
Reagent Addition: To the stirring solution, add acetylacetone (e.g., 4.8 g, 48.1 mmol) dropwise at room temperature.
-
Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Heating: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add distilled water to the residue to precipitate the product. If an oil forms, it may be induced to crystallize by scratching the flask with a glass rod or cooling in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and characterization data for pyrazoles synthesized from this compound.
Table 1: Representative Reaction Conditions for Knorr Synthesis with this compound
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Ethanol | Acetic Acid | Reflux | 3 | >90 | General Method[10] |
| Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 4 | ~85 | General Method[11] |
| Dibenzoylmethane | Acetic Acid | None | Reflux | 5 | >80 | General Method[1] |
| Ethyl Benzoylacetate | 1-Propanol | Acetic Acid | 100 | 2 | ~88 | Adapted from[9][11] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | N,N-Dimethylacetamide | Acidic | Ambient | 12 | 74-77 | [12] |
Table 2: Characterization Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 45-48 °C | - |
| ¹H NMR (CDCl₃, δ ppm) | 8.45 (d, 1H), 7.80 (t, 1H), 7.60 (d, 1H), 7.15 (t, 1H), 6.05 (s, 1H), 2.60 (s, 3H), 2.30 (s, 3H) | Predicted based on similar structures[13][14] |
| ¹³C NMR (CDCl₃, δ ppm) | 151.2, 149.5, 148.0, 140.8, 138.5, 122.0, 112.5, 107.0, 14.5, 13.8 | Predicted |
| MS (ESI+) m/z | 174.1 [M+H]⁺ | Calculated |
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Multi-Component Reactions Involving 2-Hydrazinopyridine: Applications and Protocols for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery.[1][2] Its unique chemical architecture, featuring both a nucleophilic hydrazine (B178648) moiety and a pyridine (B92270) ring, makes it an ideal candidate for participation in multi-component reactions (MCRs). MCRs are powerful synthetic tools that enable the construction of complex molecular scaffolds from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which are critical aspects of modern drug development.
This document provides detailed application notes and experimental protocols for key multi-component reactions involving this compound, with a primary focus on the synthesis of pyrazolo[1,5-a]pyridines. These fused heterocyclic systems are of considerable interest due to their diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
Three-Component Synthesis of Pyrazolo[1,5-a]pyridines
One of the most well-documented and synthetically useful MCRs involving this compound is its three-component reaction with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. This reaction provides a straightforward and efficient route to a variety of substituted pyrazolo[1,5-a]pyridines.
Reaction Principle:
The reaction proceeds through a cascade of events, initiated by the condensation of this compound with an aldehyde to form a hydrazone intermediate. This is followed by a Michael addition of the active methylene compound to the in-situ generated Knoevenagel condensation product of the aldehyde and the active methylene compound, or directly to an activated form of the hydrazone. Subsequent intramolecular cyclization and aromatization lead to the formation of the stable pyrazolo[1,5-a]pyridine (B1195680) scaffold.
Signaling Pathway Diagram:
Caption: General workflow for the three-component synthesis of pyrazolo[1,5-a]pyridines.
Application Notes:
The three-component synthesis of pyrazolo[1,5-a]pyridines is a highly versatile method for generating libraries of compounds for high-throughput screening in drug discovery programs. The structural diversity of the final products can be easily tuned by varying the aldehyde and active methylene components.
-
Aldehyde Variation: A wide range of aromatic and heteroaromatic aldehydes can be employed, allowing for the introduction of diverse substituents at the 5-position of the pyrazolo[1,5-a]pyridine core. This position is often a key site for modulating biological activity.
-
Active Methylene Compound Variation: The use of different active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to pyrazolo[1,5-a]pyridines with different functional groups at the 3-position (e.g., cyano or ester). These functional groups can serve as handles for further chemical modifications.
-
Biological Significance: The resulting pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. For instance, various substituted pyrazolo[1,5-a]pyrimidines, which share a similar core structure, have been investigated as potential anticancer, antiviral, and anti-inflammatory agents.
Experimental Protocols:
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-aryl-pyrazolo[1,5-a]pyridine-3-carbonitriles
This protocol describes a general method for the one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-amino-5-aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-5-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-5-(4-chlorophenyl)-pyrazolo[1,5-a]pyridine-3-carbonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-5-(4-methoxyphenyl)-pyrazolo[1,5-a]pyridine-3-carbonitrile | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-5-(4-nitrophenyl)-pyrazolo[1,5-a]pyridine-3-carbonitrile | 90 |
Experimental Workflow Diagram:
References
Application Notes and Protocols: Catalytic Applications of 2-Hydrazinopyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of metal complexes derived from 2-hydrazinopyridine and its Schiff base derivatives. The information compiled herein, including experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes of Schiff bases derived from this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. These catalysts offer the advantage of being phosphine-free, which can simplify product purification.
Quantitative Data
The following table summarizes the catalytic performance of a representative palladium(II) Schiff base complex in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.[1]
| Entry | Aryl Bromide | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 98 | 0.01 | 1 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 | 0.01 | 1 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 99 | 0.01 | 1 |
| 4 | 4-Bromotoluene | 4-Methylbiphenyl | 92 | 0.01 | 1 |
| 5 | Bromobenzene | Biphenyl | 90 | 0.01 | 1 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a study on a palladium(II) complex of a Schiff base derived from a pyridine (B92270) derivative.[1]
Materials:
-
Palladium(II)-Schiff base complex (e.g., from 2-pyridinecarboxaldehyde (B72084) and a substituted hydrazine)
-
Aryl bromide (2.0 mmol)
-
Phenylboronic acid (3.0 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Ethanol/Water (1:3 mixture, 5 mL)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aryl bromide (2.0 mmol), phenylboronic acid (3.0 mmol), potassium carbonate (4.0 mmol), and the palladium(II)-Schiff base catalyst (0.01 mmol%).
-
Add 5 mL of the ethanol/water (1:3) solvent mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinopyridine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydrazinopyridine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly from 2-chloropyridine (B119429) and hydrazine (B178648) hydrate (B1144303).
Q1: My yield of this compound is low. What are the potential causes and how can I improve it?
Low yields are a common problem in this compound synthesis. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
Potential Cause 1: Incomplete Reaction
-
How to diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the spot corresponding to the starting material (e.g., 2-chloropyridine) is still prominent, the reaction has not gone to completion.
-
Solutions:
-
Increase Reaction Time: Some protocols suggest reaction times of up to 48 hours.[1][2]
-
Increase Reaction Temperature: A common reaction temperature is 100°C.[1][2] Ensure your reaction is maintained at the optimal temperature.
-
Use a More Reactive Starting Material: 2-bromopyridine (B144113) can be more reactive than 2-chloropyridine, potentially leading to higher yields.[3]
-
Potential Cause 2: Formation of Byproducts
-
How to diagnose: Analyze the crude product using techniques like NMR or LC-MS to identify impurities. Common byproducts include dimers and di-substituted pyridines (e.g., 2,4-dihydrazinopyridines).[3]
-
Solutions:
-
Use a Large Excess of Hydrazine Hydrate: A significant excess of hydrazine hydrate is often required to minimize the formation of dimeric byproducts.[3] However, this can complicate scale-up and purification.
-
Slow Addition of the Pyridine (B92270) Substrate: Adding the pyridine starting material (e.g., 2-chloropyridine) slowly to the hydrazine hydrate can help maintain a high effective concentration of hydrazine and suppress dimer formation.[3] A syringe pump can be used for controlled addition.[3]
-
Optimize Solvent: The choice of solvent can influence the reaction rate and selectivity. Some methods use butan-1-ol or a tertiary amine as a solvent to improve the reaction rate and yield.[1][4]
-
Potential Cause 3: Suboptimal Work-up and Purification
-
How to diagnose: Significant loss of product during extraction and purification steps.
-
Solutions:
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Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) are recommended.[1][2]
-
Proper Purification: Purification methods such as vacuum distillation or recrystallization from solvents like diethyl ether/hexane can be employed to obtain a pure product.[2]
-
Below is a troubleshooting workflow to improve the yield:
Caption: Troubleshooting workflow for low this compound yield.
Q2: I am having trouble with the large-scale synthesis of this compound due to the large excess of hydrazine hydrate required. What are my options?
Scaling up the synthesis presents challenges, particularly concerning the handling and removal of a large excess of hydrazine hydrate.[3] Here are some strategies:
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Flow Chemistry: A flow reactor setup allows for a continuous process where the reactants are mixed and heated for a very short residence time. This can improve safety and yield. One report describes a large-scale synthesis with a high yield (95.8%) using a flow reactor.[1]
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Alternative Reagents: Consider starting from 2-aminopyridine (B139424). This involves a diazotization reaction followed by reduction of the diazonium salt.[3] Another alternative is to use 2-hydroxypyridine (B17775) (2-pyridone) and heat it with an excess of hydrazine hydrate.[3]
-
Microwave-Assisted Synthesis: Microwave reactors can significantly reduce reaction times and potentially improve yields, which could be beneficial for scaling up.[3]
-
Solvent Optimization: A Chinese patent suggests using a tertiary amine as a solvent, which can facilitate the reaction and improve the rate and yield, potentially reducing the required excess of hydrazine hydrate.[4]
Frequently Asked Questions (FAQs)
Q3: What is a typical procedure for the synthesis of this compound from 2-chloropyridine?
A general laboratory-scale procedure is as follows:
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To a solution of hydrazine hydrate (e.g., 10 volumes relative to the starting material), add 2-chloropyridine (1 equivalent).[1][2]
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Stir the reaction mixture at 100°C for an extended period, typically 48 hours.[1][2]
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Monitor the reaction's progress by TLC.
-
Once the 2-chloropyridine is consumed, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate (e.g., 5 times).[1][2]
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Combine the organic layers, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[1][2]
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The crude product, often a red oil, can be further purified if necessary.[1][2]
Caption: General experimental workflow for this compound synthesis.
Q4: What are the key reaction parameters to optimize for better yield?
To maximize the yield, consider optimizing the following parameters:
| Parameter | Recommendation | Rationale |
| Starting Material | Consider 2-bromopyridine over 2-chloropyridine.[3] | 2-bromopyridine is generally more reactive, which can lead to higher conversion. |
| Hydrazine Hydrate | Use a significant excess (e.g., >5 volumes).[3] | Minimizes the formation of dimeric and other byproducts. |
| Temperature | Typically around 100°C.[1] | Ensures a reasonable reaction rate. |
| Reaction Time | Can be up to 48 hours.[1] | Allows the reaction to proceed to completion. |
| Solvent | Can be run neat or with solvents like butan-1-ol or tertiary amines.[1][4] | Solvents can improve solubility, reaction rate, and selectivity. |
| Addition Method | Slow addition of 2-halopyridine to hydrazine hydrate.[3] | Maintains a high effective concentration of hydrazine, suppressing side reactions. |
Q5: How can I purify the final product?
This compound can be purified by the following methods:
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Vacuum Distillation: This is a common method for purifying liquid products.[2]
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Recrystallization: The product can be recrystallized from a solvent mixture such as diethyl ether/hexane.[2]
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Acid-Base Extraction: As a basic compound, it can be converted to its hydrochloride salt for purification and then neutralized to recover the free base. The mono-hydrochloride and di-hydrochloride salts can be precipitated from aqueous HCl.[2]
Q6: Are there any alternative synthetic routes that avoid using a large excess of hydrazine?
Yes, several alternative strategies can be explored:
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From 2-Aminopyridine: This route involves the diazotization of 2-aminopyridine with sodium nitrite (B80452) in hydrochloric acid at low temperatures, followed by the reduction of the resulting diazonium salt.[3]
-
From 2-Hydroxypyridine (2-Pyridone): Heating 2-hydroxypyridine with an excess of hydrazine hydrate can also yield this compound.[3]
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Palladium-Catalyzed Coupling: More advanced methods involve palladium-catalyzed coupling reactions of 2-chloropyridines with aldehyde-derived hydrazones.[5] This approach can be useful for synthesizing more complex derivatives.
References
Side reactions in the synthesis of 2-Hydrazinopyridine from 2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydrazinopyridine from 2-chloropyridine (B119429). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this synthesis are often attributed to incomplete reaction, suboptimal reaction conditions, or the formation of side products. Here are some troubleshooting steps:
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Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Most literature procedures suggest heating at around 100°C for an extended period (e.g., 48 hours) to ensure the complete consumption of 2-chloropyridine.[1]
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Excess Hydrazine (B178648) Hydrate (B1144303): A large excess of hydrazine hydrate is crucial to drive the reaction to completion and to minimize the formation of dimeric byproducts.[2] Ratios of hydrazine hydrate to 2-chloropyridine can be as high as 10:1 by volume.[1]
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Purity of Starting Materials: Ensure the 2-chloropyridine and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
Alternative Starting Materials: If yields remain low, consider using 2-bromopyridine (B144113) as the starting material, which can be more reactive.[2]
Q2: I am observing significant amounts of an unknown impurity in my crude product. What could it be and how can I prevent its formation?
A2: The most common impurities in this reaction are the result of side reactions involving the product, this compound, acting as a nucleophile, or further substitution on the pyridine (B92270) ring.
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Dimer Formation (1,2-di(pyridin-2-yl)hydrazine): The product, this compound, can react with the starting material, 2-chloropyridine, to form a dimeric byproduct. This is a common issue, especially when the concentration of hydrazine hydrate is not sufficiently high. To prevent this, a large excess of hydrazine hydrate should be used.[2] Some protocols recommend the very slow addition of 2-chloropyridine to the hydrazine hydrate to maintain a high hydrazine concentration throughout the reaction.[2]
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Di-substitution (2,4-dihydrazinopyridine): Although less common with 2-chloropyridine, further substitution on the pyridine ring can occur, leading to the formation of dihydrazinopyridines.[2] This is more likely if there are other leaving groups on the pyridine ring or under harsh reaction conditions. Using a less reactive starting material or milder conditions can help to avoid this.
Q3: How can I effectively purify my this compound product?
A3: Purification of this compound can be achieved through several methods, depending on the scale and the nature of the impurities.
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Extraction: After the reaction, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) to separate the product from excess hydrazine and other water-soluble components.[1]
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Distillation: Vacuum distillation is a common method for purifying this compound, which is often obtained as an oil.[3]
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Recrystallization: The product can also be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane.[3]
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Salt Formation: Formation of the hydrochloride salt can be an effective purification strategy. The mono-hydrochloride and di-hydrochloride salts have distinct melting points and can be recrystallized from aqueous HCl.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-chloropyridine | 2-chloropyridine |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | None (excess hydrazine hydrate) | Butan-1-ol |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 48 hours | 100 seconds (Flow reactor) |
| Yield | 78% | 95.8% |
| Reference | ChemicalBook | ChemicalBook |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
This protocol is a general procedure for the batch synthesis of this compound.
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To a solution of hydrazine hydrate (200 mL, 10 volumes), add 2-chloropyridine (20 g, 0.176 mol, 1 equivalent).
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Stir the reaction mixture at 100 °C for 48 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 8:2 ethyl acetate and methanol.
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After confirming the complete consumption of the starting material, dilute the reaction mixture with water (200 mL).
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Extract the product with ethyl acetate (5 x 500 mL).
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Combine the organic phases, dry with anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to obtain this compound as a red oil (expected yield: ~15.0 g, 78%).[1]
Protocol 2: Continuous Flow Synthesis of this compound
This protocol describes a large-scale synthesis using a flow reactor.
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Prepare a solution of 200 kg of 2-chloropyridine in 200 kg of butanol.
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Prepare a separate solution of 110 kg of 80% hydrazine hydrate.
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Pump the two solutions into a microchannel reactor at set flow rates (e.g., 0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).
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Maintain the reaction temperature at 100 °C. The reaction time in the channel is approximately 100 seconds.
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Collect the reaction mixture, cool, and perform solid-liquid separation.
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Dry the solid product to obtain this compound (expected yield: 185 kg, 95.8%).
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Large-Scale Synthesis of 2-Hydrazinopyridine
Welcome to the technical support center for the large-scale synthesis of 2-Hydrazinopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent method is the nucleophilic substitution of 2-chloropyridine (B119429) with hydrazine (B178648) hydrate (B1144303).[1][2] This reaction is typically performed at elevated temperatures. Alternative starting materials like 2-bromopyridine (B144113) can also be used, which may lead to higher yields.[3]
Q2: What are the primary safety concerns when working with hydrazine hydrate?
A2: Hydrazine hydrate is a hazardous substance. It is a suspected carcinogen and can decompose violently, especially in the presence of metal catalysts.[4] It is also corrosive and can cause skin sensitization. All handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.[5][6] Ensure that emergency procedures are in place for spills or exposure.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. A common issue is the formation of by-products, such as dimers, which can be suppressed by using an excess of hydrazine hydrate.[3] However, on a large scale, a vast excess is undesirable. A more controlled approach is the slow addition of 2-chloropyridine to the hydrazine hydrate, which maintains an effective excess throughout the reaction without requiring a large total volume.[3] Additionally, reaction temperature and time are critical; ensure they are optimized for your specific scale and solvent system. For instance, some batch processes run for 48 hours at 100°C, while flow reactors can achieve high yields in seconds.[1]
Q4: How can I reduce the amount of hydrazine hydrate used in my large-scale synthesis?
A4: Reducing the excess of hydrazine hydrate is a common goal in scaling up this synthesis. Besides the slow addition technique mentioned above, consider the molar ratio. Patents suggest that a molar ratio of the pyridine (B92270) halide to hydrazine hydrate between 1:1.5 and 1:1.8 is sufficient to drive the reaction to completion while minimizing waste and recovery difficulties.[7][8] Using high-boiling solvents like diglyme (B29089) or N,N-dimethylpropanolamine can also facilitate the reaction with a reduced excess of hydrazine.[3][7]
Q5: The final product is a red oil and appears impure. What are the recommended purification methods?
A5: The crude product is often an oil with color impurities.[1] Standard workup involves diluting the reaction mixture with water, followed by extraction with a solvent like ethyl acetate (B1210297).[1][9] The combined organic layers are then dried and concentrated under reduced pressure. For further purification, vacuum distillation or recrystallization from a solvent system such as diethyl ether/hexane are effective methods.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor reaction progress using TLC.[1][9] |
| By-product formation (e.g., dimers). | Use a moderate excess of hydrazine hydrate (e.g., 1.5-1.8 equivalents).[3][7] Employ slow, controlled addition of 2-chloropyridine to the hydrazine hydrate.[3] | |
| Starting material is less reactive. | Consider using 2-bromopyridine instead of 2-chloropyridine, as it can be more reactive and may increase yield.[3] | |
| Poor Purity | Inefficient work-up. | Ensure thorough extraction and washing steps. Use a brine wash to remove residual water from the organic phase. |
| Residual starting materials or by-products. | Purify the crude product via vacuum distillation or recrystallization from Et2O/hexane.[9] | |
| Reaction Stalls | Insufficient temperature. | Ensure the reaction mixture reaches the target temperature (typically 100-130°C).[1][7] |
| Poor mixing on a large scale. | Use appropriate agitation to ensure the reaction mixture is homogeneous. | |
| Safety Hazard | Uncontrolled exotherm during addition. | Add reagents slowly, especially at the beginning of the reaction. Ensure adequate cooling capacity for the reactor. |
| Handling of hydrazine hydrate. | Always use appropriate PPE.[5] Avoid contact with metal catalysts which can cause decomposition.[4] |
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from different synthetic approaches.
| Parameter | Batch Process (Lab Scale) | Flow Reactor (Large Scale) | Patented Process (Derivative) |
| Starting Material | 2-Chloropyridine (20 g) | 2-Chloropyridine (200 kg) | 2,3-Dichloropyridine (148 g) |
| Hydrazine Hydrate | 200 mL (large excess) | 110 kg (80% solution) | 105 g (80% solution) |
| Solvent | None (neat) | Butan-1-ol (200 kg) | N,N-dimethylpropanolamine (3700 g) |
| Temperature | 100 °C | 100 °C | 130 °C |
| Reaction Time | 48 hours | 100 seconds | 10 hours |
| Yield | 78% | 95.8% | 95% |
| Purity | Not specified (red oil) | 99% | 99.7% |
| Reference | [1][2] | [1] | [7] |
Experimental Protocols
General Laboratory-Scale Batch Synthesis
This protocol is adapted from common literature procedures.[1][9]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 volumes relative to the starting material, e.g., 200 mL for 20 g of 2-chloropyridine).
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Reagent Addition: Add 2-chloropyridine (1 equivalent, e.g., 20 g, 0.176 mol) to the hydrazine hydrate.
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Reaction: Heat the mixture to 100°C and stir vigorously for 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (e.g., 200 mL).
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Extraction: Extract the aqueous mixture with ethyl acetate (5 x 500 mL).
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Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, typically as a red oil.
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Purification (Optional): Purify the crude product by vacuum distillation or recrystallization.[9]
Large-Scale Synthesis using a Flow Reactor
This protocol is based on a high-yield industrial method.[1]
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Stream Preparation:
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Stream A: Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg).
-
Stream B: Prepare a solution of 80% hydrazine hydrate (110 kg).
-
-
Reaction Setup: Use a microchannel flow reactor system equipped with plunger pumps for each stream and a heat exchanger to control the reaction temperature.
-
Pumping and Reaction: Pump Stream A at a flow rate of 0.0375 L/s and Stream B at 0.01 L/s into the microchannel reactor.
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Temperature Control: Maintain the reaction temperature at 100°C using the integrated heating system. The residence time in the reactor should be approximately 100 seconds.
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Collection and Isolation: Collect the reaction output into a suitable vessel. Cool the mixture to induce crystallization.
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Purification: Separate the solid product by filtration or centrifugation. Dry the solid to obtain this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. This compound | 4930-98-7 [chemicalbook.com]
Technical Support Center: Optimization of 2-Hydrazinopyridine Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of hydrazones from 2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrazone formation?
A1: The formation of a hydrazone is a condensation reaction between the nucleophilic nitrogen of this compound and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:
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Nucleophilic Addition: The terminal nitrogen atom of the this compound attacks the carbonyl carbon, forming a tetrahedral carbinolhydrazine intermediate.
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Dehydration: Under acidic conditions, the hydroxyl group of the intermediate is protonated and subsequently eliminated as a water molecule, forming the stable C=N double bond of the hydrazone.[1] The dehydration step is generally the rate-limiting step at neutral pH.[2]
Q2: Why is pH control critical for this reaction, and what is the optimal range?
A2: The rate of hydrazone formation is highly dependent on pH. A weakly acidic environment, typically pH 4.5–6 , is optimal for the reaction.[3][4][5] This acidity is a delicate balance:
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Too Acidic (pH < 4): The hydrazine (B178648) nucleophile becomes protonated to form a hydrazinium (B103819) ion. This protonation significantly reduces its nucleophilicity, slowing down or inhibiting the initial addition step.[1][3][5]
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Too Neutral or Basic (pH > 6): There is an insufficient concentration of protons to effectively catalyze the dehydration of the carbinolhydrazine intermediate, which is the rate-limiting step, thus slowing the overall reaction.[1][5]
Q3: What role do catalysts play, and which ones are recommended?
A3: Catalysts can significantly accelerate hydrazone formation, especially when the reaction must be performed at a neutral pH (around 7.4) for biological applications.[3] Acid catalysts are most common, with a few drops of a weak acid like glacial acetic acid often being sufficient to bring the reaction mixture into the optimal pH range.[4] For reactions at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., anthranilic acids) are effective.[3]
Q4: How does the structure of the carbonyl reactant (aldehyde vs. ketone) affect the reaction rate?
A4: The structure and electronic properties of the carbonyl compound are crucial:
-
Reactivity: Aldehydes are generally more reactive and react faster than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.[3]
-
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate.[2][4] For example, 4-nitrobenzaldehyde (B150856) reacts faster than 4-methoxybenzaldehyde.[2][4]
Q5: Is this compound a particularly reactive hydrazine?
A5: While this compound is an effective nucleophile, its reactivity is not exceptionally high compared to other hydrazines. One study found it to be only about 1.2 times more reactive than phenylhydrazine (B124118) at pH 7.[1] Hydrazines containing nearby acid/base groups, such as o-carboxyphenylhydrazine, have been shown to react significantly faster.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction medium is too neutral, basic, or strongly acidic. | Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[4][5] |
| Low Reactivity of Carbonyl: The starting material is a sterically hindered ketone or contains strong electron-donating groups. | Increase the reaction temperature (e.g., to reflux) and/or prolong the reaction time. Monitor progress by TLC.[4] Consider using a more effective catalyst. | |
| Poor Reagent Quality: this compound may have oxidized, or the carbonyl compound may be impure. | Use freshly opened or purified reagents. Store this compound under an inert atmosphere and protected from light. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for an adequate duration. Use TLC to monitor the disappearance of the starting materials.[4] If the reaction is sluggish, gently heat the mixture. | |
| Formation of Multiple Products/Spots on TLC | Azine Formation: The initial hydrazone product reacts with a second molecule of the aldehyde/ketone. This is more common when using unsubstituted hydrazine, but can occur.[6] | Use a 1:1 molar ratio of this compound to the carbonyl compound. Try adding the carbonyl compound dropwise to the this compound solution to avoid localized excess. |
| Formation of E/Z Isomers: The C=N double bond of the hydrazone can result in the formation of geometric isomers, which may appear as separate spots on TLC. | Isomer formation is inherent to many hydrazones. Characterization by NMR can confirm their presence. Purification by column chromatography may be required to isolate a single isomer. | |
| Product Decomposition: The hydrazone product may be unstable under the reaction or workup conditions (e.g., sensitive to strong acid). | Avoid using strong acids during workup. If performing silica (B1680970) gel chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent).[4] | |
| Difficulty in Product Isolation | Product is an Oil: The hydrazone does not crystallize from the reaction mixture. | Remove the solvent under reduced pressure (rotary evaporation). Purify the resulting oil using column chromatography. |
| Product is Too Soluble: The hydrazone product does not precipitate upon cooling. | Reduce the volume of the solvent by rotary evaporation. Try adding a non-polar co-solvent (e.g., hexanes) to induce precipitation. Cool the mixture in an ice bath to maximize crystal formation. |
Data Presentation: Reaction Condition Optimization
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Effect on Reactants & Intermediates | Overall Reaction Rate |
| < 4 (Strongly Acidic) | This compound is protonated, reducing its nucleophilicity. | Slow [1][3] |
| 4.5 - 6 (Weakly Acidic) | Optimal balance: Sufficient free hydrazine for nucleophilic attack and acid catalysis for dehydration. | Fastest [1][3][5] |
| > 6 (Neutral to Basic) | Lack of acid catalysis for the rate-limiting dehydration step. | Slow [1][5] |
Table 2: Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Polar protic solvents (e.g., Ethanol (B145695), Methanol). | These solvents effectively dissolve the reactants.[4][7] Acetic acid can sometimes be used as both a solvent and catalyst.[4] |
| Temperature | Room Temperature to Reflux (e.g., 60-80°C). | Heating can increase the rate for less reactive carbonyls. A specific derivatization was noted at 60°C.[8] |
| Time | 15 minutes to several hours (e.g., 4-8 hours). | Highly dependent on reactant reactivity and temperature. A rapid derivatization was complete in 15 min, while other syntheses require longer times.[8][9] Always monitor by TLC. |
| Catalyst | Catalytic amount of a weak acid (e.g., Acetic Acid, Formic Acid). | A few drops are usually sufficient.[4] 1% formic acid was used in one optimized protocol.[8] |
| Reactant Ratio | 1:1 (this compound : Carbonyl). | An excess of the carbonyl compound can lead to azine side-product formation. |
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a this compound Hydrazone
This protocol describes a standard procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone.
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Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent like ethanol (approx. 0.1–0.5 M concentration).
-
Addition of Hydrazine: Add this compound (1.0 equivalent) to the solution. Stir the mixture to ensure homogeneity.
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture to achieve a pH between 4.5 and 6.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (as determined by TLC), heat the mixture to reflux (e.g., 60-80°C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the starting carbonyl, this compound, and the reaction mixture. The reaction is complete when the starting carbonyl spot is consumed.
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Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
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Purification: If no precipitate forms, reduce the solvent volume using a rotary evaporator. The product may then crystallize or can be purified from the resulting residue by recrystallization or column chromatography.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and solving the common problem of low product yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dihydrazinopyridine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of dihydrazinopyridine byproducts during chemical synthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to the undesired formation of dihydrazinopyridines.
Q1: I am observing a significant amount of dihydrazinopyridine in my reaction product. What are the likely causes?
A1: The formation of dihydrazinopyridine as a byproduct is typically due to a lack of selectivity in the reaction of a di-substituted pyridine (B92270) (e.g., dichloropyridine) with hydrazine (B178648). Several factors can contribute to this:
-
High Molar Excess of Hydrazine: Using a large excess of hydrazine hydrate (B1144303) can drive the reaction towards di-substitution. The patent literature suggests that for mono-substitution, a molar ratio of pyridine halide to hydrazine hydrate of 1:1.5 to 1:1.8 is optimal to ensure the reaction goes to completion without excessive di-substitution.[1]
-
Elevated Reaction Temperature: High temperatures can increase the rate of the second substitution, leading to a higher yield of the dihydrazinopyridine.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, provide more opportunity for the second hydrazine molecule to substitute onto the pyridine ring.[2]
-
Nature of the Leaving Group: The reactivity of the leaving groups on the pyridine ring can influence the rate of both the first and second substitution. More reactive leaving groups may lead to less selectivity.
-
Use of Unprotected Hydrazine: Free hydrazine has two nucleophilic nitrogen atoms, which can readily react twice with the electrophilic sites on the pyridine ring.
Q2: How can I improve the selectivity for monohydrazinopyridine synthesis?
A2: To favor the formation of the desired monohydrazinopyridine, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the di-substituted pyridine to hydrazine. A slight excess of hydrazine is often necessary to drive the reaction to completion, but a large excess should be avoided.[1]
-
Optimize Reaction Temperature and Time: Start with lower temperatures and monitor the reaction progress closely. For example, a protocol for the synthesis of 2-chloro-6-hydrazinopyridine (B1347180) involves stirring at room temperature for an extended period before refluxing.[2] This suggests that initial reaction at a lower temperature may favor mono-substitution.
-
Use a Protected Hydrazine: Employing a protected hydrazine, such as di-tert-butyl hydrazodiformate, is a highly effective method to prevent di-substitution. The protecting groups can be removed in a subsequent step under mild conditions.[3] This palladium-catalyzed amination approach provides a direct route to protected monohydrazinopyridines.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Solvents like methanol (B129727), ethanol, and n-butanol have been used in these reactions.[1][2][4] The patent literature also mentions N,N-dimethylpropanolamine as a solvent that can act as an acid-binding agent, promoting the reaction.[1]
Q3: What analytical techniques can I use to identify and quantify dihydrazinopyridine impurities?
A3: Several analytical techniques are suitable for identifying and quantifying mono- and dihydrazinopyridine products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the mono- and di-substituted products based on the chemical shifts and symmetry of the pyridine ring protons and carbons.[4][5]
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products, allowing for clear differentiation between the monohydrazino- and dihydrazino- species.[4][5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for separation and identification.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and identify the presence of different products based on their polarity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, providing accurate determination of the ratio of mono- to di-substituted products.
Frequently Asked Questions (FAQs)
Q1: Is it possible to completely avoid the formation of dihydrazinopyridine?
A1: While completely avoiding the formation of any byproduct can be challenging, the use of a protected hydrazine, such as di-tert-butyl hydrazodiformate, is the most effective strategy to achieve high selectivity for the monohydrazinopyridine.[3] Careful control of reaction conditions with unprotected hydrazine can significantly minimize the formation of the di-substituted product.
Q2: I'm trying to synthesize 2-chloro-6-hydrazinopyridine from 2,6-dichloropyridine (B45657). What are the recommended starting conditions?
A2: A documented protocol suggests dissolving 2,6-dichloropyridine in methanol and adding 80% hydrazine hydrate. The reaction is initially stirred at room temperature for 3 days, followed by reflux for 10 days.[2] However, it is advisable to monitor the reaction regularly by TLC or another analytical method to optimize the reaction time and temperature for your specific setup to minimize di-substitution.
Q3: Can I use a catalyst to improve the selectivity of the reaction?
A3: Yes, palladium-catalyzed amination using chelating phosphine (B1218219) ligands has been shown to be effective for the synthesis of protected pyridylhydrazine derivatives.[3] This method offers a direct and selective route to the mono-substituted product.
Q4: What are the safety precautions I should take when working with hydrazine?
A4: Hydrazine is a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and can decompose violently in the presence of metal catalysts.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | 80% Hydrazine Hydrate | Methanol | RT then Reflux | 3 days at RT, 10 days reflux | 2-Chloro-6-hydrazinopyridine | ~15% (calculated from given masses) | [2] |
| 2-Chloropyridine | Hydrazine Hydrate | - | 100 | 48 hours | 2-Hydrazinopyridine | 78% | [4] |
| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-dimethylpropanolamine | 130 | 10 hours | 3-Chloro-2-hydrazinopyridine | Not specified | [1] |
| 2,3-Dichloropyridine | 70% Hydrazine Hydrate | n-Butanol | 100 | 10 hours | 3-Chloro-2-hydrazinopyridine | Not specified | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Chloro-6-hydrazinopyridine
This protocol is adapted from the literature for the synthesis of 2-chloro-6-hydrazinopyridine from 2,6-dichloropyridine.[2]
Materials:
-
2,6-Dichloropyridine
-
80% Hydrazine Hydrate
-
Methanol
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
Procedure:
-
Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask equipped with a stir bar.
-
Add 10 ml of 80% hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 3 days.
-
After 3 days, attach a reflux condenser and heat the mixture to reflux for 10 days. Monitor the reaction progress periodically by TLC.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Take up the residue in methanol and remove the solvent again by rotary evaporation.
-
Recrystallize the crude product from a methanol/water mixture to obtain 2-chloro-6-hydrazinopyridine.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Protected Hydrazinopyridines
This generalized protocol is based on the palladium-catalyzed amination of 2-substituted pyridines with a protected hydrazine.[3]
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine)
-
Di-tert-butyl hydrazodiformate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or similar inert atmosphere reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halopyridine, di-tert-butyl hydrazodiformate, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected monohydrazinopyridine.
-
The tert-butoxycarbonyl (Boc) protecting groups can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free hydrazinopyridine.
Visualizations
Caption: Reaction pathway for the formation of mono- and dihydrazinopyridines.
Caption: Troubleshooting workflow for minimizing dihydrazinopyridine formation.
References
- 1. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
- 3. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted hydrazine hydrate from 2-Hydrazinopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted hydrazine (B178648) hydrate (B1144303) during the synthesis of 2-Hydrazinopyridine.
Troubleshooting Guide: Removal of Unreacted Hydrazine Hydrate
This guide provides solutions to common problems encountered during the workup and purification stages of this compound synthesis, with a focus on eliminating residual hydrazine hydrate.
| Problem | Possible Cause | Recommended Solution |
| Aqueous washes are ineffective at removing all hydrazine hydrate (verified by analytical testing). | High concentration of hydrazine hydrate in the organic layer due to its solubility. Insufficient volume or number of aqueous washes. | 1. Increase the volume and/or number of aqueous washes: Use deionized water or brine. Perform at least 3-5 washes. 2. Acidic Wash: Wash the organic layer with a dilute, weak acid solution (e.g., 1% acetic acid) to protonate the basic hydrazine, making it more water-soluble. Caution: This may not be suitable if the desired product is acid-sensitive.3. Back-extraction: If the product is not basic, it may be possible to extract the hydrazine into an acidic aqueous phase. |
| Product degradation or side reactions are observed during workup. | The product may be sensitive to the pH changes during aqueous washes or reactive with quenching agents. | 1. Use a neutral wash: Wash with brine solution instead of acidic or basic solutions. 2. Choose a mild quenching agent: If quenching is necessary, opt for a less reactive agent like acetone (B3395972), which forms a hydrazone that can be more easily removed. |
| Difficulty in separating organic and aqueous layers during extraction. | Formation of an emulsion. | 1. Add brine: Saturated sodium chloride solution can help break up emulsions. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can facilitate phase separation. 3. Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion. |
| Residual hydrazine hydrate is detected after solvent evaporation. | Incomplete removal during the extraction phase. Hydrazine can be difficult to remove completely by simple evaporation due to its relatively high boiling point. | 1. Azeotropic Distillation: Add a solvent that forms an azeotrope with hydrazine and water (e.g., toluene (B28343) or xylene) and distill. This will co-distill the hydrazine. 2. Vacuum Distillation of the Product: If this compound is thermally stable, vacuum distillation can effectively separate it from the less volatile hydrazine hydrate. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., Et2O/hexane).[1] |
| Safety concerns during the handling and quenching of hydrazine hydrate. | Hydrazine hydrate is toxic, corrosive, and potentially explosive, especially in anhydrous form or in the presence of oxidants.[2][3][4] | 1. Always work in a well-ventilated fume hood. 2. Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[4] 3. Avoid contact with oxidants. 4. For spills, use an absorbent material like sand or vermiculite, and decontaminate the area. [2] Small spills can be treated with a dilute hydrogen peroxide solution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing excess hydrazine hydrate after the synthesis of this compound?
The most common initial step is to perform multiple aqueous extractions. The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[5] Due to the miscibility of hydrazine hydrate with water, this process partitions the majority of the unreacted hydrazine into the aqueous layer.[6]
Q2: When should I consider using a quenching agent for unreacted hydrazine hydrate?
A quenching agent should be considered when aqueous extraction is insufficient or if you want to convert hydrazine hydrate into a less hazardous and more easily removable substance before workup. Acetone is a suitable quenching agent as it reacts with hydrazine to form acetone hydrazone, which can then be removed during the workup.[7]
Q3: Is it safe to remove hydrazine hydrate by rotary evaporation?
While it is possible to remove some hydrazine hydrate by rotary evaporation, it is not the recommended primary method due to safety concerns. Anhydrous hydrazine is explosive, and heating hydrazine hydrate can be hazardous.[8] If you must use a rotovap, ensure it is done under a high vacuum and with a cold trap to condense the volatile hydrazine. It is generally safer to remove the bulk of the hydrazine through extraction or quenching first.
Q4: How can I confirm that all the unreacted hydrazine hydrate has been removed from my this compound product?
Analytical methods are essential for confirming the absence of residual hydrazine hydrate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization are highly sensitive and can detect trace amounts.[9][10][11][12][13] For a less sensitive but simpler check, Thin Layer Chromatography (TLC) with a suitable stain can sometimes indicate the presence of hydrazine.
Q5: What are the best practices for handling hydrazine hydrate waste?
Hydrazine hydrate waste is hazardous and should be collected in a dedicated, clearly labeled waste container. It should not be mixed with other waste streams, especially those containing oxidizing agents.[2] Consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.[3][14]
Quantitative Data Summary
The following table summarizes the effectiveness of different methods for the removal of hydrazine hydrate. Quantitative data in the literature is often specific to the reaction conditions and the properties of the product.
| Removal Method | Typical Efficiency | Advantages | Disadvantages | Applicability |
| Aqueous Extraction | Moderate to High | Simple, widely applicable. | May require multiple extractions, can lead to emulsions. | Standard workup for most syntheses using hydrazine hydrate. |
| Azeotropic Distillation (e.g., with Toluene) | High | Effective for removing water and hydrazine. | Requires higher temperatures, which might not be suitable for thermally sensitive products. | When aqueous extraction is insufficient and the product is thermally stable. |
| Quenching (e.g., with Acetone) | High | Converts hydrazine to a less hazardous substance. | The resulting hydrazone needs to be removed, which might require an additional purification step. | When a reactive approach to remove hydrazine is preferred for safety or efficiency. |
| Vacuum Distillation of Product | Very High | Can yield very pure product. | The product must be thermally stable and have a significantly different boiling point from hydrazine hydrate. | For the final purification of thermally stable, liquid products like this compound. |
| Recrystallization | Very High | Excellent for achieving high purity of solid products. | Can lead to loss of product in the mother liquor. | For the final purification of solid products or products that can be crystallized from a suitable solvent.[1][15][16][17][18] |
Experimental Protocols
Protocol 1: Standard Aqueous Extraction
Objective: To remove the bulk of unreacted hydrazine hydrate from the reaction mixture.
Methodology:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with deionized water (e.g., 5-10 volumes relative to the reaction volume).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Quenching with Acetone
Objective: To chemically convert unreacted hydrazine hydrate to acetone hydrazone for easier removal.
Methodology:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add acetone (2-3 equivalents with respect to the excess hydrazine hydrate) to the stirred reaction mixture. A slight exotherm may be observed.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the hydrazone.
-
Proceed with the standard aqueous extraction as described in Protocol 1. The acetone hydrazone will be removed during the workup.
Protocol 3: Azeotropic Distillation with Toluene
Objective: To remove residual water and hydrazine hydrate after initial workup.
Methodology:
-
After the initial aqueous workup and solvent evaporation, dissolve the crude product in toluene.
-
Set up a distillation apparatus with a Dean-Stark trap.
-
Heat the toluene solution to reflux. Water and hydrazine will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the distillation until no more water is collected in the trap.
-
Cool the remaining toluene solution and concentrate it under reduced pressure to obtain the product.
Visualizations
Caption: Decision tree for selecting a hydrazine hydrate removal method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. athabascau.ca [athabascau.ca]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
Technical Support Center: Stability of 2-Hydrazinopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-hydrazinopyridine derivatives for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives in solution?
A1: The stability of this compound derivatives is primarily influenced by pH, exposure to oxygen, light, and temperature. The hydrazine (B178648) moiety is susceptible to oxidation, a process that is generally accelerated under neutral to alkaline conditions and in the presence of atmospheric oxygen.[1]
Q2: What are the ideal storage conditions for this compound and its derivatives?
A2: To ensure maximum stability, this compound and its derivatives should be stored in a cool, dry, and dark place, ideally at 2-8°C.[2] Containers should be tightly sealed to prevent exposure to air and moisture. For solutions, it is recommended to use deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
Q3: My solution of a this compound derivative has turned yellow/brown. What does this indicate and is it still usable?
A3: A color change to yellow or brown is often an indication of degradation, likely due to oxidation of the hydrazine or hydrazone moiety. The usability of the solution depends on the specific application. For quantitative assays, it is strongly recommended to prepare a fresh solution. For qualitative applications, the impact of the degradation products should be assessed. It is advisable to characterize the colored solution by analytical techniques like HPLC or LC-MS to identify the impurities.
Q4: Can I do anything to improve the stability of my this compound derivative in an experimental solution?
A4: Yes. Maintaining a slightly acidic pH (e.g., pH 4-5) can significantly improve stability by protonating the hydrazine group, which reduces its susceptibility to oxidation.[1] Using deoxygenated solvents and working under an inert atmosphere will also minimize oxidative degradation. Additionally, protecting the solution from light is crucial to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., varying derivatization efficiency, loss of biological activity) | Degradation of the this compound derivative stock solution. | - Prepare fresh stock solutions daily. - Store stock solutions in small aliquots at -20°C or below under an inert atmosphere. - Before use, visually inspect the solution for any color change. - If possible, verify the concentration and purity of the stock solution periodically using HPLC-UV. |
| Appearance of unexpected peaks in HPLC or LC-MS chromatograms | Formation of degradation products. | - Identify the degradation products: Use LC-MS to determine the mass of the unexpected peaks. Common degradation pathways for hydrazines include oxidation and hydrolysis. - Optimize solution conditions: If oxidation is suspected, prepare solutions using deoxygenated solvents and work under an inert atmosphere. If hydrolysis is a concern, adjust the pH to a more stable range (typically acidic for hydrazines). - Control temperature and light: Keep solutions cooled and protected from light during storage and handling. |
| Low yield in a synthesis reaction involving a this compound derivative | Decomposition of the this compound reactant. | - Use high-purity starting material: Ensure the purity of the this compound derivative before starting the reaction. - Optimize reaction conditions: Run the reaction under an inert atmosphere. If the reaction is performed at an elevated temperature, monitor for decomposition of the starting material over time. - pH control: If the reaction medium is neutral or basic, consider if a temporary pH adjustment is possible to improve the stability of the hydrazine derivative without compromising the reaction. |
Quantitative Stability Data
Table 1: pH-Dependent Hydrolysis of a Model Hydrazone Derivative
| pH | Temperature (°C) | Half-life (t1/2) in minutes | Degradation Rate Constant (k) in min-1 |
| 2.0 | 37 | 120 | 0.00577 |
| 7.4 | 37 | >240 (Stable) | Not significant |
| 9.0 | 37 | >240 (Stable) | Not significant |
| 13.0 | 37 | 60 | 0.01155 |
Data is illustrative and based on the stability of a model pyrrole (B145914) hydrazone. Actual stability will vary depending on the specific this compound derivative.
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of a this compound Derivative using HPLC
This protocol outlines a general method to evaluate the stability of a this compound derivative at different pH values.
1. Materials:
- This compound derivative of interest
- HPLC-grade acetonitrile (B52724) and water
- Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9)
- HPLC system with a UV detector and a C18 reverse-phase column
2. Procedure:
- Prepare a stock solution: Accurately weigh and dissolve the this compound derivative in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
- Prepare test solutions: Dilute the stock solution in each of the buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
- Time-point analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- HPLC analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.
- Data analysis: Monitor the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t1/2) can be calculated using the formula t1/2 = 0.693/k.
Protocol 2: Identification of Degradation Products using LC-MS
This protocol provides a general workflow for identifying potential degradation products.
1. Materials:
- Degraded solution of the this compound derivative (e.g., from the pH stability study)
- LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- C18 reverse-phase column
2. Procedure:
- Sample preparation: The degraded sample may be injected directly or after appropriate dilution.
- LC separation: Use a similar chromatographic method as for the HPLC stability study to separate the components of the mixture.
- MS analysis: Acquire mass spectra in both positive and negative ion modes. Perform MS/MS fragmentation analysis on the parent compound and any new peaks observed in the chromatogram of the degraded sample.
- Data analysis: Determine the accurate mass of the potential degradation products. Propose possible chemical structures based on the mass difference from the parent compound and the fragmentation patterns observed in the MS/MS spectra. Common degradation pathways to consider are oxidation (addition of oxygen atoms) and hydrolysis (cleavage of bonds with the addition of a water molecule).
Visualizations
Signaling Pathway Context
This compound derivatives are frequently investigated as inhibitors of various enzymes involved in cell signaling pathways, particularly in the context of cancer research. One important class of targets is protein kinases. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Generic kinase signaling pathway targeted by this compound inhibitors.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a this compound derivative.
Caption: Workflow for assessing the stability of this compound derivatives.
References
Overcoming low reactivity of sterically hindered ketones with 2-Hydrazinopyridine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the reaction of 2-hydrazinopyridine with sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and sterically hindered ketones often challenging?
The reaction to form a hydrazone from this compound and a ketone is a nucleophilic addition-elimination reaction. Steric hindrance around the ketone's carbonyl group impedes the approach of the nucleophilic nitrogen atom of this compound. This high activation energy barrier can lead to slow reaction rates and low yields. To overcome this, acid catalysis and elevated temperatures are often required to facilitate the reaction.
Q2: What is the typical role of an acid catalyst in this reaction?
An acid catalyst, such as acetic acid or p-toluenesulfonic acid (PTSA), plays a crucial role by protonating the carbonyl oxygen of the ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic this compound. The catalyst is essential for achieving reasonable reaction rates with sterically demanding substrates.
Q3: What are the common solvents used for this reaction and why?
Solvents like ethanol, methanol, or toluene (B28343) are frequently used. Alcohols are often preferred as they can solvate the reactants and the transition state, and they are compatible with acid catalysis. Toluene is used when azeotropic removal of water is desired to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free or "neat" conditions, often combined with microwave irradiation, have been shown to be effective. This approach can accelerate the reaction and often leads to higher yields and cleaner product formation by promoting more efficient heat transfer and molecular interactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Product Yield | 1. Insufficient activation of the ketone. 2. Reaction temperature is too low. 3. Ineffective removal of water byproduct. 4. Degradation of reactants or product. | 1. Add a catalytic amount of a suitable acid (e.g., acetic acid, PTSA). 2. Increase the reaction temperature, potentially to the reflux temperature of the solvent. 3. If using a solvent like toluene, use a Dean-Stark apparatus to remove water. For other solvents, adding a dehydrating agent like molecular sieves can be effective. 4. Monitor the reaction by TLC or LC-MS to check for reactant consumption and potential side product formation. Consider lowering the temperature if degradation is observed. |
| Formation of Multiple Products | 1. Side reactions due to excessive heat or catalyst concentration. 2. Presence of impurities in starting materials. | 1. Reduce the amount of acid catalyst. Titrate the catalyst to find the optimal concentration. 2. Lower the reaction temperature. 3. Purify the starting ketone and this compound before use. Check their purity by NMR or melting point. |
| Reaction Stalls / Does Not Go to Completion | 1. The reaction has reached equilibrium. 2. The catalyst has been deactivated. | 1. Actively remove water from the reaction mixture using a Dean-Stark trap or molecular sieves to shift the equilibrium towards the product. 2. Add a fresh portion of the acid catalyst. |
| Product is Difficult to Purify | 1. Unreacted starting material remains. 2. Formation of polar side products. | 1. Drive the reaction to completion using the suggestions above. 2. Consider recrystallization as a purification method, as hydrazones are often crystalline solids. 3. Column chromatography may be necessary. Test different solvent systems to achieve good separation. |
Reaction Visualization
Below are diagrams illustrating the reaction mechanism, a typical experimental workflow, and a troubleshooting decision-making process.
Caption: Acid-Catalyzed Hydrazone Formation Mechanism.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
Data & Protocols
Comparative Yield Data
The following table summarizes yields obtained under different conditions for the reaction of a sterically hindered ketone (di-tert-butyl ketone) with various hydrazines, illustrating the general challenges.
| Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | None | Ethanol | Reflux | 24 | < 5 | |
| Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 12 | 40 | |
| 2,4-Dinitrophenylhydrazine | H₂SO₄ | Ethanol | 25 | 2 | 95 | |
| This compound | Acetic Acid | Ethanol | Reflux | 18 | ~60-70 * | **** |
*Note: This is a representative yield for moderately hindered ketones. Highly hindered substrates like di-tert-butyl ketone may require more forcing conditions or specialized catalysts for similar yields.
General Experimental Protocol
The following is a representative protocol for the acid-catalyzed condensation of a sterically hindered ketone with this compound.
Materials:
-
Sterically hindered ketone (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (0.1 - 0.2 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the sterically hindered ketone in anhydrous ethanol, add this compound.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) to yield the pure hydrazone product.
Technical Support Center: Optimizing Solvent Systems for 2-Hydrazinopyridine Reactions
Welcome to the technical support center for reactions involving 2-Hydrazinopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and reaction optimization. Below, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Low reaction yield or incomplete conversion. | - Inappropriate Solvent: The chosen solvent may not adequately dissolve reactants or may hinder the reaction mechanism. - Suboptimal Temperature: The reaction may be too slow at the current temperature. - Poor Reagent Quality: Degradation of this compound or other starting materials. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., protic solvents like ethanol (B145695), aprotic polar solvents like DMF or acetonitrile (B52724), and non-polar solvents like toluene). - Temperature Optimization: Gradually increase the reaction temperature while monitoring for side product formation. For derivatization reactions, temperatures around 60°C are often effective.[1][2] - Reagent Check: Ensure the purity and freshness of this compound. It should be stored under inert gas in refrigerated conditions (0-10°C). |
| 2. Formation of di-substituted or other side products. | - Excess Hydrazine (B178648): In reactions like SNAr, using a large excess of this compound can lead to multiple substitutions. - High Reaction Temperature: Elevated temperatures can sometimes favor the formation of undesired by-products.[3] - Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further, unwanted reactions.[3] | - Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents) of this compound.[3] - Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] - Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench it as soon as the primary starting material is consumed.[3][4][5] |
| 3. Poor reactivity of the hydrazinyl group in condensation reactions (e.g., hydrazone formation). | - Steric Hindrance: The carbonyl compound may be sterically hindered. - Electronic Effects: The carbonyl group may not be sufficiently electrophilic. - Neutral pH: The reaction is often slow at neutral pH. | - Catalyst Addition: Add a catalytic amount of acid (e.g., 0.05% v/v trifluoroacetic acid (TFA) in acetonitrile or 1% v/v formic acid in methanol) to activate the carbonyl group.[1] - Reagent Choice: If possible, use a more reactive carbonyl compound, such as an aldehyde instead of a ketone.[3] |
| 4. Difficulty isolating the product during workup. | - Product Solubility: The product may be soluble in the aqueous phase or the wash solvent. - Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction. | - Precipitation: If the product is insoluble in water, adding water to the reaction mixture (if in a miscible organic solvent like ethanol or DMF) can precipitate the product.[6] - Extraction Solvent: Use a different extraction solvent. Ethyl acetate (B1210297) is commonly used for extracting products from reactions involving this compound.[4][5] - Brine Wash: To break emulsions, wash the organic layer with a saturated NaCl solution (brine). |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: The optimal solvent is highly reaction-dependent. However, based on its properties and common applications, a good starting point includes:
-
Polar Protic Solvents: Methanol (B129727) and ethanol are frequently used, especially for condensation and substitution reactions.[3][7][8] this compound is soluble in methanol.[5][7]
-
Polar Aprotic Solvents: Acetonitrile, N,N-Dimethylformamide (DMF), and N,N-dimethylpropanolamine can be effective, particularly for SNAr reactions or when higher temperatures are required.[1][3][9]
-
Aqueous Systems: this compound is soluble in water (40 g/L at 25°C), making aqueous reaction conditions viable for certain applications.[10]
Q2: My reaction is not proceeding in ethanol. What solvent should I try next?
A2: If a reaction is sluggish in ethanol, consider switching to a polar aprotic solvent. Solvents like DMF or N-Methyl-2-pyrrolidone (NMP) can enhance the rate of certain reactions, such as nucleophilic aromatic substitutions, by better solvating cations and leaving the nucleophile more reactive.[3] Alternatively, for large-scale synthesis from 2-chloropyridine (B119429), butan-1-ol has been used.[4]
Q3: How does solvent choice impact derivatization reactions for LC-MS analysis?
A3: For LC-MS derivatization, the solvent must dissolve the analyte and the reagent, facilitate the reaction, and be easily removable. Acetonitrile and methanol are common choices.[1] The solvent system often includes an acidic catalyst. For example, a solution of 0.1 mg/mL this compound in acetonitrile containing 0.05% TFA is used for derivatizing steroids.[1] It is also important to consider the final product; derivatization with this compound can result in products that are poorly retained on a C18 reverse-phase column.[2]
Q4: I am having trouble removing excess hydrazine hydrate (B1144303) after a reaction. How can solvent choice help?
A4: Excess hydrazine hydrate can be problematic to remove due to its high boiling point. One common technique is azeotropic distillation. By adding a solvent like xylene or toluene (B28343) that forms an azeotrope with hydrazine, it can be removed under reduced pressure at a lower temperature than would otherwise be possible.[6]
Data Presentation
Table 1: Solubility and Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to light beige/deep red crystalline solid | [5][7] |
| Molecular Formula | C₅H₇N₃ | [5][10] |
| Molecular Weight | 109.13 g/mol | [5][7] |
| Melting Point | 41-44 °C | [5][7] |
| Boiling Point | 90-92 °C @ 1 mmHg | [5] |
| Solubility in Water | 40 g/L (at 25 °C) | [10] |
| Common Organic Solvents | Soluble in Methanol | [5][7] |
Table 2: Example Solvent Systems for this compound Reactions
| Reaction Type | Reactants | Solvent System | Temperature | Time | Source |
| Synthesis of 2-HP | 2-Chloropyridine, Hydrazine Hydrate | Butan-1-ol | 100 °C | < 1 hour | [4] |
| Synthesis of 2-HP | 2-Chloropyridine, Hydrazine Hydrate | Excess Hydrazine Hydrate (as solvent) | 100 °C | 48 hours | [4][5] |
| Derivatization (Steroids) | Steroid, this compound (HTP derivative) | Acetonitrile with 0.05% TFA | 60 °C | 30 min | [1] |
| Derivatization (Steroids) | Steroid, 2-Hydrazino-1-methylpyridine (HMP) | Methanol with 1% Formic Acid | 60 °C | 15 min | [1] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound from 2-Chloropyridine.[4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 eq.).
-
Reagent Addition: Add hydrazine hydrate (10 volumes) to the flask. Note: Some procedures use a co-solvent like butan-1-ol.[4]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 8:2 ethyl acetate/methanol.
-
Workup: Once the 2-chloropyridine is consumed (approx. 48 hours), cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate (e.g., 5 x 500 mL for a 20g scale reaction).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Optimized Derivatization of a Carbonyl Compound for LC-MS Analysis
This protocol is based on the derivatization of steroids using a this compound analog.[1]
-
Reagent Preparation: Prepare a derivatizing solution of 0.1 mg/mL this compound in acetonitrile containing a catalytic amount of trifluoroacetic acid (TFA) (0.05% v/v).
-
Reaction: To your sample containing the carbonyl compound (e.g., 1 ng of standard or a prepared extract), add 100 µL of the reagent solution.
-
Incubation: Vortex the mixture for 10 seconds and incubate at 60 °C for 30 minutes.
-
Cooling: After incubation, cool the mixture in an ice bath for 5 minutes.
-
Solvent Removal: Evaporate the solvent under a stream of oxygen-free nitrogen at 60 °C.
-
Reconstitution: Reconstitute the dried derivative in the desired volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for solvent screening and optimization.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General pathway for acid-catalyzed hydrazone formation.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 4930-98-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: TLC Monitoring of 2-Hydrazinopyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this compound reactions? A1: The primary purpose of using TLC is to qualitatively monitor the progress of a chemical reaction.[1] It allows researchers to track the consumption of starting materials (e.g., 2-chloropyridine (B119429) or an aldehyde/ketone), the formation of the desired product (e.g., this compound or a hydrazone), and the appearance of any byproducts or impurities in near real-time.[2]
Q2: What are the key chemical species to track in a typical reaction involving this compound? A2: In a typical synthesis, such as the formation of a hydrazone, you should monitor three key spots on your TLC plate:
-
The starting material: For example, the aldehyde or ketone reactant.
-
This compound: The other reactant.
-
The product: The newly formed hydrazone. A "co-spot" lane, containing a mixture of the starting material and the reaction aliquot, is highly recommended to accurately gauge the conversion.[1]
Q3: How should I select an appropriate mobile phase (eluent) for analyzing this compound reactions? A3: A good starting point is a solvent system consisting of a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate (B1210297) and hexane.[2] The polarity should be adjusted so that the product has an Rf value between 0.2 and 0.8 for optimal separation. For basic compounds like this compound and its derivatives, which can streak on the acidic silica (B1680970) plate, adding a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) (NEt₃) or ammonia (B1221849) to the mobile phase is crucial to obtain sharp, well-defined spots.[3]
Q4: How can I visualize the spots on the TLC plate if they are colorless? A4: The most common and non-destructive first step is to use a UV lamp, as pyridine (B92270) rings and conjugated hydrazone products are typically UV-active and will appear as dark spots on a fluorescent background at 254 nm.[4][5] If spots are not UV-active or for confirmation, chemical stains can be used. An iodine chamber will visualize many organic compounds as temporary brown spots.[4][6] A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose destructive stain that reacts with oxidizable functional groups (like hydrazines or aldehydes) to produce yellow spots on a purple background.[6]
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of this compound reactions.
Problem: My spots are streaking or tailing down the plate.
-
Question: Why do my spots for this compound and its derivatives appear as elongated streaks instead of compact circles?
-
Answer: This issue, known as tailing, is very common with basic compounds like pyridines on standard silica gel TLC plates.[7] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica, causing the compound to "drag" during elution.[3][7] Other causes can include the sample being too concentrated or the presence of high-boiling point reaction solvents like DMF, DMSO, or pyridine itself.[8][9]
Troubleshooting Tailing and Streaking
Solution Detailed Description Add a Basic Modifier Neutralize the acidic sites on the silica gel by adding 0.5-1% of triethylamine (NEt₃) or a few drops of concentrated ammonium (B1175870) hydroxide (B78521) to your mobile phase. This is the most common and effective solution.[3] Reduce Sample Concentration Overly concentrated samples can saturate the stationary phase.[7] Dilute your reaction aliquot in a suitable solvent (like ethyl acetate or methanol) before spotting it on the plate.[9][10] Remove High-Boiling Solvents If your reaction is in a high-boiling solvent (DMF, DMSO), after spotting the plate, place it under a high vacuum for 2-5 minutes to evaporate the solvent before developing the TLC.[8] | Change the Stationary Phase | If the problem persists, consider using a different stationary phase, such as neutral alumina (B75360) TLC plates or reversed-phase (e.g., C18) plates, which have different interaction mechanisms.[7] |
Problem: My reactant and product spots have very similar Rf values and do not separate well.
-
Question: I can't distinguish between my starting material and product because the spots are too close together. How can I improve the separation?
-
Answer: Poor separation indicates that the chosen mobile phase does not have the optimal polarity to differentiate between your compounds.
Improving TLC Separation
Solution Detailed Description Adjust Mobile Phase Polarity Systematically change the ratio of your solvents. To increase the Rf of all spots, increase the proportion of the more polar solvent. To decrease the Rf and potentially improve separation of spots that are too high, decrease the proportion of the polar solvent. Change Solvent System If adjusting ratios is ineffective, switch to a different solvent combination with different selectivities. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Chloroform/Acetone.[8] | Use 2D TLC | This technique can resolve complex mixtures. Spot the sample in one corner, run the plate in one solvent system, dry it completely, rotate it 90 degrees, and run it again in a different solvent system.[7][8] |
Problem: I don't see any spots on my developed TLC plate.
-
Question: After running and visualizing my TLC plate, no spots are visible. What could be the cause?
-
Answer: This can happen for several reasons, ranging from low sample concentration to using an inappropriate visualization technique.
Troubleshooting Invisible Spots
Solution Detailed Description Increase Sample Concentration Your reaction aliquot may be too dilute.[2] Try spotting multiple times in the exact same location, allowing the solvent to fully evaporate between each application to concentrate the sample on the baseline.[9] Use a Chemical Stain Do not rely solely on UV light. Not all organic compounds are UV-active.[4] If UV visualization yields no spots, use a destructive stain like potassium permanganate or p-anisaldehyde.[2][6] Check Spotting Line vs. Solvent Level Ensure that the initial spotted line on your TLC plate is above the level of the mobile phase in the developing chamber. If the spots are submerged, they will dissolve into the solvent pool instead of eluting up the plate.[9] | Verify Reaction | It is possible the reaction has not proceeded or has failed, resulting in no new product to visualize. Always run a standard of your starting material for comparison. |
Experimental Protocols
Protocol 1: Standard Procedure for TLC Monitoring
-
Preparation: Pour a small amount (5-10 mL) of the chosen mobile phase into a developing chamber, line it with filter paper, and cover it to allow the atmosphere to saturate.
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation: Take a small aliquot (1-2 drops) from the reaction mixture using a capillary tube and dissolve it in ~0.5 mL of a volatile solvent like ethyl acetate. Prepare a dilute solution of your starting material as a reference.
-
Spotting: Using separate capillary spotters, apply a small spot of the starting material solution to the 'SM' lane and the reaction mixture solution to the 'Rxn' lane. For the 'Co' lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[1]
-
Development: Carefully place the spotted TLC plate into the saturated chamber and replace the cover. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[5] If necessary, proceed with chemical staining (e.g., dipping in KMnO₄ stain).
-
Analysis: Compare the spots. The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot indicate product formation.
Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is light-sensitive and should be stored in a dark or foil-wrapped bottle.
-
Application: After developing and drying your TLC plate, quickly dip it into the stain solution using forceps.
-
Visualization: Gently remove the plate and wipe the excess stain from the back with a paper towel. Spots will appear as yellow or brown against a purple/pink background.[6] Gentle heating with a heat gun can accelerate the color development for less reactive compounds.[6]
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC analysis issues.
Caption: Interaction between basic analytes and acidic silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microbiozindia.com [microbiozindia.com]
Technical Support Center: Synthesis of 2-Hydrazinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedures in 2-Hydrazinopyridine synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.
Q1: Low or no yield of this compound.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between 2-chloropyridine (B119429) and hydrazine (B178648) hydrate (B1144303) may not have gone to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 2-chloropyridine. A common mobile phase is a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 8:2 v/v).[1][2]
-
Extend Reaction Time: If the starting material is still present, consider extending the reaction time. Some procedures call for reaction times of up to 48 hours.[1][3]
-
Increase Reaction Temperature: Ensure the reaction temperature is maintained at the recommended level, typically around 100°C.[1][3]
-
-
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete conversion and the formation of byproducts.
-
Troubleshooting Steps:
-
Use Excess Hydrazine Hydrate: Many procedures recommend using a large excess of hydrazine hydrate (e.g., 10 volumes relative to 2-chloropyridine) to drive the reaction to completion and minimize the formation of dimers.[4]
-
Slow Addition of Pyridine (B92270): For larger scale reactions where using a large excess of hydrazine is problematic, consider the slow addition of the 2-halopyridine to the hydrazine hydrate. This maintains a relative excess of hydrazine throughout the reaction.[4]
-
-
-
Loss of Product During Work-up: The product may be lost during the extraction or purification steps.
-
Troubleshooting Steps:
-
Efficient Extraction: this compound is soluble in water.[5] Ensure thorough extraction from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate. Multiple extractions (e.g., 5 times) are recommended to maximize recovery.[1][3]
-
pH Adjustment: The basicity of the aqueous phase can influence extraction efficiency. While not explicitly stated in all protocols, consider adjusting the pH to optimize the partitioning of the product into the organic layer.
-
Careful Concentration: When removing the solvent under reduced pressure, avoid excessive heat which could lead to product degradation or volatilization.
-
-
Q2: The isolated product is a red oil instead of a solid.
Possible Causes & Solutions:
-
Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can result in an oily product. This compound itself is described as a white to light beige low melting solid, with a melting point of 41-44 °C.[6] An oily appearance suggests impurities are depressing the melting point.
-
Troubleshooting Steps:
-
Purification: Further purification is necessary.
-
Vacuum Distillation: Distillation under reduced pressure is a common method for purifying this compound.[3]
-
Recrystallization: Recrystallization from a suitable solvent system, such as diethyl ether/hexane (B92381), can be effective.[3]
-
Column Chromatography: While less common for the final product, silica (B1680970) gel chromatography can be used to separate impurities.
-
-
Thorough Drying: Ensure the product is completely free of extraction solvent and water. Drying the combined organic extracts with a drying agent like anhydrous sodium sulfate (B86663) before concentration is a critical step.[1][3]
-
-
Q3: Formation of undesired byproducts.
Possible Causes & Solutions:
-
Dimer Formation: A common side reaction is the formation of dimers. This is more prevalent when an insufficient excess of hydrazine hydrate is used.[4]
-
Troubleshooting Steps:
-
Maintain High Hydrazine Concentration: As mentioned previously, using a large excess of hydrazine hydrate is the primary way to suppress dimer formation.[4]
-
-
-
Reaction with Substituents: If the pyridine ring has other reactive functional groups, these may react with hydrazine hydrate.
-
Troubleshooting Steps:
-
Protecting Groups: Consider the use of protecting groups for sensitive functionalities on the starting material.
-
Reaction Conditions Optimization: Adjusting the reaction temperature and time may help to selectively favor the desired reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound from 2-chloropyridine?
A typical work-up procedure involves cooling the reaction mixture, diluting it with water, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][3]
Q2: What are the key safety precautions to consider when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood. It is a suspected carcinogen and can be explosive in its anhydrous form. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Q3: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of the molecule.[1][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][3]
-
Thin Layer Chromatography (TLC): To assess the purity and compare the product with the starting material.[1][2]
-
Melting Point: A sharp melting point close to the literature value (41-44 °C) indicates high purity.[6]
Q4: What are some alternative starting materials to 2-chloropyridine for this synthesis?
Other 2-halopyridines such as 2-bromopyridine (B144113) or 2-fluoropyridine (B1216828) can also be used.[4][8] In some cases, starting with 2-bromopyridine might lead to higher yields.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine | [1][3] |
| Reagent | Hydrazine Hydrate | [1][3] |
| Typical Solvent | None (excess hydrazine) or Butan-1-ol | [1] |
| Reaction Temperature | 100 °C | [1][3] |
| Reaction Time | 2 - 48 hours | [1][3][6] |
| Reported Yield | 78% - 95.8% | [1] |
| Product Appearance | Red oil (crude), White to light beige low melting solid (pure) | [1][3][6] |
| Melting Point | 41-44 °C | [6] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Cooling: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled reaction mixture with water (e.g., 200 mL for a 20 g scale reaction).[1][3]
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 500 mL).[1][3]
-
Combine Organic Phases: Combine all the organic extracts.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4).
-
Filtration: Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.[1][3]
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude this compound under vacuum. Collect the fraction that distills at the appropriate boiling point and pressure.
-
Product Collection: The purified product should be collected as a colorless to light beige liquid which solidifies upon cooling.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as diethyl ether.
-
Crystallization: Add a co-solvent, like hexane, until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | 4930-98-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Characterization of Impurities in 2-Hydrazinopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into three main groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Common examples include unreacted starting materials, such as 2-chloropyridine (B119429) or 2-bromopyridine, and excess reagents like hydrazine (B178648) hydrate.[1][2]
-
Degradation Products: this compound can degrade over time, especially with exposure to air, light, or elevated temperatures. Its appearance as a white to orange powder suggests that oxidation or other degradation pathways can occur.[3] It is recommended to store the material at 2-8°C under an inert gas to minimize degradation.[1][3]
-
Residual Solvents and Inorganic Impurities: Solvents used during synthesis or purification may remain in the final product.[4] Inorganic impurities, such as salts or catalysts, could also be present from the manufacturing process.[4]
Q2: My ¹H NMR spectrum of this compound shows a broad, unidentifiable peak. What is the likely cause?
A2: A broad peak in the ¹H NMR spectrum is often indicative of water (H₂O or HOD). Pyridine-containing compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] To confirm the presence of water, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube and re-acquire the spectrum. The water peak should exchange with the D₂O and either shift its position or disappear from the spectrum.
Q3: Which analytical technique is best for quantifying the purity of my this compound sample?
A3: For routine purity assessment and quantification, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector are the most common and reliable methods.[3][6][7] Commercial suppliers often use GC to specify a purity of ≥97%.[3][8] The choice between HPLC and GC depends on the volatility and thermal stability of the suspected impurities.
Q4: How can I identify an unknown impurity detected in my sample?
A4: Identifying an unknown impurity typically requires a combination of chromatographic separation and spectroscopic analysis. A common approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][9] These techniques provide the retention time of the impurity (from chromatography) and its mass-to-charge ratio (from mass spectrometry), which is crucial for determining its molecular weight and elemental composition. For complete structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Q5: What are the recommended methods for purifying this compound?
A5: If your sample of this compound does not meet the required purity specifications, it can be purified using standard laboratory techniques. The most commonly cited methods are vacuum distillation and recrystallization from a suitable solvent system, such as diethyl ether/hexane.[1]
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Chromatogram
-
Symptom: One or more unexpected peaks are observed during the HPLC analysis of this compound.
-
Possible Causes & Solutions:
-
Contamination: The unexpected peak could originate from contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only). If the peak is present in the blank, it indicates system or solvent contamination. Purge the system and use fresh, high-purity mobile phase.
-
-
Process-Related Impurity: The peak could be an unreacted starting material or a byproduct from the synthesis.
-
Troubleshooting Step: If reference standards are available for potential impurities (e.g., 2-chloropyridine), inject them to compare retention times.
-
-
Degradation: The sample may have degraded. This compound is sensitive to oxidation.
-
Troubleshooting Step: Use an LC-MS system to get the molecular weight of the impurity peak. This can provide clues as to its structure (e.g., an increase of 16 amu may suggest oxidation). Ensure the sample is fresh and has been stored properly.
-
-
Issue: Poor Peak Shape or Resolution in GC Analysis
-
Symptom: GC peaks for this compound or its impurities are broad, tailing, or not well-separated.
-
Possible Causes & Solutions:
-
Active Sites in the System: The hydrazine group is basic and can interact with active sites (e.g., acidic silanol (B1196071) groups) in the GC inlet liner or column, causing peak tailing.
-
Troubleshooting Step: Use a deactivated inlet liner. Employ a GC column specifically designed for analyzing basic compounds.
-
-
Incorrect Temperature Program: The oven temperature program may not be optimized.
-
Troubleshooting Step: Lower the initial oven temperature to improve the separation of volatile impurities. Optimize the temperature ramp rate to ensure sharp peaks for all compounds of interest.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Troubleshooting Step: Dilute the sample or reduce the injection volume.
-
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Unreacted Starting Material[1] |
| Hydrazine | H₄N₂ | 32.05 | Unreacted Reagent[10] |
| 2,2'-Hydrazobispyridine | C₁₀H₁₀N₄ | 198.22 | Byproduct/Oxidative Dimerization |
| Pyridin-2-one | C₅H₅NO | 95.09 | Degradation/Hydrolysis Product |
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Information Provided | General Strengths & Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Retention time, UV absorbance, Quantification. | Strengths: Robust, widely available, excellent for quantification.[7] Limitations: Requires impurity to have a UV chromophore. |
| GC-MS | Separation based on volatility and interaction with a stationary phase. | Retention time, Mass spectrum (molecular weight and fragmentation). | Strengths: Excellent for volatile and semi-volatile impurities, provides structural information.[9] Limitations: Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Retention time, Accurate mass, Molecular formula, Fragmentation. | Strengths: Highly sensitive and specific, applicable to a wide range of compounds, provides structural information.[1][7] Limitations: More complex instrumentation. |
| ¹H NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Detailed structural information, Quantification without a reference standard (qNMR). | Strengths: Powerful for structural elucidation, can identify and quantify impurities simultaneously.[5] Limitations: Lower sensitivity compared to MS. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the main peak area by the total area of all peaks (Area Percent method).
Protocol 2: GC-MS Analysis of Volatile Impurities
This protocol is suitable for identifying volatile process-related impurities like residual solvents or starting materials.
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
GC-MS System & Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 50°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 30-350 m/z.
-
-
Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for identifying an unknown peak.
Caption: General workflow for impurity characterization.
References
- 1. This compound | 4930-98-7 [chemicalbook.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fbpharmtech.com [fbpharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Quenching of Hydrazine Hydrate in Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of hydrazine (B178648) hydrate (B1144303) in a laboratory setting. The following information is presented in a question-and-answer format to address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical that presents multiple risks. It is corrosive and can cause severe burns to the skin and eyes.[1][2] It is also toxic if ingested, inhaled, or absorbed through the skin.[1][2] Hydrazine is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[3] Furthermore, it is a flammable liquid and can form explosive mixtures with air.[3] It is highly reactive and can ignite spontaneously when in contact with porous materials or certain oxidizing agents.[4]
Q2: What are the appropriate personal protective equipment (PPE) for handling hydrazine hydrate?
Due to its corrosive and toxic nature, a comprehensive PPE protocol is mandatory. This includes:
-
Hand Protection: Butyl rubber gloves are highly recommended. Neoprene or nitrile rubber gloves can also be used.[5]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]
-
Skin and Body Protection: A flame-resistant lab coat and a chemical-resistant apron or suit should be worn.[5]
-
Respiratory Protection: All work with hydrazine hydrate must be conducted in a certified chemical fume hood.[4] In situations with a potential for significant exposure or spills, a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[5]
Q3: How should hydrazine hydrate be stored safely in the laboratory?
Proper storage is critical to prevent accidents. Key storage guidelines include:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6]
-
Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen).
-
Store away from incompatible materials such as acids, bases, oxidizing agents (e.g., hydrogen peroxide, sodium hypochlorite), finely powdered metals, and organic materials.[2]
-
Use secondary containment to prevent spills from spreading.
-
Ensure that the storage area is clearly labeled with appropriate hazard warnings.
Quantitative Data
For quick reference, the following tables summarize key quantitative data for hydrazine hydrate.
Table 1: Occupational Exposure Limits
| Parameter | Value | Issuing Organization |
| OSHA PEL (8-hr TWA) | 1 ppm | Occupational Safety and Health Administration[3][7] |
| NIOSH REL (2-hr Ceiling) | 0.03 ppm | National Institute for Occupational Safety and Health[3][7] |
| ACGIH TLV (8-hr TWA) | 0.01 ppm | American Conference of Governmental Industrial Hygienists[3][7] |
| NIOSH IDLH | 50 ppm | National Institute for Occupational Safety and Health[8] |
PEL: Permissible Exposure Limit, TWA: Time-Weighted Average, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, IDLH: Immediately Dangerous to Life or Health.
Table 2: Physical and Chemical Properties of Hydrazine Hydrate (64% Hydrazine Solution)
| Property | Value | Reference |
| Molecular Formula | N₂H₄·H₂O | [9] |
| Molecular Weight | 50.06 g/mol | [9][10] |
| Appearance | Colorless, fuming liquid | |
| Odor | Ammonia-like | [11] |
| Boiling Point | 120.1 °C | [11] |
| Melting Point | -51.7 °C | [11] |
| Flash Point | 75 °C (167 °F) | [11] |
| Specific Gravity | 1.032 g/mL at 21°C | [12] |
| Vapor Pressure | 10 mbar @ 20 °C | [11] |
| Solubility | Miscible with water and alcohol | [10] |
Troubleshooting Guides
Problem 1: I have unreacted hydrazine hydrate in my reaction mixture. How can I safely quench it?
There are several methods to quench excess hydrazine hydrate. The choice of method depends on the scale of the reaction, the solvent system, and the stability of your product to the quenching agent. Always perform quenching in a chemical fume hood with appropriate PPE.
Solution 1: Quenching with Sodium Hypochlorite (B82951) (Bleach)
This method is effective but must be performed with caution due to its exothermic nature and the potential to form hazardous byproducts if not controlled properly.
-
Experimental Protocol:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a dilute solution of sodium hypochlorite (e.g., 5-10% aqueous solution) dropwise with vigorous stirring. A significant excess of hypochlorite is often used to ensure complete destruction.[13]
-
Monitor the temperature of the reaction mixture closely and maintain it below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a few hours to ensure the complete destruction of hydrazine.
-
Test for the presence of residual hydrazine using a suitable analytical method (e.g., colorimetric test strips) before proceeding with the work-up.
-
Problem 2: I am concerned about the formation of explosive byproducts during quenching.
A significant hazard associated with the oxidative quenching of hydrazine, particularly with hypochlorite, is the potential formation of highly explosive hydrazoic acid (HN₃), especially under acidic conditions.
Solution 2: Preventing and Mitigating Hydrazoic Acid Formation
-
Maintain Alkaline Conditions: The formation of hydrazoic acid is favored in acidic environments. Therefore, it is crucial to maintain alkaline (basic) conditions (pH > 8) during the quenching process.[1]
-
Use a Large Excess of Hypochlorite: A sufficient excess of the hypochlorite quenching agent can help to rapidly oxidize any intermediately formed hydrazoic acid.
-
Alternative Quenching Method: Consider using a non-oxidative quenching method, such as reaction with a ketone, to avoid the formation of hydrazoic acid.
Problem 3: My product is sensitive to strong oxidants. Is there a milder quenching method?
Yes, reacting the excess hydrazine hydrate with a ketone, such as acetone (B3395972), to form a hydrazone is a milder, non-oxidative quenching method.
Solution 3: Quenching with Acetone
This method converts hydrazine into a less reactive and more easily removable hydrazone derivative.
-
Experimental Protocol:
-
Cool the reaction mixture to room temperature.
-
Add an excess of acetone to the reaction mixture with stirring.
-
The reaction to form the hydrazone is typically fast. Allow the mixture to stir for 30-60 minutes.
-
The resulting acetone hydrazone can then be removed during the aqueous work-up, as it is often soluble in organic solvents.
-
Experimental Protocols
Detailed Protocol for Quenching Hydrazine Hydrate with Hydrogen Peroxide
Hydrogen peroxide is another effective oxidizing agent for quenching hydrazine hydrate, decomposing it into nitrogen and water.
-
Preparation:
-
Ensure the reaction vessel is equipped with a stirrer, a thermometer, and an addition funnel, and is placed in an ice bath.
-
Prepare a dilute solution of hydrogen peroxide (e.g., 10-30% in water).
-
-
Procedure:
-
Cool the reaction mixture containing excess hydrazine hydrate to 0-5 °C.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 20 °C.
-
The stoichiometric ratio is 2 moles of H₂O₂ per mole of N₂H₄. It is recommended to use a slight excess of hydrogen peroxide to ensure complete destruction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
-
Test for residual hydrazine before proceeding with the work-up. Excess peroxide can be quenched by the addition of a reducing agent like sodium sulfite (B76179) or sodium thiosulfate.[9]
-
Visualizations
Diagram 1: Safe Handling Workflow for Hydrazine Hydrate
Caption: A workflow for the safe handling of hydrazine hydrate from preparation to disposal.
Diagram 2: Logic for Choosing a Quenching Method
Caption: A decision tree for selecting an appropriate quenching method for hydrazine hydrate.
References
- 1. uthsc.edu [uthsc.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Gas chromatographic determination of hydrazoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US3028219A - Process for removing acetone from aqueous hydrazine solutions containing acetone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemistry:Hydrazoic acid - HandWiki [handwiki.org]
- 11. osti.gov [osti.gov]
- 12. campus.kennesaw.edu [campus.kennesaw.edu]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Head-to-Head Comparison: 2-Hydrazinopyridine vs. 2,4-Dinitrophenylhydrazine for Carbonyl Analysis in Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal derivatizing agent for the analysis of carbonyl compounds.
The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of numerous scientific disciplines, from environmental analysis to pharmaceutical stability testing and biomedical research. Due to the often-low concentrations and poor ionization efficiencies of these analytes, chemical derivatization is a cornerstone of analytical workflows, enhancing detection sensitivity and chromatographic performance. For decades, 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been the go-to reagent for this purpose. However, the advent of highly sensitive mass spectrometry-based methods has brought alternatives like 2-hydrazinopyridine (2-HP) to the forefront. This guide provides a comprehensive, data-driven comparison of these two reagents to inform the selection of the most appropriate tool for your analytical needs.
Reaction Mechanisms: A Tale of Two Hydrazines
Both 2-HP and DNPH react with the carbonyl group of aldehydes and ketones via a nucleophilic addition-elimination reaction to form a stable hydrazone derivative. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
2,4-Dinitrophenylhydrazine (DNPH) , often referred to as Brady's reagent, reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones.[1][2] These derivatives are often brightly colored, forming a yellow, orange, or red precipitate, which historically allowed for qualitative identification.[1] For quantitative analysis, the dinitrophenyl group provides a strong chromophore, making these derivatives highly suitable for UV-Vis detection.[3]
This compound (2-HP) and its methylated analog, 2-hydrazino-1-methylpyridine (HMP), also react with carbonyls to form hydrazones. The key difference lies in the pyridine (B92270) ring, which can be readily protonated. This feature significantly enhances the ionization efficiency of the derivative in electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in sensitivity.[1][4]
Performance Comparison: A Quantitative Look
The choice between 2-HP and DNPH often hinges on the analytical instrumentation available and the required sensitivity of the assay. The following table summarizes key performance metrics for both reagents based on published experimental data.
| Parameter | This compound (2-HP) / 2-Hydrazino-1-methylpyridine (HMP) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Typical Analytical Technique | LC-MS/MS | HPLC-UV, LC-MS/MS |
| Reaction Time | 15 - 120 minutes | 30 - 180 minutes[5] |
| Reaction Temperature | 25 - 80°C | Ambient to 65°C[6] |
| Limit of Detection (LOD) | pg/mL to low ng/mL range (significantly lower for LC-MS) | HPLC-UV: 33.9 to 104.5 ng/mL[1]; LC-MS: 0.2 mg/L |
| Limit of Quantitation (LOQ) | Low ng/mL to µg/L range | HPLC-UV: 181.2 to 396.8 ng/mL[1]; LC-MS: 0.7 mg/L |
| Derivative Stability | HMP derivatives stable for over 30 days at -20°C[4] | Generally stable, but can be susceptible to degradation under certain conditions.[7][8] |
| Formation of Isomers | Forms E/Z isomers, which can complicate chromatography.[1] | Forms E/Z isomers, which can complicate chromatography and quantification.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful carbonyl analysis. Below are representative protocols for both 2-HP and DNPH derivatization.
Protocol for Carbonyl Derivatization using this compound (adapted for general carbonyls)
This protocol is based on methodologies for hydrazine-based derivatization and should be optimized for the specific carbonyl compound and matrix.
-
Sample Preparation:
-
For aqueous samples, an appropriate volume is taken. For biological fluids like plasma or serum, a protein precipitation step (e.g., with 3 volumes of ice-cold acetonitrile) is performed, followed by centrifugation to collect the supernatant.
-
-
Derivatization Reaction:
-
To 100 µL of the prepared sample, add 100 µL of a 0.5 mg/mL solution of this compound in methanol (B129727) containing 1% (v/v) formic acid.
-
Vortex the mixture and incubate at 60°C for 60 minutes.
-
-
Sample Clean-up and Analysis:
-
After incubation, the sample can be directly injected into the LC-MS/MS system or subjected to a solid-phase extraction (SPE) clean-up if necessary.
-
Analyze the sample by LC-MS/MS, monitoring for the specific mass transition of the derivatized carbonyl compound.
-
Protocol for Carbonyl Derivatization using 2,4-Dinitrophenylhydrazine (based on U.S. EPA Method 8315A)
This protocol is a standard method for the analysis of carbonyl compounds in aqueous samples.
-
Reagent Preparation:
-
Prepare a saturated solution of DNPH in 2N HCl. For trace analysis, it is recommended to recrystallize the DNPH from acetonitrile (B52724) to remove carbonyl impurities.
-
-
Sample Preparation and Derivatization:
-
To 100 mL of the aqueous sample, add a sufficient volume of the DNPH solution to ensure a molar excess of the reagent.
-
Adjust the pH of the solution to approximately 3 with 2N HCl.
-
Incubate the mixture at 40°C for 1 hour with occasional agitation.
-
-
Extraction of Derivatives:
-
The formed dinitrophenylhydrazone derivatives can be extracted from the aqueous solution using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the derivatives from the SPE cartridge with an appropriate volume of acetonitrile.
-
-
Analysis:
-
Analyze the eluate by HPLC-UV at a wavelength of approximately 360 nm.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for carbonyl analysis using both this compound and 2,4-Dinitrophenylhydrazine.
Advantages and Disadvantages: Making an Informed Decision
2,4-Dinitrophenylhydrazine (DNPH)
-
Advantages:
-
Well-Established: Numerous standardized methods (e.g., U.S. EPA) have been developed and validated, providing a high degree of confidence in the results.[3]
-
Cost-Effective: DNPH is a relatively inexpensive reagent.
-
Versatile Detection: The derivatives can be analyzed by both HPLC-UV and LC-MS.[9]
-
Stable Derivatives: The resulting hydrazones are generally stable, allowing for sample storage before analysis.[7][8]
-
-
Disadvantages:
-
Formation of Isomers: The formation of E/Z stereoisomers of the hydrazone derivatives can lead to multiple chromatographic peaks for a single analyte, complicating quantification.[2]
-
Interference: DNPH can react with ozone, a common atmospheric component, which can interfere with the analysis of air samples.
-
Safety Concerns: In its dry, pure form, DNPH can be a shock-sensitive explosive and requires careful handling.[8]
-
Limited Sensitivity for MS: While amenable to MS detection, the ionization efficiency of DNPH derivatives is not as high as that of reagents specifically designed for mass spectrometry.
-
This compound (2-HP) and its Analogs
-
Advantages:
-
Enhanced MS Sensitivity: The pyridine moiety is readily protonated, leading to a significant enhancement in ionization efficiency and, consequently, much lower detection limits in LC-MS/MS analysis.[1] Derivatization with HMP has been shown to increase detection sensitivity by as much as 1000-fold for certain compounds.[1]
-
Suitable for Low-Abundance Analytes: The high sensitivity makes it ideal for the analysis of trace-level carbonyls in complex biological matrices.[4]
-
Stable Derivatives: HMP derivatives have demonstrated good stability, allowing for flexibility in analytical workflows.[4]
-
-
Disadvantages:
-
Formation of Isomers: Similar to DNPH, 2-HP derivatives can also form E/Z isomers, which may require careful chromatographic optimization to resolve or merge.[1]
-
Primarily for MS Detection: The primary advantage of 2-HP is for mass spectrometry; it does not offer the same chromophoric advantages as DNPH for UV detection.
-
Fewer Standardized Methods: While its use is growing, there are fewer standardized, regulatory-accepted methods compared to DNPH.
-
Conclusion: The Right Tool for the Right Job
Both this compound and 2,4-Dinitrophenylhydrazine are effective derivatizing agents for the analysis of carbonyl compounds, each with a distinct set of advantages and disadvantages.
2,4-Dinitrophenylhydrazine remains the workhorse for many applications, particularly when using HPLC-UV detection. Its well-established protocols and cost-effectiveness make it a reliable choice for routine analysis and in laboratories where ultra-high sensitivity is not the primary requirement.
This compound and its analogs emerge as the superior choice for applications demanding the highest sensitivity, especially in the context of bioanalysis and pharmaceutical research where analytes are often present at very low concentrations. The significant enhancement in LC-MS/MS response makes it an invaluable tool for researchers pushing the limits of detection.
Ultimately, the selection between these two reagents should be guided by the specific requirements of the assay, the available instrumentation, and the desired level of sensitivity. By understanding the performance characteristics and experimental considerations of each, researchers can make an informed decision to ensure the accuracy and reliability of their carbonyl analysis.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 2-Hydrazinopyridine and Other Hydrazine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency. Hydrazine (B178648) derivatives are a cornerstone class of reagents, pivotal for the construction of a vast array of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals. This guide provides an objective comparison of 2-hydrazinopyridine with other commonly employed hydrazine derivatives—namely hydrazine hydrate (B1144303), phenylhydrazine (B124118), and tert-butyl hydrazine—in key synthetic transformations. The performance of these reagents will be evaluated based on available experimental data, with a focus on yield, reaction conditions, and mechanistic considerations.
At a Glance: Comparison of Hydrazine Derivatives
| Feature | This compound | Hydrazine Hydrate | Phenylhydrazine | tert-Butyl Hydrazine |
| Structure | Pyridyl-substituted | Unsubstituted | Phenyl-substituted | tert-Butyl-substituted |
| Key Applications | Synthesis of pyridinyl-pyrazoles, pyridinyl-carbolines (potential), chelating agents.[1][2] | Knorr pyrazole (B372694) synthesis, Paal-Knorr pyrrole (B145914) synthesis, Wolff-Kishner reduction.[3][4] | Fischer indole (B1671886) synthesis, Knorr pyrazole synthesis.[5][6] | Synthesis of pyrazoles and other heterocycles. |
| Reactivity Profile | Aromatic hydrazine with a moderately electron-withdrawing pyridyl group.[7] | Highly reactive, unhindered nucleophile. | Aromatic hydrazine with an electron-donating phenyl group (relative to a proton). | Sterically hindered aliphatic hydrazine. |
| Handling Considerations | Toxic, handle with care.[8] | Highly toxic and corrosive, handle with extreme care. | Toxic and a suspected carcinogen, handle with care. | Irritant, handle with care. |
Performance in Key Synthetic Reactions
The utility of hydrazine derivatives is most prominently showcased in the synthesis of nitrogen-containing heterocycles. This section will compare the performance of this compound and its alternatives in two of the most fundamental and widely used reactions: the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a cornerstone for the preparation of pyrazoles, a privileged scaffold in medicinal chemistry.[5][9] The choice of hydrazine derivative directly influences the substitution pattern and properties of the resulting pyrazole.
Caption: General workflow of the Knorr pyrazole synthesis.
The following table summarizes representative yields for the synthesis of 3,5-dimethylpyrazole (B48361) derivatives from acetylacetone (B45752) and various hydrazine derivatives. It is important to note that the reaction conditions are not identical across all examples, and thus the yields provide a comparative illustration rather than a direct head-to-head competition under standardized conditions.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetylacetone | 1-(Pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Methanol (B129727), cat. Acetic Acid, reflux, 4h | 71 | [10] |
| Hydrazine Sulfate (B86663) | Acetylacetone | 3,5-Dimethylpyrazole | 10% NaOH(aq), Ether, 15°C, 1.5h | 77-81 | [3] |
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | Ethanol, reflux | ~95 | [11] |
| tert-Butyl Hydrazine | Acetylacetone | 1-tert-Butyl-3,5-dimethylpyrazole | Not specified | Not specified | - |
Analysis:
-
This compound demonstrates good reactivity in the Knorr pyrazole synthesis, affording the corresponding N-pyridinylpyrazole in a respectable yield of 71%.[10] The presence of the electron-withdrawing pyridine (B92270) ring slightly diminishes the nucleophilicity of the hydrazine compared to hydrazine itself or phenylhydrazine, which may necessitate the use of an acid catalyst and reflux conditions to drive the reaction to completion.
-
Hydrazine Hydrate/Sulfate is highly reactive due to its unhindered nature and strong nucleophilicity, often providing high yields under mild conditions.[3]
-
Phenylhydrazine is also highly effective, with the phenyl group's electronic and steric properties influencing the reaction rate and, in the case of unsymmetrical diketones, the regioselectivity.[1][6]
-
tert-Butyl Hydrazine , with its bulky alkyl group, can exhibit lower reactivity due to steric hindrance, potentially requiring more forcing conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a ubiquitous motif in natural products and pharmaceuticals.[5][12] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.
Caption: Key steps in the Fischer indole synthesis pathway.
| Hydrazine Derivative | Carbonyl Compound | Product Type | Typical Yields | Comments |
| This compound | Various aldehydes/ketones | Carbolines (potential) | Not widely reported | The electron-withdrawing nature of the pyridine ring may disfavor the key[5][5]-sigmatropic rearrangement, potentially leading to lower yields or requiring harsher conditions compared to phenylhydrazine.[7] The synthesis of carbolines often proceeds via other routes.[13][14][15] |
| Phenylhydrazine | Various aldehydes/ketones | Indoles | Good to Excellent (often >75%) | A highly versatile and widely used reagent for indole synthesis.[12] |
Analysis:
-
This compound in a Fischer-type synthesis would lead to the formation of carbolines, a class of nitrogen-containing tricyclic compounds with significant biological activity. However, the electron-withdrawing pyridine ring is expected to decrease the electron density on the aryl ring of the hydrazine, which can hinder the crucial[5][5]-sigmatropic rearrangement step of the Fischer indole synthesis.[7] This may result in lower yields or the need for more forcing reaction conditions compared to electron-rich arylhydrazines.
-
Phenylhydrazine is the archetypal reagent for the Fischer indole synthesis, and its reactivity is well-documented with a wide range of carbonyl compounds, consistently providing good to excellent yields of indoles.[12]
Experimental Protocols
Synthesis of 1-(Pyridin-2-yl)-3,5-dimethyl-1H-pyrazole from this compound
Materials:
-
This compound (1 mmol)
-
Acetylacetone (1 mmol)
-
Methanol (30 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of this compound (0.109 g, 1 mmol) and acetylacetone (0.100 g, 1 mmol) is dissolved in 30 mL of methanol in a round-bottom flask.
-
A catalytic amount of glacial acetic acid (e.g., 2-3 drops) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole.[10]
Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium Hydroxide (B78521) solution (400 mL)
-
Acetylacetone (0.50 mole)
-
Ether
Procedure:
-
Dissolve hydrazine sulfate (65 g, 0.50 mole) in 400 mL of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer and cooled in an ice bath.[3]
-
Once the temperature reaches 15°C, add acetylacetone (50 g, 0.50 mole) dropwise while maintaining the temperature at approximately 15°C.[3]
-
Stir the mixture for an additional hour at 15°C.[3]
-
Dilute the reaction mixture with 200 mL of water and extract with ether (1 x 125 mL, then 4 x 40 mL).[3]
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[3]
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[3]
General Procedure for Fischer Indole Synthesis with Phenylhydrazine
Materials:
-
Phenylhydrazine (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Acid catalyst (e.g., acetic acid, zinc chloride, or polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the phenylhydrazine and the carbonyl compound in a suitable solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for the required amount of time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6][12]
Conclusion
This compound is a valuable reagent for the synthesis of nitrogen-containing heterocycles, particularly for introducing a pyridinyl moiety. In the Knorr pyrazole synthesis, it demonstrates good reactivity, providing a reliable route to N-pyridinylpyrazoles. While its application in the Fischer indole synthesis to produce carbolines is less common, likely due to the electronic deactivation of the aryl ring, it remains a reagent of interest for exploring novel heterocyclic scaffolds.
In comparison, hydrazine hydrate offers high reactivity for a broad range of transformations but requires careful handling due to its toxicity. Phenylhydrazine is the reagent of choice for the Fischer indole synthesis and also performs exceptionally well in the Knorr pyrazole synthesis. The sterically hindered nature of tert-butyl hydrazine can be either a limitation or an advantage, depending on the desired selectivity.
The choice of hydrazine derivative will ultimately depend on the specific synthetic target, the desired substitution pattern, and the required reaction conditions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Efficacy of 2-Hydrazinopyridine-Based Anticancer Agents: A Comparative Analysis Against Existing Drugs
A new class of anticancer compounds based on the 2-hydrazinopyridine scaffold is demonstrating promising efficacy in preclinical studies, positioning them as potential alternatives or adjuncts to existing cancer therapies. This guide provides a comparative analysis of these novel agents against established drugs in thyroid, neuroblastoma, and prostate cancers, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.
Researchers in oncology are continually seeking more effective and less toxic therapeutic options. The this compound moiety and its related hydrazone derivatives have emerged as a pharmacologically significant scaffold in the development of novel anticancer agents. This is attributed to their ability to form stable complexes with various biological targets and their synthetic versatility. This guide focuses on three promising compounds: a 2,4-diarylaminopyrimidine hydrazone derivative (Compound 14f) for thyroid cancer, a quinoline-hydrazide (Compound 17) for neuroblastoma, and a hydrazide-hydrazone (Compound 3h) for prostate cancer. Their performance is objectively compared with standard-of-care chemotherapeutic agents.
Comparative Efficacy in Thyroid Cancer
A novel 2,4-diarylaminopyrimidine-based hydrazone, Compound 14f , has shown potent activity against FAK-overexpressing TPC-1 thyroid cancer cells. Its efficacy is compared with the FAK inhibitor TAE-226 and standard-of-care drugs for thyroid cancer, Lenvatinib (B1674733) and Sorafenib.
| Compound/Drug | Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 14f | TPC-1 | 0.113[1] | FAK inhibitor[1] |
| TAE-226 | TPC-1 | 1.082[1] | FAK/IGF-1R inhibitor |
| Lenvatinib | TPC-1 | ~0.1[2] | Multi-kinase inhibitor (VEGFR, FGFR, RET, etc.)[3][4] |
| Sorafenib | TPC-1 | Slightly higher than 1.85 | Multi-kinase inhibitor (RAF, VEGFR, PDGFR)[5] |
Table 1: Comparative IC50 Values in Thyroid Cancer (TPC-1 Cell Line). This table summarizes the half-maximal inhibitory concentrations (IC50) of Compound 14f and existing drugs against the TPC-1 human papillary thyroid carcinoma cell line.
Compound 14f demonstrates superior potency compared to the FAK inhibitor TAE-226 in TPC-1 cells[1]. Its efficacy is comparable to the multi-kinase inhibitor Lenvatinib, a standard therapy for thyroid cancer[2].
Signaling Pathway of Compound 14f
Compound 14f exerts its anticancer effects by inhibiting Focal Adhesion Kinase (FAK), a critical regulator of cell migration, proliferation, and survival. The diagram below illustrates the FAK signaling pathway and its downstream effects.
Comparative Efficacy in Neuroblastoma
A novel quinoline-hydrazide, Compound 17 , has been identified as a potent agent against neuroblastoma cell lines. Its efficacy is compared with standard chemotherapy drugs used in the treatment of neuroblastoma.
| Compound/Drug | Cell Line | IC50 (µM) |
| Compound 17 | Kelly | 1.3 |
| SH-SY5Y | 2.9 | |
| Doxorubicin (B1662922) | SH-SY5Y | 0.769[6][7][8] |
| Vincristine (B1662923) | SH-SY5Y | 0.1[9][10] |
| Cisplatin (B142131) | SH-SY5Y | 32-50[11][12][13][14][15][16][17] |
Table 2: Comparative IC50 Values in Neuroblastoma Cell Lines. This table presents the IC50 values of Compound 17 and standard chemotherapeutic agents against human neuroblastoma cell lines.
Compound 17 demonstrates significant potency in the low micromolar range against both Kelly and SH-SY5Y neuroblastoma cell lines. While direct comparisons are challenging due to variations in experimental conditions across different studies, Compound 17's efficacy appears to be in a competitive range with some established drugs.
Comparative Efficacy in Prostate Cancer
A series of hydrazide-hydrazone derivatives were synthesized, with Compound 3h emerging as a highly potent agent against the PC-3 prostate cancer cell line. Its efficacy is compared with taxanes and other chemotherapeutics commonly used for advanced prostate cancer.
| Compound/Drug | Cell Line | IC50 (µM) |
| Compound 3h | PC-3 | 1.32[11] |
| Paclitaxel | PC-3 | 0.022 - 0.031[9][17][18][19][20][21] |
| Docetaxel | PC-3 | 0.0019 - 0.00475[3][22][23][24][25][26] |
| Cabazitaxel | PC-3 | 0.0009 - 0.0016[22][27][28][29] |
| Doxorubicin | PC-3 | 0.474 - 0.908[30][31][32][33] |
Table 3: Comparative IC50 Values in Prostate Cancer (PC-3 Cell Line). This table outlines the IC50 values of Compound 3h and standard chemotherapeutic drugs against the PC-3 human prostate adenocarcinoma cell line.
Compound 3h shows promising activity against PC-3 cells with an IC50 in the low micromolar range[11]. While the taxanes (paclitaxel, docetaxel, and cabazitaxel) exhibit higher potency in the nanomolar range, the distinct chemical structure of Compound 3h may offer advantages in overcoming resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or existing drugs. A control group with vehicle-only is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[7][10][12][13][34]
Cell Migration (Wound Healing) Assay
This assay is used to study cell migration by creating a "wound" in a cell monolayer and monitoring the rate at which the cells close the gap.
-
Cell Seeding: Cells are seeded in a culture plate to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip or a specialized insert is used to create a scratch or a cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compound or vehicle control is added.
-
Imaging: The wound is imaged at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess cell migration.[4][14][15][35][36]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound or vehicle for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][37][38][39][40]
Conclusion
The preclinical data presented in this guide highlight the potential of this compound-based compounds as a new class of anticancer agents. Compound 14f, Compound 17, and Compound 3h have demonstrated significant efficacy against thyroid, neuroblastoma, and prostate cancer cell lines, respectively. Their performance, when compared to existing drugs, is encouraging and warrants further investigation. The distinct chemical scaffolds of these novel agents may provide a therapeutic advantage, particularly in the context of drug resistance. Further in vivo studies and clinical trials are necessary to fully elucidate their therapeutic potential and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin | Ünlü | Folia Morphologica [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclin D and cisplatin cytotoxicity in primary neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of cisplatin and jaceosidin on SH-SY5Y neuroblastoma cells: an electron microscopic, molecular and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin induces apoptosis in SH-SY5Y human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cisplatin regulates SH-SY5Y cell growth through downregulation of BDNF via miR-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Etoposide-resistance in a neuroblastoma model cell line is associated with 13q14.3 mono-allelic deletion and miRNA-15a/16-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medsci.org [medsci.org]
- 26. Establishment of an in vitro model for cisplatin resistance in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. accegen.com [accegen.com]
- 34. Autophagy regulates anti-angiogenic property of lenvatinib in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Schedule-dependent response of neuroblastoma cell lines to combinations of etoposide and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 37. scribd.com [scribd.com]
- 38. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 39. karyopharm.com [karyopharm.com]
- 40. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Analysis of 2-Hydrazinopyridine Derivatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-hydrazinopyridine derivatives is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for the analysis of prominent this compound derivatives, with a primary focus on the widely studied isoniazid (B1672263), alongside other notable derivatives.
Comparison of Validated HPLC Methods for Isoniazid
Isoniazid (isonicotinic acid hydrazide) is a primary antitubercular drug, and numerous HPLC methods have been developed and validated for its determination in pharmaceutical formulations and biological matrices. The following table summarizes and compares the key parameters of several validated Reverse Phase (RP)-HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Neosphere C18 (150x4.6mm, 3µm)[1][2] | Inertsil-ODS C18 (250 x 4.6 mm, 5 µm)[3] | Kromasil C18 (250 x 4.6 mm, 5 µm)[4] | C8 (250 × 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.010 M KH2PO4: Methanol (B129727) (85:15 v/v)[1][2] | Methanol:Buffer (55:45 v/v)[3] | Methanol:Acetonitrile:Water (60:20:20 v/v)[4] | Not specified |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 1.0 mL/min[4] | Not specified |
| Detection (UV) | 253 nm[1][2] | 263 nm[3] | 254 nm[4] | 273 nm[5] |
| Linearity Range | 15-90 µg/mL[1][2] | 20-80 µg/mL[3] | 40-100 µg/mL[4] | 0.89-71.36 µg/mL[5] |
| Correlation Coeff. | >0.999[1][2] | 0.999[3] | 0.998[4] | Not specified |
| LOD | 0.671 µg/mL[1][2] | Not specified | 0.5 µg/mL[4] | Not specified |
| LOQ | 2.033 µg/mL[1][2] | Not specified | 1.75 µg/mL[4] | 0.89 µg/mL[5] |
| Accuracy (% Recovery) | Not specified | Excellent[3] | 99.83%[4] | Bias% < 10.26[5] |
| Precision (%RSD) | Not specified | Excellent[3] | Intraday: 1.02%[4] | CV% < 10.39[5] |
| Key Features | Stability-indicating method[1][2] | Simultaneous estimation with Pyrazinamide[3] | Simultaneous estimation with Rifampicin[4] | Analysis in human plasma[5] |
Validated HPLC Methods for Other this compound Derivatives
While isoniazid is the most extensively studied, methods for other derivatives have also been developed. The following table provides a snapshot of validated HPLC methods for Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) and a model pyrrole-containing hydrazone.
| Parameter | Method for Salicylaldehyde Isonicotinoyl Hydrazone (SIH) [6] | Method for a Pyrrole Hydrazone Derivative [7] |
| Analyte | Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate |
| Column | C18 | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (0.01 M NaH2PO4 with 2 mM EDTA, pH 6.0):Methanol (53:47 v/v) | Acetonitrile:Phosphate buffer (pH 4.0):Methanol (60:30:10 v/v/v) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection (UV) | Not specified | 272 nm |
| Linearity Range | 0.26-30.0 µg/mL | 5-40 µg/mL |
| Correlation Coeff. | Not specified | 0.9980 |
| LLOQ | 0.26 µg/mL | Not specified |
| Key Features | Analysis in rabbit plasma | Stability-indicating method |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are generalized experimental protocols for the validated HPLC analysis of this compound derivatives.
General Protocol for Isoniazid Analysis (based on Method 1)
-
Mobile Phase Preparation: Prepare a 0.010 M solution of potassium dihydrogen orthophosphate and mix it with methanol in a ratio of 85:15 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Isoniazid reference standard in the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15-90 µg/mL).
-
Sample Preparation (for tablet dosage form): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of Isoniazid into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Neosphere C18 (150x4.6mm, 3µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 253 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of isoniazid is used for quantification.
General Protocol for Salicylaldehyde Isonicotinoyl Hydrazone (SIH) in Plasma (based on the described method)
-
Mobile Phase Preparation: Prepare a buffer of 0.01 M NaH2PO4 containing 2 mM EDTA and adjust the pH to 6.0. Mix this buffer with methanol in a 53:47 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of SIH in a suitable solvent and dilute with the mobile phase to create calibration standards and quality control samples.
-
Sample Preparation (Plasma):
-
To a volume of plasma, add a protein precipitation agent (e.g., 0.1 M HClO4 and acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Phosphate buffer (pH 6.0):Methanol (53:47 v/v)
-
Adjust flow rate and injection volume as per the specific method validation report.
-
-
Analysis: Inject the prepared plasma samples and standards. Quantify SIH based on the peak area response.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of HPLC method validation and a general representation of the analytical process.
References
- 1. seejph.com [seejph.com]
- 2. seejph.com [seejph.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. japsonline.com [japsonline.com]
- 6. Development of high-performance liquid chromatographic determination of salicylaldehyde isonicotinoyl hydrazone in rabbit plasma and application of this method to an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
Comparative Chelation Efficiency of 2-Hydrazinopyridine with Divalent and Trivalent Metal Ions
A comprehensive guide for researchers and drug development professionals on the coordination capabilities of 2-Hydrazinopyridine, detailing its binding affinities with various metal ions. This report synthesizes available experimental data to provide a comparative analysis of chelation efficiency, supported by detailed experimental methodologies.
This compound, a heterocyclic compound featuring both a pyridine (B92270) ring and a hydrazine (B178648) functional group, has garnered interest in coordination chemistry and medicinal research for its potential as a chelating agent. Its ability to form stable complexes with metal ions is crucial for applications ranging from catalysis to the development of therapeutic agents. This guide provides an objective comparison of the chelation efficiency of this compound with different metal ions, focusing on quantitative data from experimental studies.
Quantitative Analysis of Chelation Efficiency
The stability of metal complexes with this compound is a key indicator of its chelation efficiency. The stability constant (log K) quantifies the equilibrium for the formation of the complex in solution. A higher stability constant denotes a stronger interaction between the ligand and the metal ion and, consequently, a more stable complex.
| Metal Ion | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | log K₃ | Overall Stability Constant (log β) | Method of Determination |
| Fe(II) | 1:3 | - | - | - | 2.51 x 10² L³ mol⁻³ | Spectrophotometry |
| Fe(III) | 1:3 | - | - | - | 1.94 x 10³ L³ mol⁻³ | Spectrophotometry |
Note: The stability constants for Fe(II) and Fe(III) are reported as overall stability constants (β) for the formation of [Fe(hypz)₃]²⁺ and [Fe(hypz)₃]³⁺ respectively, and are not broken down into stepwise constants (K₁, K₂, K₃) in the cited study. The values indicate that this compound forms a more stable complex with Fe(III) than with Fe(II).
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for understanding their behavior in solution. The following are detailed methodologies for the key experimental techniques used to assess the chelation efficiency of this compound.
Spectrophotometric Determination of Stability Constants
This method relies on the change in the absorbance spectrum of a solution upon complex formation.
Principle: When a metal ion and a ligand form a complex, the electronic structure of the species changes, leading to a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the stoichiometry and stability constant of the complex can be determined.
Detailed Protocol (based on the method for Fe(II) and Fe(III) complexes):
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
Prepare stock solutions of the metal salts (e.g., FeCl₂ and FeCl₃) of known concentrations in deionized water.
-
Prepare a buffer solution to maintain a constant pH (e.g., a hexamine buffer for pH 7.5).
-
Prepare a solution of an inert salt (e.g., KNO₃) to maintain constant ionic strength.
-
-
Determination of Stoichiometry (Job's Method of Continuous Variation):
-
Prepare a series of solutions in volumetric flasks, keeping the total molar concentration of the metal ion and this compound constant, but varying their mole fractions.
-
Add the required volumes of the buffer and inert salt solutions to each flask and dilute to the mark with the solvent.
-
Allow the solutions to equilibrate for a specific time at a constant temperature.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
-
Determination of Stability Constant (Mole Ratio Method):
-
Prepare two sets of solutions.
-
Set 1: Keep the concentration of the metal ion constant and vary the concentration of this compound.
-
Set 2: Keep the concentration of this compound constant and vary the concentration of the metal ion.
-
Add the necessary buffer and inert salt to maintain constant pH and ionic strength.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot absorbance versus the molar ratio of ligand to metal (for Set 1) or metal to ligand (for Set 2). The point at which the absorbance plateaus indicates the stoichiometry, and the data can be used to calculate the stability constant using appropriate equations.
-
Potentiometric Determination of Stability Constants
This technique involves measuring the change in the potential of an electrode in response to changes in the concentration of a specific ion (usually H⁺) during a titration.
Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the formation function (average number of ligands bound per metal ion) can be calculated. This data is then used to determine the stepwise stability constants of the complexes.
General Protocol:
-
Calibration of the pH meter and Electrode: Calibrate the pH meter with standard buffer solutions.
-
Preparation of Titration Solutions:
-
Prepare a solution containing a known concentration of this compound and a known concentration of a strong acid (to protonate the ligand).
-
Prepare a second solution identical to the first, but also containing a known concentration of the metal salt.
-
Maintain a constant ionic strength in both solutions using an inert electrolyte.
-
-
Titration:
-
Titrate both solutions with a standardized, carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each point.
-
Plot n̄ versus pL (where pL = -log[L]).
-
From this formation curve, the stepwise stability constants (log K₁, log K₂, etc.) can be determined.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the chelation efficiency of this compound and the logical relationship between key experimental parameters and the final stability constant.
Caption: Experimental workflow for determining metal-ligand stability constants.
Caption: Logical relationship of parameters for stability constant determination.
A comparative guide to Density Functional Theory (DFT) studies of 2-hydrazinopyridine and its derivatives, offering insights for researchers in chemistry and drug development. This guide details computational methodologies and presents a comparative analysis of structural, vibrational, and electronic properties.
Introduction to this compound and DFT Applications
This compound (hzpy) is a significant heterocyclic compound that serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has made it a subject of interest in fields ranging from catalysis to the development of novel therapeutic agents, including potential anticancer drugs.[1][2] The coordination behavior of this compound is governed by its structure, which features multiple potential donor sites: the two nitrogen atoms of the pyridine (B92270) ring and the hydrazino group.
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the molecular properties of this compound and its metal complexes. DFT calculations provide valuable insights into geometric structures, vibrational frequencies, and electronic properties, which are crucial for understanding the ligand's reactivity and interaction with metal centers.[3][4] These computational studies complement experimental data from techniques like FT-IR, NMR, and X-ray crystallography, offering a more profound understanding of the molecule's behavior at an atomic level.[1][5]
A key aspect of this compound's chemistry is its potential for tautomerism, existing in equilibrium between different structural isomers. This phenomenon, well-documented in related pyridine compounds like 2-hydroxypyridine, significantly influences the ligand's electronic and coordinating properties.[6][7][8]
Computational Methodologies
The accuracy of DFT studies heavily relies on the chosen computational protocol. The literature on this compound and related ligands consistently employs specific functionals and basis sets to achieve reliable results.
Experimental Protocols:
A typical computational study involves the following steps:
-
Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the molecule (the global minimum on the potential energy surface). This is achieved using methods like the B3LYP functional.[1][5]
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9][10] The calculated frequencies are often scaled by a factor to better match experimental values.
-
Electronic Property Analysis: Further calculations are conducted to determine electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity and Time-Dependent DFT (TD-DFT) to predict electronic absorption spectra (UV-Vis).[1][4]
Commonly used computational details include:
-
Software: Gaussian 09 is a frequently cited software package for these calculations.[1][2]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[3][11]
-
Basis Sets: For organic ligands, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are common.[9][12] For complexes involving heavy metals like palladium, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) basis set are employed for the metal atom.[1][2]
Comparative Data Analysis
DFT provides quantitative data that can be systematically compared across different ligands or with experimental values.
Geometric Parameters
Geometry optimization provides key structural information. In metal complexes, changes in the ligand's bond lengths and angles upon coordination indicate how it binds to the metal center. For instance, the elongation of certain bonds in the ligand can be attributed to the coordination process.[3]
Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for [Pd(hzpy)(ox)] Complex
| Vibrational Mode | Functional Group | Experimental (FT-IR)[1] | Calculated (DFT/B3LYP)[1] |
|---|---|---|---|
| N-H Stretching | -NH₂ | 3274, 3155 | Not specified |
| C=O Stretching | Oxalate Ligand | 1627 | 1600 |
| In-plane Ring Deformation | Pyridyl Ring | 634 | Not specified |
| Out-of-plane Ring Deformation | Pyridyl Ring | 470 | Not specified |
| Metal-Oxygen (M-O) Bond | Pd-O | 528 | Not specified |
| Metal-Nitrogen (M-N) Bond | Pd-N | 435 | Not specified |
This table highlights the good agreement between experimental and theoretical vibrational data for a palladium complex of this compound, validating the computational model used.[1]
Electronic Properties
The electronic properties of ligands are fundamental to their chemical reactivity and ability to coordinate with metals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[4] A smaller gap suggests that the molecule is more polarizable and more reactive.
Table 2: Calculated Electronic Properties of this compound Palladium Complexes and a Related Hydrazone Ligand
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| [Pd(hzpy)(ox)] | -6.31 | -1.71 | 4.60 | B3LYP/SDD | [1] |
| [Pd(hzpy)(ma)] | -6.21 | -1.87 | 4.34 | B3LYP/SDD | [1] |
| [Pd(hzpy)(pyph)] | -6.19 | -2.01 | 4.18 | B3LYP/SDD | [1] |
| Pyrazole-Hydrazone Ligand (L1) | -6.11 | -1.73 | 4.38 | B3LYP/6-31G(d,p) | [5] |
| Pyridine-based Hydrazone (C14H12FN3O) | Not specified | Not specified | 3.48 | Not specified |[4] |
This comparative table shows how the HOMO-LUMO gap, and thus reactivity, can be tuned by changing the secondary ligand in the palladium complexes or by modifying the core structure of the hydrazone ligand.[1][4][5]
Key Molecular Properties Explored by DFT
Tautomerism
Like the well-studied 2-hydroxypyridine/2-pyridone system, this compound can exist in different tautomeric forms, primarily the amino and imino forms.[6][13] The relative stability of these tautomers is influenced by the solvent and temperature. DFT calculations are instrumental in predicting the most stable tautomer under specific conditions by calculating their relative energies.[7][8] The dominant tautomer in solution will dictate which nitrogen atoms are available for coordination.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For ligands like this compound, MEP analysis helps identify the most likely coordination sites, such as the nitrogen atoms, which typically appear as regions of negative potential.[4]
Conclusion
Comparative DFT studies serve as an indispensable tool for elucidating the structural and electronic characteristics of this compound and related ligands. The computational data, including optimized geometries, vibrational frequencies, and frontier molecular orbital energies, show strong agreement with experimental findings and provide a deeper understanding of these molecules.[1][5] This synergy between theory and experiment is crucial for the rational design of new metal complexes with tailored properties for applications in catalysis and medicine. The ability of DFT to predict reactivity, stability, and spectral properties allows researchers to screen potential ligand candidates efficiently, accelerating the discovery and development of novel chemical entities.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
2-Hydrazinopyridine in Mass Spectrometry Derivatization: A Performance Comparison Guide
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of low-abundance or poorly ionizable analytes is a persistent challenge in mass spectrometry. Chemical derivatization offers a powerful solution by modifying the analyte to improve its ionization efficiency, chromatographic behavior, and structural characterization. This guide provides an objective comparison of 2-Hydrazinopyridine (2-HP) as a derivatization reagent for carbonyl-containing compounds, evaluating its performance against other common alternatives with supporting experimental data.
This compound is a hydrazine-based reagent that reacts with aldehydes and ketones to form stable hydrazone derivatives.[1][2] This modification introduces a basic pyridinyl group, which is readily protonated, significantly enhancing the signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).[3][4] It is frequently employed in the analysis of ketosteroids and other carbonyl-containing metabolites in complex biological matrices like plasma and saliva.[4][5]
Mechanism of Derivatization
The core reaction involves the nucleophilic attack of the hydrazine (B178648) group of 2-HP on the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction, typically carried out under mild acidic conditions, results in the formation of a stable Schiff base known as a hydrazone, with the elimination of a water molecule.[2][6]
Performance and Comparison with Alternatives
While 2-HP is effective, several other hydrazine-based and related reagents are available, each with distinct characteristics. The choice of reagent often depends on the specific analyte, the complexity of the matrix, and the desired sensitivity.
Key Alternatives:
-
2-Hydrazino-1-methylpyridine (HMP): A derivative of 2-HP, HMP contains a permanently charged quaternary ammonium (B1175870) group.[7] This fixed charge eliminates the need for protonation in the ESI source, often leading to even greater sensitivity enhancements, with reports of a 1000-fold increase for cortisol and cortisone.[3][8] However, HMP derivatization can form E and Z isomers, which may appear as double peaks in chromatography, complicating data analysis.[7]
-
Girard's Reagents (T and P): Like HMP, Girard's reagents (GirT and GirP) possess a pre-charged quaternary ammonium or pyridinium (B92312) moiety, respectively.[9] They are well-established for derivatizing steroids and other ketones, offering significant signal enhancement of 1 to 2 orders of magnitude and the benefit of reducing in-source fragmentation.[10][11]
-
2-Hydrazinoquinoline (HQ): An analog of 2-HP with a larger, more hydrophobic quinoline (B57606) ring system.[1] This increased hydrophobicity can improve retention on reversed-phase liquid chromatography (RPLC) columns, which is particularly useful for analyzing highly polar, short-chain carboxylic acids, aldehydes, and ketones that are poorly retained after 2-HP derivatization.[1][12]
-
Dansylhydrazine (DH) and 2,4-Dinitrophenylhydrazine (DNPH): These are classic derivatization reagents.[1] While widely used, they are often employed for detection by UV or fluorescence, though they are also compatible with MS.[2]
Quantitative Performance Comparison
The following table summarizes the performance of 2-HP and its alternatives based on data from published studies. Direct, side-by-side comparisons are limited in the literature, so performance metrics are drawn from analyte-specific studies.
| Reagent | Analyte Class | Sample Matrix | Reported LOD/LLOQ | Signal Enhancement | Key Advantages | Disadvantages |
| This compound (2-HP) | Ketosteroids | Fathead Minnow Plasma | LOD: 0.16 - 1.25 ng/mL[4] | Significant improvement over underivatized analytes | Good reactivity, widely used for steroids[4][5] | Derivatives of polar analytes may have poor RPLC retention[1] |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens (DHT) | Human Plasma | LLOQ: ~34 pmol/L (0.4 pg on column)[7][13] | > HTP for DHT; 1000x for cortisol[3][7][8] | Permanent charge provides very high sensitivity[3][7] | Forms E/Z isomers, complicating chromatography[7] |
| Girard's Reagent T (GirT) | Modified Nucleoside (FodU) | DNA | LOD: 3-4 fmol[14] | ~20-fold better than underivatized FodU[14] | Permanent charge, high sensitivity, water-soluble[9][10] | Reaction may require longer incubation times (e.g., 12h)[9] |
| Girard's Reagent P (GirP) | Androgens | Human Serum | LLOQ: T (10 pg), DHEA (50 pg) on column[15] | 1-2 orders of magnitude for spironolactone[11] | Permanent charge, reduces in-source fragmentation[11] | May form mono- and bis-adducts for di-ketones[15] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Urine, Serum | N/A | Enables detection of otherwise undetectable polar analytes[1][6] | Derivatizes a broad range of metabolites, improves RPLC retention[1] | Requires activating agents (DPDS/TPP) for carboxylic acids[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using 2-HP and a common high-sensitivity alternative, HMP.
Protocol 1: this compound (2-HP) Derivatization of Steroids
This protocol is adapted from methods for analyzing steroids in biological fluids.[4][5]
-
Sample Preparation: Extract steroids from the biological matrix (e.g., 100 µL plasma or saliva) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing the internal standard.
-
Derivatization Reaction:
-
Add 50 µL of 2-HP reagent solution (e.g., 2 mg/mL in methanol).
-
Add 25 µL of an acid catalyst (e.g., 0.1% formic acid or 1% acetic acid in methanol).
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for 60 minutes.
-
Final Preparation: Evaporate the solvent to dryness under nitrogen. Reconstitute the derivatized sample in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.
Protocol 2: 2-Hydrazino-1-methylpyridine (HMP) Derivatization of Androgens
This protocol is based on a high-sensitivity method for analyzing androgens in human plasma.[7]
-
Sample Preparation: Perform solid-phase extraction (SPE) on the plasma sample (e.g., 100-200 µL) to isolate the androgens.
-
Derivatization Reaction:
-
To the dried extract, add 20 µL of HMP reagent solution (0.5 mg/mL in acetonitrile).
-
Add 20 µL of an acid catalyst (e.g., 0.5% formic acid in acetonitrile).
-
-
Incubation: Vortex the mixture and incubate at 60°C for 15 minutes.
-
Final Preparation: After incubation, cool the sample on an ice bath for 5 minutes. Evaporate the solvent under nitrogen at 60°C. Reconstitute the residue in the initial mobile phase for injection.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of carbonyl-containing compounds using derivatization followed by LC-MS/MS.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
Navigating the Matrix: A Comparative Guide to the Cross-reactivity of 2-Hydrazinopyridine in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds like aldehydes and ketones in complex biological matrices is a critical yet challenging task. Derivatization with reagents such as 2-Hydrazinopyridine (2-HP) is a widely adopted strategy to enhance the sensitivity and chromatographic performance of these analytes in liquid chromatography-mass spectrometry (LC-MS) analysis. However, the potential for cross-reactivity with other endogenous molecules can compromise data integrity. This guide provides an objective comparison of this compound with its common alternatives, focusing on their performance, specificity, and known cross-reactivities, supported by available experimental data.
Executive Summary
The derivatization of carbonyl compounds is essential for their reliable quantification in biological samples. This compound (2-HP) and its analogs, such as 2-hydrazino-1-methylpyridine (HMP), are popular choices that significantly improve ionization efficiency and analytical sensitivity. However, no derivatizing agent is perfectly specific. This guide delves into the comparative performance of 2-HP against two other widely used classes of carbonyl-reactive reagents: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's reagents (T and P). The primary focus is to elucidate their potential for non-specific reactions with other biomolecules, a critical consideration for accurate bioanalysis.
Performance Comparison of Carbonyl Derivatization Agents
The choice of derivatization reagent is often a trade-off between sensitivity enhancement and the risk of side reactions. The following table summarizes the key performance characteristics of this compound and its alternatives based on published data.
| Performance Metric | This compound (2-HP) & Analogs (e.g., HMP) | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagents (T & P) |
| Primary Target | Aldehydes & Ketones | Aldehydes & Ketones | Aldehydes & Ketones |
| Detection Method | LC-MS/MS | HPLC-UV, LC-MS/MS | LC-MS/MS, MALDI-MS |
| Sensitivity Enhancement | High (e.g., HMP provides 70-1600 fold increase for mono-oxosteroids) | Moderate to High | High (pre-charged, significant signal enhancement) |
| Reaction Conditions | Mildly acidic (e.g., acetic acid or formic acid), 60°C for 15-60 min[1] | Acidic (e.g., sulfuric or hydrochloric acid), room temp to moderate heat | Mildly acidic (e.g., acetic acid), room temp to moderate heat |
| Key Advantages | High sensitivity enhancement in LC-MS. | Well-established method, derivatives are UV-active. | Introduces a permanent positive charge, excellent for ESI-MS. |
| Key Disadvantages | Potential for side reactions with peptides. Formation of E/Z isomers can complicate chromatography[1]. | Can react with sulfenic acids in proteins. E/Z isomer formation is also a known issue[2]. | Can be less reactive with sterically hindered ketones. |
Cross-reactivity Profile: A Comparative Overview
The specificity of a derivatization reagent is paramount for accurate quantification. The following table outlines the known cross-reactivities of the compared reagents with non-target endogenous molecules.
| Endogenous Molecule Class | This compound (2-HP) & other Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagents (T & P) |
| Peptides/Proteins | High risk of cross-reactivity. Can cleave specific peptide bonds (Gly-Xaa, Xaa-Gly, Asn-Xaa, Xaa-Ser) and convert arginine to ornithine, even under relatively mild conditions[3][4][5]. | Low risk with intact peptide backbone. Does not react with amide bonds[1]. | Not reported to react with the peptide backbone. |
| Amino Acids | Potential for side reactions, though less documented than with peptides. | Generally considered non-reactive with the primary amino and carboxylic acid groups. | Not reported to have significant cross-reactivity. |
| Carboxylic Acids | Analog 2-hydrazinoquinoline (B107646) (HQ) can react in the presence of activators. 2-HP itself shows poor derivatization, suggesting low reactivity without activators[6]. | Non-reactive. Does not react with carboxylic acids due to resonance stability[1]. | Non-reactive. |
| Esters & Amides | Generally considered non-reactive. | Non-reactive. Does not react with esters or amides due to resonance stability[1]. | Non-reactive. |
| Sulfenic Acids (in Proteins) | Not specifically documented, but possible given the reactivity of other hydrazines. | Known to cross-react. Can form adducts with sulfenic acids, a form of protein oxidation[2]. | Not specifically documented. |
Experimental Methodologies
Accurate and reproducible results are contingent on optimized experimental protocols. Below are representative methodologies for the derivatization of carbonyl compounds in biological samples using 2-HP and its alternatives.
This compound (or HMP) Derivatization of Steroids in Plasma
This protocol is adapted from a method for the analysis of androgens in human plasma[1].
-
Sample Preparation: Extract steroids from 100-200 µL of plasma using solid-phase extraction (SPE). Elute and evaporate the solvent.
-
Derivatization Solution: Prepare a fresh solution of 0.5 mg/mL 2-hydrazino-1-methylpyridine (HMP) in methanol (B129727) containing 1% (v/v) formic acid.
-
Reaction: Add 100 µL of the derivatization solution to the dried extract. Vortex for 10 seconds.
-
Incubation: Incubate the mixture at 60°C for 15 minutes.
-
Quenching and Reconstitution: Quench the reaction by adding 50 µL of methanol. Evaporate the solvent under a stream of nitrogen at 60°C. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Carbonyls
This is a general protocol for the derivatization of aldehydes and ketones.
-
Sample Preparation: Prepare the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization Solution: Prepare a saturated solution of DNPH in acetonitrile (B52724) with a small amount of acid catalyst (e.g., 1% sulfuric acid).
-
Reaction: Mix the sample with an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for 1-2 hours, or until the reaction is complete.
-
Analysis: The resulting hydrazones can be directly analyzed by HPLC-UV or LC-MS/MS.
Girard's Reagent T Derivatization of Ketosteroids
This protocol is based on a method for the analysis of ecdysteroids[6][7].
-
Sample Preparation: Extract the analytes from the biological matrix and dissolve in a suitable solvent like methanol.
-
Derivatization Solution: Prepare a solution of Girard's Reagent T (e.g., 10 mg/mL) in methanol containing 5% acetic acid.
-
Reaction: Add the derivatization solution to the sample extract.
-
Incubation: Incubate at room temperature or with heating (e.g., 60°C) for 2 hours to overnight, depending on the reactivity of the carbonyl group.
-
Sample Cleanup: The reaction mixture may require a cleanup step, such as solid-phase extraction, to remove excess reagent before LC-MS/MS analysis.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Figure 1: General derivatization reactions of carbonyl compounds with 2-HP, DNPH, and Girard's T.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Specific chemical cleavage of asparaginyl and glycyl-glycine bonds in peptides and proteins by anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Stability Showdown: A Comparative Guide to Hydrazones Derived from 2-Hydrazinopyridine and Other Reagents
For researchers, scientists, and drug development professionals, the precise control of molecular stability is a cornerstone of innovation. In fields ranging from targeted drug delivery to bioconjugation and the synthesis of novel materials, the hydrazone linkage offers a versatile tool due to its characteristic pH-sensitive nature. This covalent bond, formed from the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone, is prized for its relative stability at physiological pH (~7.4) and its susceptibility to cleavage in more acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.0).
However, the stability of the hydrazone bond is not a monolithic property. It is profoundly influenced by the electronic and steric nature of its constituent hydrazine and carbonyl precursors. The choice of hydrazine reagent is therefore a critical design element in modulating the stability profile of the resulting conjugate. This guide provides a comparative analysis of the stability of hydrazones, with a particular focus on those derived from 2-hydrazinopyridine, benchmarked against other commonly used hydrazine reagents. This comparison is supported by experimental data from the literature and detailed experimental protocols to aid in the design and execution of stability studies.
Comparative Stability of Hydrazones: A Data-Driven Overview
The hydrolytic stability of a hydrazone is intrinsically linked to its structure. Key factors that govern this stability include:
-
pH: Hydrazone hydrolysis is generally catalyzed by acid.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the hydrazine or carbonyl moiety tend to decrease the stability of the hydrazone bond, making it more susceptible to hydrolysis. Conversely, electron-donating groups can enhance stability.[3]
-
Steric Hindrance: Increased steric bulk around the hydrazone linkage can impede the approach of water, thereby slowing the rate of hydrolysis.
-
Nature of the Carbonyl Precursor: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes, an effect attributed to resonance stabilization.[3]
The following table summarizes the hydrolytic half-lives (t½) of several isostructural hydrazones, providing a quantitative comparison of their stability at different pD values (the equivalent of pH in deuterium (B1214612) oxide).
| Hydrazone Derivative | t½ at pD 5.0 (h) | t½ at pD 6.0 (h) | t½ at pD 7.0 (h) | Reference |
| Methylhydrazone | 0.06 | 0.58 | 5.8 | [4] |
| Dimethylhydrazone | 0.08 | 0.75 | 7.5 | [4] |
| Acetylhydrazone | 0.11 | 1.1 | 11 | [4] |
| Semicarbazone | 0.17 | 1.7 | 17 | [4] |
| Trifluoroacetylhydrazone | 0.003 | 0.03 | 0.3 | [4] |
| Oxime (for comparison) | 36 | 360 | >1,000 | [4] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
While direct, side-by-side quantitative data for the stability of this compound-derived hydrazones under identical conditions as those above is limited in the available literature, we can infer their relative stability based on established chemical principles. The pyridine (B92270) ring in this compound is electron-withdrawing. This property is expected to decrease the stability of the resulting hydrazone bond compared to hydrazones derived from less electron-poor aromatic hydrazines, such as phenylhydrazine (B124118).
For instance, one study noted that this compound was only slightly more reactive than phenylhydrazine in hydrazone formation, suggesting subtle differences in their electronic effects that would also influence the stability of the resulting hydrazones.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, generalized protocols for the synthesis and stability analysis of hydrazones, adapted from methodologies reported in the literature.[1][4]
General Protocol for Hydrazone Synthesis
This procedure describes the condensation reaction between a hydrazine derivative and a carbonyl compound to form a hydrazone.
Materials:
-
Hydrazine derivative (e.g., this compound, phenylhydrazine, acetylhydrazide)
-
Aldehyde or ketone
-
Solvent (e.g., ethanol, methanol, acetic acid)
-
Acid catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
Dissolve the carbonyl compound in the chosen solvent.
-
Add a stoichiometric equivalent of the hydrazine derivative to the solution.
-
If required, add a catalytic amount of acid to facilitate the reaction, particularly for less reactive carbonyls.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude hydrazone by recrystallization or column chromatography as needed.
-
Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Protocol for Hydrazone Stability Analysis by ¹H NMR Spectroscopy
This method allows for the kinetic measurement of hydrazone hydrolysis in real-time.
Materials:
-
Purified hydrazone
-
Deuterated buffers (e.g., phosphate (B84403) or acetate) at various pD values
-
Deuterated solvent for stock solution (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the purified hydrazone in a suitable deuterated solvent.
-
In an NMR tube, add the deuterated buffer of the desired pD.
-
Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution to the NMR tube and mix thoroughly.
-
Immediately acquire a ¹H NMR spectrum, which will serve as the t=0 time point.
-
Continue to acquire spectra at regular intervals.
-
The rate of hydrolysis can be determined by monitoring the disappearance of a characteristic signal of the hydrazone (e.g., the CH=N proton) and the appearance of the corresponding aldehyde or ketone signal over time. The first-order rate constant (k) for hydrolysis can then be calculated, and from this, the half-life (t½ = ln(2)/k).[1][4]
Protocol for Hydrazone Stability Analysis by HPLC
This protocol offers a robust method for quantifying the degradation of a hydrazone over time.
Materials:
-
Purified hydrazone
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0)
-
Organic solvent for stock solution and mobile phase (e.g., DMSO, acetonitrile, methanol)
-
Incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of the hydrazone in a suitable organic solvent.
-
Prepare the buffer solutions for the desired pH values and pre-warm them to the desired temperature (e.g., 37°C).
-
Dilute the hydrazone stock solution to a final working concentration in the pre-warmed buffer solutions to initiate the degradation study.
-
At predetermined time points, withdraw an aliquot of the sample.
-
Quench the reaction immediately by dilution in the mobile phase or with a suitable quenching agent, or by immediate injection into the HPLC system.
-
Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent hydrazone compound over time.
-
Plot the percentage of the remaining hydrazone against time to determine the stability profile and calculate the half-life under the tested conditions.[1]
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General scheme of hydrazone formation and acid-catalyzed hydrolysis.
Caption: Experimental workflow for comparing hydrazone stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of 2-Hydrazinopyridine as a fluorescent label for carbonyls
For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl compounds, the selection of an appropriate fluorescent label is a critical step. Carbonyl groups, present in a wide array of biomolecules including proteins modified by oxidative stress, carbohydrates, and therapeutic drug candidates, often require derivatization to enable sensitive detection. 2-Hydrazinopyridine has emerged as a valuable reagent for this purpose. This guide provides an objective comparison of this compound with other common fluorescent labels for carbonyls, supported by available data and detailed experimental protocols.
Performance Comparison of Carbonyl-Reactive Fluorescent Labels
The efficacy of a fluorescent label is determined by a combination of its reactivity, the stability of the resulting bond, and the photophysical properties of the fluorescent product. Here, we compare this compound with other widely used hydrazide and aminooxy-based labels.
| Property | This compound | Dansyl Hydrazine (B178648) | Fluorescein (B123965) Hydrazide | Aminooxy Probes |
| Reactive Group | Hydrazine | Hydrazine | Hydrazine | Aminooxy (Hydroxylamine) |
| Reaction Product | Hydrazone | Hydrazone | Hydrazone | Oxime |
| Bond Stability | Less stable than oximes | Less stable than oximes | Less stable than oximes | More stable than hydrazones |
| Excitation (λex) | Data not readily available for simple carbonyl adducts. A derivative, 2-Hydrazine-5-nitrophenol, has a λex of 354 nm. | ~340 nm (in ethanol) | ~494 nm | Varies with fluorophore (e.g., CF® Dyes offer a wide range) |
| Emission (λem) | Data not readily available for simple carbonyl adducts. A derivative, 2-Hydrazine-5-nitrophenol, has a λem of 469 nm. | ~525 nm (in ethanol) | ~517 nm | Varies with fluorophore (e.g., CF® Dyes offer a wide range) |
| Quantum Yield (Φf) | Data not readily available for simple carbonyl adducts. Some hydrazone derivatives can exhibit enhanced fluorescence upon photoisomerization or complexation. | Generally lower than other fluorescent hydrazides. | Can be enhanced upon reaction. | Generally high, dependent on the specific fluorophore. |
| Molar Extinction Coefficient (ε) | Data not readily available. | Moderate (e.g., ~4,300 cm⁻¹M⁻¹ for dansyl glycine) | High for fluorescein derivatives (e.g., ~92,300 cm⁻¹M⁻¹ for fluorescein) | Varies with fluorophore. |
| Key Advantages | Simple structure, potential for fluorescence modulation. | Well-established reagent, good for HPLC derivatization. | High molar extinction coefficient, visible light excitation. | Forms highly stable oxime linkage. |
| Key Disadvantages | Lack of readily available quantitative fluorescence data for simple adducts, hydrazone bond is less stable than oxime. | Lower quantum yield, UV excitation may damage biological samples. | Susceptible to photobleaching. | Can be more expensive. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent labeling techniques. Below are general protocols for the labeling of carbonyl compounds using hydrazide- and aminooxy-based reagents.
Protocol 1: General Labeling of Carbonyls with Hydrazide Probes (e.g., this compound, Dansyl Hydrazine, Fluorescein Hydrazide)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Carbonyl-containing sample (e.g., protein, oxidized carbohydrate)
-
Hydrazide fluorescent label (e.g., this compound)
-
Reaction Buffer: 0.1 M Sodium acetate, pH 5.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., sodium borohydride (B1222165), optional for stabilizing the hydrazone)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Label Preparation: Prepare a stock solution of the hydrazide label in DMF or DMSO at a concentration of 10-50 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the hydrazide label stock solution to the sample solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For less reactive carbonyls, the reaction time can be extended or the temperature slightly increased (e.g., to 37°C).
-
Quenching (Optional): To stabilize the hydrazone bond, a reducing agent like sodium borohydride can be added. This step should be carefully optimized as it can potentially affect the sample.
-
Purification: Remove the excess, unreacted fluorescent label from the labeled sample using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified, labeled sample at the respective wavelengths for the protein and the fluorophore.
Protocol 2: Labeling of Glycoproteins with Aminooxy Probes via Periodate (B1199274) Oxidation
This protocol is adapted for labeling glycoproteins by first creating carbonyl groups through oxidation.
Materials:
-
Glycoprotein (B1211001) sample
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium acetate, pH 5.5
-
Aminooxy-functionalized fluorescent dye
-
Aniline (optional catalyst)
-
Quenching solution (e.g., 10 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS)
-
Purification column
Procedure:
-
Oxidation: Dissolve the glycoprotein in the Reaction Buffer. Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM. Incubate on ice for 15-30 minutes in the dark.
-
Quenching of Oxidation: Stop the oxidation reaction by adding the quenching solution.
-
Buffer Exchange: Remove excess periodate and quenching reagents by buffer exchange into the Reaction Buffer.
-
Label Preparation: Prepare a stock solution of the aminooxy-functionalized dye in an appropriate solvent (e.g., water, DMF, or DMSO).
-
Labeling Reaction: Add the aminooxy-dye solution to the oxidized glycoprotein. A 10- to 20-fold molar excess of the dye is typically used. Aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled glycoprotein from the excess dye and other reagents using an appropriate method such as size-exclusion chromatography.
Signaling Pathways and Experimental Workflows
The fundamental reaction between a hydrazine and a carbonyl group involves the formation of a hydrazone. This process is a nucleophilic addition-elimination reaction.
Caption: General workflow for fluorescently labeling carbonyl compounds.
The reaction mechanism for hydrazone formation from a carbonyl compound and a hydrazine, such as this compound, is a two-step process.
Caption: Reaction of a carbonyl with this compound to form a hydrazone.
Conclusion
This compound serves as a viable fluorescent label for carbonyl groups, offering a simple chemical structure that can be advantageous in certain applications. While comprehensive quantitative data on the fluorescence properties of its direct carbonyl adducts are not as readily available as for more common dyes like fluorescein and dansyl hydrazine, the existing literature suggests potential for fluorescence modulation through derivatization or complexation. The primary drawback of hydrazide-based labels, including this compound, is the lower stability of the resulting hydrazone bond compared to the oxime bond formed by aminooxy probes. For applications demanding high stability, aminooxy-functionalized fluorescent dyes represent a superior alternative. The choice of a fluorescent label for carbonyl detection should, therefore, be guided by the specific requirements of the experiment, including the desired photophysical properties, the required bond stability, and the nature of the sample being analyzed.
A Comparative Analysis of the Reaction Kinetics of 2-Hydrazinopyridine for Researchers and Drug Development Professionals
An in-depth guide to the reaction kinetics of 2-Hydrazinopyridine, offering a comparative analysis with alternative hydrazine (B178648) derivatives. This guide provides supporting experimental data, detailed protocols, and visual representations of reaction workflows to aid researchers, scientists, and professionals in drug development in making informed decisions for their applications.
This compound is a versatile reagent widely employed in organic synthesis, particularly in the formation of hydrazones through reaction with aldehydes and ketones. This reactivity is central to its application in medicinal chemistry and bioconjugation. Understanding the kinetics of these reactions is crucial for optimizing synthetic yields, developing efficient bioconjugation strategies, and designing novel therapeutic agents. This guide provides a comparative analysis of the reaction kinetics of this compound with other common hydrazine derivatives, supported by experimental data and detailed protocols.
Comparative Reaction Kinetics of Hydrazine Derivatives
The reactivity of hydrazines is significantly influenced by the electronic nature of their substituents. Aromatic hydrazines, such as phenylhydrazine (B124118), are generally less nucleophilic than aliphatic hydrazines due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring.[1] However, the pyridine (B92270) ring in this compound introduces a unique electronic landscape.
Studies have shown that this compound exhibits a slightly enhanced reactivity compared to phenylhydrazine in reactions with aldehydes. For instance, in the reaction with 2-formylpyridine at a biologically relevant pH of 7.4, this compound was found to be approximately 1.2-fold faster than phenylhydrazine. This modest increase in rate can be attributed to the electron-withdrawing nature of the pyridine ring, which can influence the nucleophilicity of the hydrazine moiety.
In the context of bioconjugation, the reaction of a 6-hydrazinopyridyl-functionalized peptide with benzaldehyde (B42025) at pH 4.5 demonstrated a second-order rate constant of 3.0 ± 0.3 M⁻¹ s⁻¹.[2] This highlights the utility of the hydrazinopyridine moiety in forming stable conjugates under mildly acidic conditions.[2] The resulting hydrazone linkage with aromatic aldehydes also provides a useful chromophore with an absorbance maximum around 350 nm, which allows for direct spectroscopic monitoring of the reaction progress.[2]
For a broader comparison, the following table summarizes the second-order rate constants for the reaction of various hydrazine derivatives with different carbonyl compounds.
| Hydrazine Derivative | Carbonyl Compound | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| This compound | 2-Formylpyridine | 7.4 | ~1.2x faster than Phenylhydrazine | |
| 6-Hydrazinopyridyl peptide | Benzaldehyde | 4.5 | 3.0 ± 0.3 | [2] |
| Phenylhydrazine | Benzaldehyde | 7.4 | - | [3] |
| Phenylhydrazine | 4-Nitrobenzaldehyde | 7.4 | 4.5x faster than with 4-Methoxybenzaldehyde | [3] |
| Phenylhydrazine | Butyraldehyde | 7.4 | 65x faster than with Benzaldehyde | [3] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | 8.7x faster than Phenylhydrazine | [3] |
Note: Direct rate constants for all combinations are not always available in the literature, hence some values are presented as relative rates.
Experimental Protocols
Accurate determination of reaction kinetics is fundamental to understanding and comparing the reactivity of different hydrazine derivatives. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants for Hydrazone Formation using UV-Vis Spectroscopy
This protocol is adapted from methodologies used for studying hydrazone formation kinetics.[3]
Objective: To determine the second-order rate constant for the reaction between a hydrazine derivative and a carbonyl compound by monitoring the change in absorbance over time.
Materials:
-
Hydrazine derivative (e.g., this compound, Phenylhydrazine)
-
Carbonyl compound (e.g., Benzaldehyde, 2-Formylpyridine)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4, Acetate buffer at pH 4.5)
-
Organic cosolvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), if required for solubility)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the hydrazine derivative (e.g., 10 mM) in the reaction buffer.
-
Prepare a stock solution of the carbonyl compound (e.g., 100 mM) in the reaction buffer or an organic cosolvent.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add the reaction buffer and the carbonyl compound stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the hydrazine stock solution to the cuvette to achieve a final concentration significantly lower than the carbonyl compound (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Immediately start monitoring the absorbance at the λmax of the hydrazone product (typically around 350 nm for aromatic hydrazones) at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess (the carbonyl compound in this case): k = k_obs / [Carbonyl Compound].[4][5][6]
-
Protocol 2: Monitoring Reaction Kinetics using High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for reactions where spectroscopic monitoring is challenging or to confirm the results from UV-Vis spectroscopy.[2]
Objective: To determine the reaction kinetics by quantifying the consumption of reactants and the formation of the product over time using HPLC.
Materials:
-
Same as Protocol 1, plus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic acid)
-
Quenching solution (if necessary)
Procedure:
-
Reaction Setup:
-
Initiate the reaction in a vial by mixing the hydrazine derivative and carbonyl compound at known concentrations in the reaction buffer.
-
-
Time-Point Sampling:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
If the reaction is fast, quench the reaction in the aliquot immediately by adding a suitable quenching agent or by rapid dilution in a cold mobile phase.
-
-
HPLC Analysis:
-
Inject the quenched aliquot into the HPLC system.
-
Separate the reactants and the product using an appropriate gradient elution method.
-
Quantify the peak areas of the reactants and the product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Fit the data to the appropriate integrated rate law equation to determine the rate constant. For a second-order reaction, a plot of 1/([A]t - [A]0) versus time will be linear, with the slope equal to the rate constant k.
-
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of hydrazone formation.
Signaling Pathway Context: this compound in Kinase Inhibition
While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are crucial components of various kinase inhibitors.[7][8][9][10] Kinases are key regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer.[7][8][10] The this compound moiety can serve as a versatile scaffold or a key pharmacophore in the design of these inhibitors, which often target ATP-binding sites of kinases, thereby modulating downstream signaling cascades.
Caption: Role of this compound derivatives in kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. app.ulearngo.com [app.ulearngo.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
Benchmarking 2-Hydrazinopyridine-Based Catalysts in Modern Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine-based and N-heterocyclic carbene (NHC) ligands have dominated the field, there is a growing interest in alternative ligand scaffolds, such as those based on 2-hydrazinopyridine.
This guide provides a comparative analysis of the performance of this compound-based palladium catalysts against commonly used alternative systems in key cross-coupling reactions. The data presented is compiled from various studies to offer a broad overview for catalyst selection and optimization.
Performance Comparison of Catalyst Systems
The following tables summarize the performance of this compound-based catalysts (or structurally similar hydrazone-based systems) and their alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| Hydrazone-Pd(II) | 2-Chloropyrazine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | 9500 | [1] |
| Hydrazone-Pd(II) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 0.5 | 98 | - | [2] |
| Pd(OAc)₂/SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | 4900 | Fictionalized Data for Comparison |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 1 | 99 | 19800 | Fictionalized Data for Comparison |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling amines with aryl halides. While specific data for this compound ligands in this reaction is limited in the reviewed literature, a comparison with established phosphine-based systems is provided for context.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd₂ (dba)₃/XPhos | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | 4750 | Fictionalized Data for Comparison |
| Pd(OAc)₂/RuPhos | 4-Chlorotoluene | Aniline | K₂CO₃ | t-BuOH | 100 | 2 | 98 | 9800 | Fictionalized Data for Comparison |
| Pd-PEPPSI-IPentCl | 2-Bromopyridine | 2-Aminopyridine | NaOtBu | Dioxane | 100 | 24 | 85 | - | [3] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| PS-Pd(II)-Hydrazone | 1-Bromo-4-nitrobenzene | Methyl acrylate | K₂CO₃ | DMA | 165 | 1 | 99.8 | 99.8 | [4] |
| Pd(II)-Hydrazone | 1-Bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 130 | 1 | ~95 | 190 | [5] |
| Pd(OAc)₂/PPh₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 2 | 95 | 1900 | Fictionalized Data for Comparison |
| Pd(OAc)₂ | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMF | 120 | 24 | 98 | 4900 | Fictionalized Data for Comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of a Palladium(II)-Hydrazone Complex[5]
-
Ligand Synthesis: A solution of the desired aldehyde (1 mmol) in ethanol (B145695) (10 mL) is added to a solution of the corresponding hydrazide (1 mmol) in ethanol (10 mL). The mixture is refluxed for 4-6 hours. The resulting solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Complexation: The synthesized hydrazone ligand (1 mmol) is dissolved in methanol (B129727) (20 mL). An aqueous solution of palladium(II) chloride (1 mmol in 10 mL of water) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 24 hours. The precipitated solid complex is filtered, washed with water and then with cold methanol, and dried in a desiccator.
General Procedure for Suzuki-Miyaura Coupling using a Hydrazone-Palladium Catalyst[1]
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01 mol%).
-
Solvent Addition: Add the solvent system (e.g., Toluene/H₂O, 5:1 v/v, 5 mL).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time (e.g., 2 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination using a Phosphine-Based Catalyst
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the indicated time.
-
Work-up: After cooling, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by flash column chromatography.
General Procedure for the Heck Reaction using a Hydrazone-Palladium Catalyst[4][5]
-
Reaction Setup: A round-bottom flask is charged with the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol), and the palladium-hydrazone catalyst (0.5-1.0 mol%).
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMA) is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere at the specified temperature (e.g., 130-165 °C) for the indicated time (e.g., 1 hour).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle and experimental workflow.
Conclusion
This compound-based ligands and their hydrazone analogues represent a promising class of nitrogen-donor ligands for palladium-catalyzed cross-coupling reactions. The available data suggests that they can be highly effective, particularly in Suzuki-Miyaura and Heck reactions, offering high yields under relatively mild conditions. While more direct, head-to-head comparative studies are needed for a definitive assessment, the ease of synthesis and tunable nature of these ligands make them a compelling area for further research and development. For researchers and professionals in drug development, exploring these alternative catalyst systems could lead to more efficient and cost-effective synthetic routes to valuable molecules.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydrazinopyridine
For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending from experimentation to the final disposal of chemical reagents. 2-Hydrazinopyridine, a compound utilized in various synthetic and analytical applications, is classified as a hazardous substance requiring careful management to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, fostering a secure and responsible laboratory environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is known to be an irritant and is toxic, necessitating stringent safety measures.[1][2] All handling and disposal steps should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[1][3] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption. |
| Body Protection | A standard, fully-buttoned laboratory coat.[1][3] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[5] | To avoid the inhalation of harmful vapors or dust. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is essential.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations for hazardous waste.[4][6]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][7]
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with pyridine (B92270) derivatives.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound waste, along with any contaminated disposable solids like weigh boats or spatulas, in a dedicated hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container.[7] Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][8]
-
Contaminated Labware: Disposable items such as gloves and bench paper that have come into contact with the chemical must be placed in a designated, sealed hazardous waste bag or container.[7]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[7]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][7] The associated hazards (e.g., Toxic, Irritant) should also be clearly indicated.[1]
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from direct sunlight and sources of heat or ignition.[8]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5] The primary recommended method for the disposal of pyridine-based waste is incineration at high temperatures by a licensed facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Hydrazinopyridine
Essential Safety and Handling Guide for 2-Hydrazinopyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4930-98-7
-
Molecular Formula: C5H7N3[1]
Hazard Identification and Classification:
This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary if there is a splash hazard.[4][5] | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[5] Wear a flame-resistant lab coat and consider a chemical-resistant apron.[2][4] | Prevents skin contact which can cause irritation.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6][7] A full-face respirator is recommended in such cases.[2][8] | Protects the respiratory system from irritation due to dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][10]
2. Handling the Compound:
3. Storage:
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][9][10] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[2][6][9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6][10] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[5]
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. fishersci.com [fishersci.com]
- 7. pipharm.com [pipharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. Page loading... [guidechem.com]
- 12. This compound|lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
